CLK1-IN-4
Beschreibung
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Eigenschaften
Molekularformel |
C18H18N2O2S |
|---|---|
Molekulargewicht |
326.4 g/mol |
IUPAC-Name |
N-[(8-hydroxyquinolin-7-yl)-thiophen-2-ylmethyl]butanamide |
InChI |
InChI=1S/C18H18N2O2S/c1-2-5-15(21)20-17(14-7-4-11-23-14)13-9-8-12-6-3-10-19-16(12)18(13)22/h3-4,6-11,17,22H,2,5H2,1H3,(H,20,21) |
InChI-Schlüssel |
HQMZBXRQASJEMD-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(=O)NC(C1=C(C2=C(C=CC=N2)C=C1)O)C3=CC=CS3 |
Herkunft des Produkts |
United States |
Foundational & Exploratory
A Technical Guide to the Function of Potent and Selective CLK1/4 Inhibitors
Disclaimer: Publicly available information on a specific molecule designated "CLK1-IN-4" is limited and not sufficiently detailed for a comprehensive technical guide. Therefore, this document provides an in-depth overview of the function of potent and selective inhibitors of Cdc2-like Kinase 1 (CLK1) and Cdc2-like Kinase 4 (CLK4), drawing upon data from well-characterized representative molecules such as the 5-methoxybenzothiophene-2-carboxamide derivative Compound 10b and the substituted pyrimidine ML315 . This guide is intended for researchers, scientists, and drug development professionals.
Introduction to CLK1 and CLK4
Cdc2-like kinases (CLKs) are a family of dual-specificity protein kinases that play a pivotal role in the regulation of pre-mRNA splicing, a fundamental process in gene expression.[1][2] CLK1 and CLK4, in particular, are key regulators of the phosphorylation state of serine/arginine-rich (SR) proteins.[2][3] These SR proteins are essential splicing factors that, when phosphorylated, are released from nuclear speckles to the nucleoplasm to participate in the assembly of the spliceosome and thereby influence splice site selection.[3] Dysregulation of CLK1 and CLK4 activity and the subsequent alteration of splicing patterns have been implicated in various diseases, including cancer, making them attractive targets for therapeutic intervention.[4][5] Potent and selective inhibitors of CLK1 and CLK4 serve as critical tools to probe their biological functions and as potential therapeutic agents.
Mechanism of Action of CLK1/4 Inhibitors
Potent and selective CLK1/4 inhibitors typically function as ATP-competitive inhibitors. They bind to the ATP-binding pocket of the kinase domain of CLK1 and CLK4, preventing the transfer of a phosphate group from ATP to their SR protein substrates. This inhibition of phosphorylation prevents the activation and proper localization of SR proteins, leading to alterations in pre-mRNA splicing.[6] By modulating the splicing of key transcripts, these inhibitors can impact various cellular processes, including cell cycle progression, apoptosis, and survival, which are often dysregulated in cancer.[4]
Quantitative Data on Representative CLK1/4 Inhibitors
The following tables summarize the in vitro inhibitory activity of representative potent and selective CLK1/4 inhibitors, Compound 10b and ML315, against various kinases, as well as their cellular activity.
Table 1: In Vitro Kinase Inhibitory Activity of Compound 10b [4][7]
| Kinase | IC50 (nM) |
| CLK1 | 12.7 |
| CLK4 | N/A (Potent inhibition expected due to high homology with CLK1) |
| CLK2 | ~50.8 |
| Dyrk1A | >1000 |
N/A: Data not explicitly available in the cited sources, but potent inhibition is anticipated based on the high sequence identity between CLK1 and CLK4.
Table 2: In Vitro Kinase Inhibitory Activity of ML315 [5][8]
| Kinase | IC50 (nM) |
| CLK1 | 68 |
| CLK4 | 68 |
| CLK2 | 231 |
| Dyrk1A | 282 |
Table 3: Cellular Activity of Representative CLK1/4 Inhibitors
| Compound | Cell Line | Assay | GI50 (µM) |
| Compound 10b | T24 (Bladder Carcinoma) | Growth Inhibition | 0.43[4] |
Signaling Pathways
The primary signaling pathway modulated by CLK1/4 inhibitors is the pre-mRNA splicing pathway. By inhibiting CLK1 and CLK4, these compounds disrupt the phosphorylation cascade of SR proteins, leading to downstream effects on gene expression.
Caption: CLK1/4 Signaling Pathway in Pre-mRNA Splicing.
Experimental Protocols
In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol is a representative method for determining the in vitro potency of a CLK1/4 inhibitor.[9][10]
Materials:
-
Recombinant human CLK1 or CLK4 enzyme
-
Myelin Basic Protein (MBP) as a generic substrate or a specific SR protein-derived peptide
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Test inhibitor (e.g., Compound 10b or ML315) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well plates
-
Multilabel plate reader
Procedure:
-
Reaction Setup: In a 384-well plate, add 1 µL of the test inhibitor at various concentrations or DMSO as a control.
-
Enzyme Addition: Add 2 µL of diluted CLK1 or CLK4 enzyme to each well.
-
Substrate/ATP Mix Addition: Add 2 µL of a mix containing the substrate (e.g., MBP) and ATP to initiate the kinase reaction. The final ATP concentration should be close to its Km for the kinase.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion: Add 10 µL of Kinase Detection Reagent to convert the ADP generated during the kinase reaction into ATP. Incubate for 30 minutes at room temperature.
-
Luminescence Reading: Measure the luminescence signal using a plate reader. The signal is directly proportional to the amount of ADP produced and thus to the kinase activity.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Caption: In Vitro Kinase Inhibition Assay Workflow.
Western Blot Analysis of SR Protein Phosphorylation
This protocol describes how to assess the effect of a CLK1/4 inhibitor on the phosphorylation of SR proteins in a cellular context.[3][11][12]
Materials:
-
Cell line of interest (e.g., T24 bladder carcinoma cells)
-
Cell culture medium and supplements
-
Test inhibitor (e.g., Compound 10b)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% BSA in TBST)
-
Primary antibodies: anti-phospho-SR protein (clone 1H4) and anti-total SR protein (e.g., anti-SRSF1)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere. Treat the cells with various concentrations of the CLK1/4 inhibitor or DMSO for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Normalize the protein amounts for each sample, mix with Laemmli buffer, and separate the proteins by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against phosphorylated SR proteins, diluted in blocking buffer, overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply the ECL substrate and visualize the protein bands using an imaging system.
-
Stripping and Re-probing (Optional): The membrane can be stripped and re-probed with an antibody against the total SR protein to assess the overall protein levels as a loading control.
Conclusion
Potent and selective CLK1/4 inhibitors are invaluable chemical probes for dissecting the intricate regulation of pre-mRNA splicing and its role in health and disease. By inhibiting the phosphorylation of SR proteins, these compounds modulate alternative splicing events, which can be therapeutically beneficial, particularly in oncology. The methodologies and data presented in this guide provide a framework for the characterization and utilization of such inhibitors in research and drug development settings.
References
- 1. Release of SR Proteins from CLK1 by SRPK1: A Symbiotic Kinase System for Phosphorylation Control of Pre-mRNA Splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulatory interplay between SR proteins governs CLK1 kinase splice variants production - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. 5-Methoxybenzothiophene-2-Carboxamides as Inhibitors of Clk1/4: Optimization of Selectivity and Cellular Potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Small-molecule pyrimidine inhibitors of the cdc2-like (Clk) and dual specificity tyrosine phosphorylation-regulated (Dyrk) kinases: Development of chemical probe ML315 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 5-Methoxybenzothiophene-2-Carboxamides as Inhibitors of Clk1/4: Optimization of Selectivity and Cellular Potency - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of selective inhibitors of cdc2-like kinases 1 and 4 (Clk1, Clk4) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. promega.com [promega.com]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. merckmillipore.com [merckmillipore.com]
- 12. Western blot for phosphorylated proteins | Abcam [abcam.com]
The Discovery and Development of the CLK1 Inhibitor TG003: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cdc2-like kinase 1 (CLK1) is a dual-specificity kinase that plays a pivotal role in the regulation of pre-mRNA splicing through the phosphorylation of serine/arginine-rich (SR) proteins. Dysregulation of CLK1 activity has been implicated in various diseases, including cancer and neurodegenerative disorders, making it an attractive target for therapeutic intervention. This technical guide provides an in-depth overview of the discovery, development, and characterization of TG003, a potent and selective inhibitor of the CLK family of kinases. We will detail its mechanism of action, summarize its biochemical and cellular activities, and provide comprehensive protocols for key experimental assays. Furthermore, this guide includes visualizations of the CLK1 signaling pathway and relevant experimental workflows to facilitate a deeper understanding of this important research tool.
Introduction to CLK1 and its Role in Pre-mRNA Splicing
Cdc2-like kinase 1 (CLK1) is a key regulator of pre-mRNA splicing, a fundamental process for the generation of mature messenger RNA (mRNA) and the production of a diverse proteome. CLK1, along with other members of the CLK family (CLK2, CLK3, and CLK4), phosphorylates a family of splicing factors known as serine/arginine-rich (SR) proteins. This phosphorylation is critical for the assembly of the spliceosome, the cellular machinery responsible for intron removal and exon ligation.
The phosphorylation state of SR proteins dictates their subcellular localization and their ability to bind to pre-mRNA, thereby influencing splice site selection. By controlling the phosphorylation of SR proteins, CLK1 plays a crucial role in both constitutive and alternative splicing, the latter of which allows for the production of multiple protein isoforms from a single gene. Given its central role in splicing, the dysregulation of CLK1 activity has been linked to a variety of human diseases.
Discovery and Properties of TG003
TG003 is a small molecule inhibitor that has been instrumental in elucidating the function of CLK1. It is a potent and selective inhibitor of the CLK family of kinases, with a particularly high affinity for CLK1 and CLK4.
Biochemical and Cellular Activity of TG003
The inhibitory activity of TG003 has been characterized in both biochemical and cellular assays. The following tables summarize the key quantitative data for TG003.
| Target Kinase | IC50 (nM) | Reference(s) |
| mCLK1 | 20 | [1][2] |
| mCLK4 | 15 | [1][2] |
| mCLK2 | 200 | [1][2] |
| mCLK3 | >10,000 | [1] |
| Table 1: In vitro inhibitory activity of TG003 against mouse (m) CLK isoforms. |
| Parameter | Value | Target | Reference(s) |
| Ki | 0.01 µM | CLK1/Sty | [1] |
| Table 2: Ki value of TG003 for CLK1. |
Mechanism of Action
TG003 acts as an ATP-competitive inhibitor of CLK1.[1] It binds to the ATP-binding pocket of the kinase domain, preventing the binding of ATP and subsequent phosphorylation of its substrates, the SR proteins. This inhibition of SR protein phosphorylation is the primary mechanism by which TG003 modulates pre-mRNA splicing. In cellular contexts, treatment with TG003 leads to a rapid and reversible decrease in the phosphorylation of SR proteins, which in turn causes the redistribution of these splicing factors from a diffuse nucleoplasmic localization to being concentrated in nuclear speckles.[1]
CLK1 Signaling Pathway and the Effect of TG003
The signaling pathway involving CLK1 is central to the regulation of gene expression. The following diagram illustrates this pathway and the point of intervention by TG003.
References
The Precision Target of CLK1-IN-4: An In-Depth Technical Guide to CLK1 Kinase
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Cdc2-like kinase 1 (CLK1), the molecular target of the inhibitor CLK1-IN-4. While this compound is a known inhibitor of CLK1 with a reported IC50 of 1.5-2 μM, this guide will utilize the extensively characterized and potent CLK inhibitor, T-025, as a primary exemplar to provide a detailed understanding of the target, its signaling pathways, and the methodologies for inhibitor characterization.[1] This approach allows for a more thorough exploration of the quantitative, experimental, and mechanistic aspects relevant to the development of CLK1-targeted therapeutics.
CLK1 Kinase: The Master Regulator of Alternative Splicing
Cdc2-like kinase 1 (CLK1) is a dual-specificity protein kinase that plays a pivotal role in the regulation of pre-mRNA splicing, a fundamental process for generating protein diversity from a single gene.[2][3] CLK1, along with its family members CLK2, CLK3, and CLK4, belongs to the LAMMER family of kinases and is primarily localized in the nucleus.[2]
The primary function of CLK1 is the phosphorylation of serine/arginine-rich (SR) proteins.[2][4] This phosphorylation is a critical step that governs the assembly of the spliceosome, the cellular machinery responsible for intron removal and exon ligation. By phosphorylating SR proteins, CLK1 controls their subnuclear localization and their interaction with pre-mRNA, thereby influencing splice site selection.[4][5] Dysregulation of CLK1 activity and the subsequent alterations in alternative splicing have been implicated in a variety of diseases, most notably cancer, where aberrant splice variants can drive tumor growth, metastasis, and therapeutic resistance.[3][6]
Quantitative Analysis of a Potent CLK Inhibitor: T-025
T-025 is an orally available and highly potent inhibitor of the CLK family of kinases. Its comprehensive characterization provides a valuable framework for understanding the properties of effective CLK1 inhibitors.
In Vitro Kinase Inhibitory Potency
The inhibitory activity of T-025 has been rigorously determined against a panel of kinases, demonstrating its high affinity for the CLK family and the closely related DYRK kinases.
| Kinase Target | Kd (nM) |
| CLK1 | 4.8 |
| CLK2 | 0.096 |
| CLK3 | 6.5 |
| CLK4 | 0.61 |
| DYRK1A | 0.074 |
| DYRK1B | 1.5 |
| DYRK2 | 32 |
Table 1: Dissociation constants (Kd) of T-025 for CLK and DYRK kinases, as determined by KINOMEScan analysis.[2][7][8]
Cellular Activity
T-025 exhibits potent anti-proliferative activity across a broad range of cancer cell lines, underscoring the dependence of these cells on CLK-mediated splicing.
| Cell Line | Cancer Type | GI50 (nM) |
| MDA-MB-468 | Breast Cancer | 30 - 300 |
| Various Hematological and Solid Cancer Cell Lines | - | 30 - 300 |
Table 2: Growth inhibitory (GI50) concentrations of T-025 in various cancer cell lines.[7][9]
In Vivo Efficacy
Preclinical studies in animal models have demonstrated the anti-tumor efficacy of T-025. In a xenograft model using MDA-MB-468 breast cancer cells, oral administration of T-025 at 50 mg/kg twice daily resulted in significant tumor growth inhibition with no significant impact on body weight.[7]
Experimental Protocols for CLK1 Inhibitor Characterization
The following sections detail standardized experimental protocols for the in vitro and cellular characterization of CLK1 inhibitors, using T-025 as a representative compound.
In Vitro Kinase Assay (ADP-Glo™ Luminescent Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.
Materials:
-
Recombinant human CLK1 enzyme
-
Myelin Basic Protein (MBP) as a substrate
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
T-025 or other test inhibitors
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of the test inhibitor (e.g., T-025) in the kinase assay buffer.
-
Add the CLK1 enzyme to the wells of the microplate.
-
Add the test inhibitor or vehicle control (DMSO) to the respective wells.
-
Initiate the kinase reaction by adding a mixture of the MBP substrate and ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.
-
Incubate at room temperature for 40 minutes.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Cellular Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-468)
-
Complete cell culture medium
-
T-025 or other test inhibitors
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Spectrophotometer
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test inhibitor (e.g., T-025) or vehicle control (DMSO).
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the viable cells to reduce the MTT to formazan crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a spectrophotometer.
-
Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control and determine the GI₅₀ value.
Visualizing the Core Mechanisms
CLK1 Signaling Pathway and Inhibition
CLK1 phosphorylates SR proteins, which then bind to exonic splicing enhancers (ESEs) on pre-mRNA, promoting the inclusion of specific exons. Inhibition of CLK1 prevents this phosphorylation, leading to altered alternative splicing.
Caption: CLK1-mediated SR protein phosphorylation and its inhibition.
Experimental Workflow for CLK1 Inhibitor Characterization
A logical workflow is essential for the systematic evaluation of a novel kinase inhibitor, from initial screening to in vivo validation.
Caption: A streamlined workflow for kinase inhibitor characterization.
Conclusion
CLK1 is a well-validated therapeutic target, particularly in the context of cancer, due to its critical role in regulating alternative splicing. The development of potent and selective inhibitors, such as T-025, has provided valuable tools for dissecting the biological functions of CLK1 and has paved the way for novel therapeutic strategies. The methodologies and data presented in this guide offer a robust framework for the continued exploration and development of next-generation CLK1 inhibitors, with the ultimate goal of translating these scientific advancements into clinical benefits for patients.
References
- 1. researchgate.net [researchgate.net]
- 2. Anti‐tumor efficacy of a novel CLK inhibitor via targeting RNA splicing and MYC‐dependent vulnerability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti‐tumor efficacy of a novel CLK inhibitor via targeting RNA splicing and MYC‐dependent vulnerability | EMBO Molecular Medicine [link.springer.com]
- 4. Regulatory interplay between SR proteins governs CLK1 kinase splice variants production - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Anti-tumor efficacy of a novel CLK inhibitor via targeting RNA splicing and MYC-dependent vulnerability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. T-025 (T025) | CLK inhibitor | Probechem Biochemicals [probechem.com]
- 9. T025 | CDK | TargetMol [targetmol.com]
Navigating the Spliceosome: A Technical Guide to CLK1 Chemical Probes in Splicing Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Initial Note: While this guide was intended to focus on the chemical probe CLK1-IN-4 , a comprehensive search of publicly available scientific literature and databases did not yield sufficient data for an in-depth technical review. The only available information identifies it as "Compound 79" with an IC50 of 1.5-2 μM for CDC like kinase 1 (CLK1). Due to the lack of detailed characterization, this guide will instead provide a comprehensive overview of well-established and characterized chemical probes for CLK1, offering a robust resource for researchers investigating the role of this critical splicing kinase. We will focus on exemplary probes such as TG003 , KH-CB19 , and SGC-CLK-1 to illustrate the principles and methodologies for using chemical tools to interrogate CLK1 function in pre-mRNA splicing.
Introduction to CLK1 and its Role in Splicing
Cdc2-like kinase 1 (CLK1) is a dual-specificity protein kinase that plays a pivotal role in the regulation of pre-mRNA splicing.[1][2] It belongs to the CLK family of kinases, which also includes CLK2, CLK3, and CLK4.[3] The primary function of CLK1 in the nucleus is to phosphorylate serine/arginine-rich (SR) proteins.[2] This phosphorylation is a key step in the maturation of spliceosomes, the cellular machinery responsible for intron removal and exon ligation.[1][2] By controlling the phosphorylation state of SR proteins, CLK1 influences splice site selection and thereby regulates both constitutive and alternative splicing.[3][4] Dysregulation of CLK1 activity and the subsequent alterations in splicing patterns have been implicated in various diseases, including cancer and neurodegenerative disorders, making it an attractive target for therapeutic intervention.[5][6][7]
Mechanism of Action of CLK1 Inhibitors
CLK1 inhibitors are small molecules that typically function by competing with ATP for the kinase's active site.[5] By binding to the ATP-binding pocket, these inhibitors prevent the transfer of a phosphate group from ATP to the SR protein substrates. This leads to the dephosphorylation of SR proteins, which in turn alters their subcellular localization and their ability to engage with the splicing machinery.[8] The consequence of this inhibition is a change in alternative splicing patterns, which can be observed experimentally.[1][8] The development of potent and selective CLK1 inhibitors is crucial for their use as chemical probes to dissect the specific roles of CLK1 in cellular processes.[7][9]
Key Chemical Probes for CLK1
Several chemical probes have been developed to study CLK1. Below is a summary of the biochemical and cellular data for three well-characterized examples.
| Chemical Probe | Target(s) | IC50 (CLK1) | Other Notable IC50s/Kds | Cellular Potency/Effects | Key Features |
| TG003 | CLK1, CLK4 | ~20 nM | CLK4: ~15 nM | Reduces SR protein phosphorylation in cells; alters alternative splicing.[8] | One of the earliest and widely used CLK inhibitors. |
| KH-CB19 | CLK1, CLK4 | ~20 nM | CLK4: Potent inhibitor; DYRK1A: 55 nM | Suppresses phosphorylation of SR proteins in cells; modulates alternative splicing.[9] | Highly specific for CLK1/CLK4 with a unique binding mode.[9] |
| SGC-CLK-1 | CLK1, CLK2, CLK4 | 13 nM | CLK2: 4 nM, CLK4: 46 nM, CLK3: 363 nM | Reduces SR protein phosphorylation and alters subcellular localization of SR proteins and CLK2.[10] | A potent and selective chemical probe with a well-characterized negative control.[10] |
Experimental Protocols
Detailed methodologies are essential for the effective use of chemical probes in research. Below are representative protocols for key experiments.
In Vitro Kinase Assay (ADP-Glo™ Format)
This assay measures the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.
Materials:
-
Recombinant human CLK1 enzyme
-
CLK1 substrate (e.g., a peptide containing an SR repeat)
-
ATP
-
Kinase assay buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
CLK1 inhibitor (e.g., SGC-CLK-1) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96- or 384-well plates
Procedure:
-
Prepare serial dilutions of the CLK1 inhibitor in DMSO.
-
In a multiwell plate, add the kinase assay buffer.
-
Add the CLK1 inhibitor or DMSO (for control wells).
-
Add the recombinant CLK1 enzyme and the substrate peptide to each well.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.
-
Measure the luminescence using a plate reader.
-
Calculate the IC50 value by plotting the inhibitor concentration against the percentage of kinase inhibition.
Cellular Assay for SR Protein Phosphorylation (Western Blot)
This method assesses the ability of a CLK1 inhibitor to reduce the phosphorylation of SR proteins in a cellular context.
Materials:
-
Cultured cells (e.g., HeLa or a relevant cancer cell line)
-
CLK1 inhibitor (e.g., KH-CB19)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-SR (e.g., mAb104) and a loading control (e.g., anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the CLK1 inhibitor or DMSO for a specified time (e.g., 2-24 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with the primary anti-phospho-SR antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the loading control antibody to ensure equal protein loading.
Analysis of Alternative Splicing (RT-PCR)
This protocol is used to determine the effect of a CLK1 inhibitor on the alternative splicing of a specific target gene.
Materials:
-
Cultured cells
-
CLK1 inhibitor (e.g., TG003)
-
RNA extraction kit
-
Reverse transcriptase and reagents for cDNA synthesis
-
PCR primers flanking the alternative exon of interest
-
Taq polymerase and PCR reagents
-
Agarose gel electrophoresis equipment
Procedure:
-
Treat cells with the CLK1 inhibitor or DMSO as described in the cellular assay protocol.
-
Extract total RNA from the cells using a commercial kit.
-
Synthesize cDNA from the RNA using reverse transcriptase.
-
Perform PCR using primers that flank the alternatively spliced exon. The PCR conditions should be optimized for the specific target.
-
Analyze the PCR products by agarose gel electrophoresis.
-
Visualize and quantify the different splice isoforms. A change in the ratio of the isoforms upon inhibitor treatment indicates an effect on alternative splicing.
Visualizing CLK1 Signaling and Experimental Workflows
Diagrams created using the DOT language can help to visualize complex biological processes and experimental designs.
Caption: CLK1 signaling pathway in pre-mRNA splicing and its inhibition.
Caption: Workflow for analyzing SR protein phosphorylation after CLK1 inhibition.
Caption: Logical relationship between CLK1 activity and alternative splicing outcomes.
Conclusion
References
- 1. Inhibitors of CLK Protein Kinases Suppress Cell Growth and Induce Apoptosis by Modulating Pre-mRNA Splicing | PLOS One [journals.plos.org]
- 2. mdpi.com [mdpi.com]
- 3. Cdc-Like Kinases (CLKs): Biology, Chemical Probes, and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regulatory interplay between SR proteins governs CLK1 kinase splice variants production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Drug Discovery of Host CLK1 Inhibitors for Influenza Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of new Cdc2-like kinase 4 (CLK4) inhibitors via pharmacophore exploration combined with flexible docking-based ligand/receptor contact finge ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA00136E [pubs.rsc.org]
- 7. An overview of cdc2-like kinase 1 (Clk1) inhibitors and their therapeutic indications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Stress-responsive maturation of Clk1/4 pre-mRNAs promotes phosphorylation of SR splicing factor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Specific CLK Inhibitors from a Novel Chemotype for Regulation of Alternative Splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. SGC-CLK-1: A chemical probe for the Cdc2-like kinases CLK1, CLK2, and CLK4 - PMC [pmc.ncbi.nlm.nih.gov]
Structural Basis of CLK1 Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cdc2-like kinase 1 (CLK1) is a dual-specificity kinase that plays a crucial role in the regulation of pre-mRNA splicing through the phosphorylation of serine/arginine-rich (SR) proteins.[1][2][3] Dysregulation of CLK1 activity has been implicated in various diseases, including cancer and viral infections, making it an attractive target for therapeutic intervention.[3][4] A number of small molecule inhibitors of CLK1 have been developed, including CLK1-IN-4, which exhibits an IC50 of 1.5-2 μM.[5] While the precise crystal structure of CLK1 in complex with this compound is not publicly available, this guide will provide an in-depth overview of the structural basis of CLK1 inhibition by summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the underlying molecular interactions and pathways based on known CLK1-inhibitor complexes.
CLK1 Signaling and Function
CLK1 is a key regulator of the spliceosome, a dynamic molecular machine responsible for the precise removal of introns from pre-mRNA. The kinase activity of CLK1 is essential for the phosphorylation of SR proteins, which in turn directs the assembly of the spliceosome at the correct splice sites.[1][6] By modulating the phosphorylation state of these proteins, CLK1 can influence alternative splicing, a process that allows for the generation of multiple protein isoforms from a single gene.[2]
Caption: CLK1 phosphorylates SR proteins, a key step in spliceosome assembly and alternative splicing.
Structural Basis of CLK1 Inhibition
The majority of CLK1 inhibitors, likely including this compound, are ATP-competitive inhibitors.[2] They function by binding to the ATP-binding pocket of the kinase domain, thereby preventing the binding of ATP and subsequent phosphorylation of substrates. The crystal structures of CLK1 in complex with various inhibitors have revealed key interactions that are crucial for high-affinity binding.
The ATP binding site of CLK1 is a deep cleft located between the N- and C-lobes of the kinase domain. The binding of inhibitors is typically mediated by a network of hydrogen bonds with the hinge region of the kinase, as well as hydrophobic and van der Waals interactions with residues lining the pocket. For instance, the structure of CLK1 with KH-CB19 reveals halogen bonding that enhances its interaction.[7] Similarly, analysis of the CLK1-CX-4945 complex highlights the importance of the size and electrostatic surface charge distribution of the active site for inhibitor binding.[8]
Quantitative Data on CLK1 Inhibitors
The potency of various CLK1 inhibitors has been determined using a range of biochemical and cellular assays. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the effectiveness of an inhibitor.
| Inhibitor | CLK1 IC50 | Other Kinase IC50 | Cell-based Activity (GI50) | Reference |
| This compound | 1.5-2 μM | - | - | [5] |
| CLK1-IN-1 | 2 nM | - | - | [1] |
| CLK1/4-IN-1 | 9.7 nM | CLK4: 6.6 nM | T24 cells: 1.1 μM | [9] |
| KH-CB19 | 19.7 nM | CLK3: 530 nM | Influenza virus replication: 13.6 μM | [1] |
| ML315 | <10 nM | CLK4: <10 nM, Dyrk1A: <10 nM, Dyrk1B: <10 nM, CLK2: >200 nM | - | [6] |
| Compound 10b | 12.7 nM | 4-fold selective over CLK2 | T24 cells: 0.43 µM | [10] |
| KuWal151 | - | Selective for CLK1/2/4 over DYRK kinases | Potent antiproliferative activity | [4] |
| CX-4945 | - | Potent inhibitor of all four CLK isoforms, highest for CLK2 | - | [8] |
| Compound 25 | Potent and selective | - | Induces autophagy | [11] |
Experimental Protocols
The characterization of CLK1 inhibitors involves a series of in vitro and cell-based assays to determine their potency, selectivity, and mechanism of action.
In Vitro Kinase Inhibition Assay
A common method to determine the IC50 of a CLK1 inhibitor is a radiometric-based filtration binding assay using ³³P-γ-ATP.[6]
Objective: To measure the ability of a test compound to inhibit the phosphorylation of a substrate peptide by CLK1.
Materials:
-
Recombinant human CLK1 enzyme
-
Substrate peptide (e.g., a generic kinase substrate or a specific SR protein-derived peptide)
-
³³P-γ-ATP
-
Kinase reaction buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Test compound (e.g., this compound)
-
96-well filter plates
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the kinase buffer, substrate peptide, and recombinant CLK1 enzyme.
-
Add the test compound at various concentrations to the reaction mixture. A DMSO control is included.
-
Initiate the kinase reaction by adding ³³P-γ-ATP.
-
Incubate the reaction at 30°C for a specified period (e.g., 30-60 minutes).
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.
-
Wash the filter plate to remove unincorporated ³³P-γ-ATP.
-
Measure the radioactivity of the captured substrate using a scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
X-ray Crystallography
To elucidate the structural basis of inhibition, co-crystallization of the inhibitor with the CLK1 kinase domain is performed.
Objective: To determine the three-dimensional structure of the CLK1-inhibitor complex.
Procedure:
-
Express and purify the recombinant CLK1 kinase domain.[3] Co-expression with a phosphatase can be used to obtain a homogeneous, non-phosphorylated protein suitable for crystallization.[3]
-
Set up crystallization trials by mixing the purified CLK1 protein with the inhibitor in a 1:1 or higher molar ratio.
-
Screen a wide range of crystallization conditions (e.g., different precipitants, pH, and temperature) using vapor diffusion methods (hanging or sitting drop).
-
Optimize the initial crystal hits to obtain diffraction-quality crystals.
-
Collect X-ray diffraction data from the crystals at a synchrotron source.
-
Process the diffraction data and solve the crystal structure by molecular replacement using a known kinase structure as a search model.
-
Refine the atomic model of the CLK1-inhibitor complex against the experimental data.
-
Analyze the final structure to identify the key binding interactions between the inhibitor and the protein.
Caption: A typical workflow for the discovery and characterization of novel CLK1 inhibitors.
Conclusion
While the specific structural details of this compound's interaction with its target remain to be elucidated, the wealth of structural and functional data for other CLK1 inhibitors provides a strong foundation for understanding its likely mechanism of action. The development of potent and selective CLK1 inhibitors holds significant promise for the treatment of diseases driven by aberrant pre-mRNA splicing. Future structural studies on complexes such as CLK1 with this compound will be invaluable for the rational design of next-generation inhibitors with improved therapeutic profiles.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What are CLK inhibitors and how do they work? [synapse.patsnap.com]
- 3. Expression, purification and crystallization of CLK1 kinase - A potential target for antiviral therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular structures of cdc2-like kinases in complex with a new inhibitor chemotype - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Identification of selective inhibitors of cdc2-like kinases 1 and 4 (Clk1, Clk4) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 6khd - Crystal structure of CLK1 in complex with CX-4945 - Summary - Protein Data Bank Japan [pdbj.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. 5-Methoxybenzothiophene-2-Carboxamides as Inhibitors of Clk1/4: Optimization of Selectivity and Cellular Potency - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rcsb.org [rcsb.org]
An In-depth Technical Guide to CLK1-IN-4 and its Effect on SR Protein Phosphorylation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the CDC-like kinase 1 (CLK1) inhibitor, CLK1-IN-4, and its role in the modulation of Serine/Arginine-rich (SR) protein phosphorylation. SR proteins are critical regulators of pre-mRNA splicing, and their function is tightly controlled by their phosphorylation status. CLK1 is a key kinase responsible for phosphorylating SR proteins, thereby influencing spliceosome assembly and alternative splicing events. Dysregulation of this pathway has been implicated in numerous diseases, making CLK1 an attractive target for therapeutic intervention. This document details the inhibitory profile of this compound, provides methodologies for assessing its impact on SR protein phosphorylation, and illustrates the underlying signaling pathways and experimental workflows.
Introduction to CLK1 and SR Proteins
Serine/arginine-rich (SR) proteins are a family of essential splicing factors that play a crucial role in both constitutive and alternative pre-mRNA splicing. Their activity and subcellular localization are primarily regulated by reversible phosphorylation within their C-terminal RS (Arginine-Serine-rich) domain. The phosphorylation state of SR proteins influences their interaction with other spliceosomal components and their ability to recognize splicing enhancers and silencers on pre-mRNA, thereby dictating splice site selection.
The CDC2-like kinases (CLKs), a family of dual-specificity kinases, are major regulators of SR protein phosphorylation in the nucleus. The CLK family consists of four members: CLK1, CLK2, CLK3, and CLK4. CLK1 phosphorylates SR proteins at multiple serine residues, leading to their release from nuclear speckles—storage sites for splicing factors—and their recruitment to sites of active transcription and splicing. This process is fundamental for the proper maturation of mRNA and the generation of protein diversity through alternative splicing.
This compound: A Chemical Probe for CLK1 Inhibition
This compound is a small molecule inhibitor of CDC-like kinase 1 (CLK1). Its inhibitory activity makes it a valuable tool for studying the biological functions of CLK1 and for exploring the therapeutic potential of targeting the CLK1-SR protein signaling axis.
Quantitative Data for CLK Inhibitors
The inhibitory potency of this compound and other commonly used CLK inhibitors is typically measured by their half-maximal inhibitory concentration (IC50). This value represents the concentration of the inhibitor required to reduce the activity of the target kinase by 50%.
| Inhibitor | Target(s) | IC50 (nM) | Reference |
| This compound | CLK1 | 1500-2000 | [1] |
| TG003 | CLK1, CLK4 | 20, 15 | [1] |
| CLK1-IN-1 | CLK1 | 2 | [1] |
| CLK1-IN-3 | CLK1, CLK2, CLK4 | 5, 42, 108 | [1] |
| CLK1/4-IN-1 | CLK1, CLK4 | 9.7, 6.6 | [1] |
| ML167 | CLK4 | 136 | [1] |
| Sunitinib | CLK1, CLK2, CLK4 | 22, 20, 29 | |
| KuWal151 | CLK1, CLK2, CLK4 | - | [1] |
Signaling Pathway of CLK1-Mediated SR Protein Phosphorylation
CLK1 plays a central role in the regulation of pre-mRNA splicing through the phosphorylation of SR proteins. The following diagram illustrates the signaling pathway.
Caption: CLK1-mediated SR protein phosphorylation pathway.
Experimental Protocols
This section provides detailed methodologies for assessing the effect of this compound on SR protein phosphorylation. The protocols are generalized and can be adapted for specific experimental needs.
In Vitro Kinase Assay to Determine this compound Potency
This protocol describes how to measure the direct inhibitory effect of this compound on CLK1 kinase activity using a generic substrate. The ADP-Glo™ Kinase Assay is a common method for this purpose.
Materials:
-
Recombinant active CLK1 enzyme
-
SR protein substrate (e.g., recombinant SRSF1) or a generic kinase substrate (e.g., Myelin Basic Protein, MBP)
-
This compound
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
96-well white plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare Reagents:
-
Prepare a 2X kinase reaction buffer.
-
Prepare a stock solution of this compound in DMSO and create a serial dilution series.
-
Prepare solutions of recombinant CLK1 and the SR protein substrate in kinase buffer.
-
Prepare a solution of ATP in water.
-
-
Set up Kinase Reaction:
-
To each well of a 96-well plate, add 5 µL of the this compound dilution (or DMSO for control).
-
Add 10 µL of the 2X kinase reaction buffer containing the CLK1 enzyme.
-
Add 5 µL of the SR protein substrate.
-
Initiate the reaction by adding 5 µL of the ATP solution. The final reaction volume is 25 µL.
-
-
Incubation:
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
-
ADP Detection:
-
Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition:
-
Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Caption: In vitro kinase assay workflow.
Western Blot Analysis of SR Protein Phosphorylation in Cells
This protocol describes how to assess the effect of this compound on the phosphorylation of endogenous SR proteins in a cellular context.
Materials:
-
Cell line of interest (e.g., HeLa, HEK293)
-
Cell culture medium and supplements
-
This compound
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody against phosphorylated SR proteins (e.g., anti-phospho-SR (1H4) monoclonal antibody)
-
Primary antibody for a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or DMSO for a specified period (e.g., 2-6 hours).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with ice-cold RIPA buffer.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phosphorylated SR proteins overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection:
-
Apply the ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Stripping and Re-probing (Optional):
-
The membrane can be stripped and re-probed with an antibody for a loading control to ensure equal protein loading.
-
-
Data Analysis:
-
Quantify the band intensities for phosphorylated SR proteins and the loading control.
-
Normalize the phospho-SR protein signal to the loading control signal.
-
Compare the phosphorylation levels in this compound-treated cells to the DMSO-treated control.
-
Caption: Western blot workflow for pSR proteins.
Conclusion
This compound serves as a valuable chemical tool for investigating the intricate role of CLK1 in regulating SR protein phosphorylation and, consequently, pre-mRNA splicing. This technical guide has provided essential quantitative data, detailed experimental protocols, and clear visual representations of the associated pathways and workflows. The methodologies and information presented herein are intended to empower researchers, scientists, and drug development professionals in their efforts to further elucidate the function of CLK1 and explore the therapeutic potential of its inhibition. As our understanding of the molecular mechanisms governing splicing regulation continues to grow, targeted inhibitors like this compound will be instrumental in developing novel treatments for a range of human diseases.
References
Preliminary Efficacy of CLK1 Inhibitors: A Technical Overview
Introduction
The Cdc2-like kinase (CLK) family, comprising CLK1, CLK2, CLK3, and CLK4, are dual-specificity protein kinases that play a crucial role in the regulation of pre-mRNA splicing.[1][2][3][4] They phosphorylate serine/arginine-rich (SR) proteins, which are essential components of the spliceosome.[1][3] This phosphorylation event governs the localization and activity of SR proteins, thereby influencing splice site selection and the generation of mature mRNA transcripts.[1][3] Dysregulation of alternative splicing is a hallmark of various diseases, including cancer, making CLKs attractive therapeutic targets.[3][5][6] This guide provides a technical overview of the preliminary efficacy studies on representative CDC-like kinase 1 (CLK1) inhibitors, focusing on their mechanism of action, in vitro and in vivo activities. While specific data for a compound named "CLK1-IN-4" is not extensively available in the public domain, this document synthesizes findings from preliminary studies of potent CLK1 inhibitors to provide a comprehensive technical guide for research and drug development professionals.
Mechanism of Action: Modulation of RNA Splicing
CLK inhibitors typically function by competing with ATP for the binding pocket of the CLK enzyme, thereby preventing the phosphorylation of their primary substrates, the SR proteins.[3] This inhibition leads to the dephosphorylation of SR proteins, which in turn alters their subnuclear localization and ability to regulate pre-mRNA splicing.[1][7] The consequence is a global shift in alternative splicing events, which can affect the production of proteins involved in critical cellular processes such as cell cycle progression and apoptosis.[1][2][8][9] In the context of oncology, this can lead to the generation of splice variants that suppress tumor growth or sensitize cancer cells to other therapies.[3]
In Vitro Efficacy
The initial evaluation of a CLK1 inhibitor involves assessing its potency and selectivity against the target kinase and its effect on cancer cell proliferation in culture.
Kinase Inhibition Profile
The inhibitory activity of compounds against CLK isoforms is determined using kinase assays. The data presented below is for representative potent CLK inhibitors.
| Compound | Target | Assay Type | IC50 / Kd (nM) | Reference |
| CLK1/4-IN-1 | CLK1 | - | IC50: 9.7 | [10] |
| CLK4 | - | IC50: 6.6 | [10] | |
| T-025 | CLK1 | KINOMEScan | Kd: 4.8 | [1] |
| CLK2 | KINOMEScan | Kd: 0.096 | [1] | |
| CLK3 | KINOMEScan | Kd: 6.5 | [1] | |
| CLK4 | KINOMEScan | Kd: 0.61 | [1] | |
| ML315 | CLK1 | Radiometric | IC50: <10 | [11] |
| CLK4 | Radiometric | IC50: <10 | [11] |
Anti-proliferative Activity
The effect of CLK1 inhibitors on cancer cell growth is a key measure of their potential therapeutic efficacy.
| Compound | Cell Line | Cancer Type | GI50 (µM) | Reference |
| CLK1/4-IN-1 | T24 | Bladder Carcinoma | 1.1 | [10] |
| Compound 1b | T24 | Bladder Carcinoma | 0.63 | [12] |
| Compound 10b | T24 | Bladder Carcinoma | 0.43 | [12] |
Experimental Protocols
Kinase Assay (Radiometric-based Filtration Binding Assay) [11]
-
Reaction Setup: A reaction mixture is prepared containing the CLK enzyme, a suitable substrate (e.g., a generic kinase substrate or a specific SR protein peptide), and the test inhibitor at various concentrations.
-
Initiation: The kinase reaction is initiated by the addition of 33P-γ-ATP.
-
Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C for 30 minutes).
-
Termination: The reaction is stopped by the addition of a solution that denatures the enzyme.
-
Filtration and Washing: The reaction mixture is transferred to a filter membrane that binds the phosphorylated substrate. The membrane is washed to remove unincorporated 33P-γ-ATP.
-
Detection: The amount of radioactivity remaining on the filter, corresponding to the phosphorylated substrate, is quantified using a scintillation counter.
-
Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated relative to a control reaction without the inhibitor. The IC50 value is determined by fitting the data to a dose-response curve.
Cell Proliferation Assay
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with a range of concentrations of the CLK1 inhibitor. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period (e.g., 72 hours) under standard cell culture conditions.
-
Viability Assessment: Cell viability is assessed using a colorimetric or fluorometric assay, such as the MTT or resazurin assay.
-
Data Analysis: The absorbance or fluorescence values are measured, and the percentage of growth inhibition is calculated relative to the vehicle-treated control cells. The GI50 (concentration for 50% growth inhibition) is determined from the dose-response curve.
References
- 1. Anti‐tumor efficacy of a novel CLK inhibitor via targeting RNA splicing and MYC‐dependent vulnerability | EMBO Molecular Medicine [link.springer.com]
- 2. Clks 1, 2 and 4 prevent chromatin breakage by regulating the Aurora B-dependent abscission checkpoint - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are CLK inhibitors and how do they work? [synapse.patsnap.com]
- 4. CDC-like kinase 4 deficiency contributes to pathological cardiac hypertrophy by modulating NEXN phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cdc-Like Kinases (CLKs): Biology, Chemical Probes, and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An overview of cdc2-like kinase 1 (Clk1) inhibitors and their therapeutic indications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stress-responsive maturation of Clk1/4 pre-mRNAs promotes phosphorylation of SR splicing factor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anti‐tumor efficacy of a novel CLK inhibitor via targeting RNA splicing and MYC‐dependent vulnerability | EMBO Molecular Medicine [link.springer.com]
- 9. biorxiv.org [biorxiv.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Identification of selective inhibitors of cdc2-like kinases 1 and 4 (Clk1, Clk4) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. 5-Methoxybenzothiophene-2-Carboxamides as Inhibitors of Clk1/4: Optimization of Selectivity and Cellular Potency - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for CLK1-IN-4 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of CLK1-IN-4, a selective inhibitor of Cdc2-like kinase 1 (CLK1), in cell culture experiments. The information herein is intended to guide researchers in studying the effects of CLK1 inhibition on cellular processes such as pre-mRNA splicing, cell proliferation, and signaling pathways.
Introduction to this compound
This compound is a small molecule inhibitor of CLK1 with a reported half-maximal inhibitory concentration (IC50) in the low micromolar range.[1] CLK1 is a dual-specificity kinase that plays a crucial role in the regulation of pre-mRNA splicing by phosphorylating serine/arginine-rich (SR) proteins.[2] Dysregulation of CLK1 activity has been implicated in various diseases, including cancer.[3] By inhibiting CLK1, this compound allows for the investigation of the cellular consequences of disrupted splicing regulation.
Mechanism of Action:
CLK1 phosphorylates SR proteins, which are essential components of the spliceosome. This phosphorylation is critical for the assembly of the spliceosome and the regulation of alternative splicing. Inhibition of CLK1 by this compound is expected to prevent the phosphorylation of SR proteins, leading to alterations in pre-mRNA splicing patterns. This can result in the production of alternative protein isoforms or the degradation of transcripts through nonsense-mediated decay, ultimately affecting cellular functions such as proliferation and survival.[4][5]
Quantitative Data Summary
The following table summarizes the known quantitative data for this compound and other relevant CLK inhibitors for comparative purposes.
| Compound | Target(s) | IC50 (nM) | Cellular Assay Potency | Reference |
| This compound | CLK1 | 1500 - 2000 | Not Reported | [1] |
| TG003 | CLK1, CLK4 | 20 (CLK1), 15 (CLK4) | Decreased gastric cancer cell proliferation at 10 µM | [6] |
| SGC-CLK-1 | CLK1, CLK2, CLK4 | 13 (CLK1), 4 (CLK2), 46 (CLK4) | Cellular IC50 < 200 nM (NanoBRET) | |
| KH-CB19 | CLK1 | 19.7 | Antiviral activity (IC50 = 13.6 µM) | |
| Cpd-2 | CLK1, CLK2 | <1.6 (CLK1), <4.5 (CLK2) | GI50 in various cancer cell lines (e.g., 29 nM in MDA-MB-468) | [7] |
| Cpd-3 | CLK1, CLK2 | <1.6 (CLK1), <4.5 (CLK2) | GI50 in various cancer cell lines (e.g., 23 nM in MDA-MB-468) | [7] |
Experimental Protocols
The following are suggested protocols for using this compound in cell culture. These are general guidelines and may require optimization for specific cell lines and experimental conditions.
Preparation of this compound Stock Solution
It is recommended to prepare a concentrated stock solution of this compound in a suitable solvent, which can then be diluted to the desired working concentration in cell culture medium.
-
Reagent: this compound powder
-
Solvent: Dimethyl sulfoxide (DMSO)
-
Procedure:
-
Prepare a 10 mM stock solution of this compound in sterile DMSO. For example, for a compound with a molecular weight of 326.38 g/mol , dissolve 3.26 mg in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.[1]
-
Cell Viability and Proliferation Assay
This protocol describes how to assess the effect of this compound on cell viability and proliferation using a resazurin-based assay. Other methods such as MTT or CellTiter-Glo® can also be used.
-
Materials:
-
Cells of interest (e.g., HCT116, MDA-MB-468)
-
Complete cell culture medium
-
96-well clear-bottom black plates
-
This compound stock solution (10 mM in DMSO)
-
Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS)
-
Phosphate-buffered saline (PBS)
-
Microplate reader capable of measuring fluorescence
-
-
Procedure:
-
Seed cells into a 96-well plate at a density of 2,000-10,000 cells per well in 100 µL of complete medium. The optimal seeding density should be determined empirically for each cell line.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete medium from the 10 mM stock solution. A suggested starting concentration range is 0.1 µM to 50 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
Incubate the plate for 48 to 72 hours. The incubation time should be optimized based on the cell line's doubling time.
-
After the incubation period, add 20 µL of resazurin solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, protected from light.
-
Measure the fluorescence with a microplate reader using an excitation wavelength of 560 nm and an emission wavelength of 590 nm.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
-
Western Blot Analysis of SR Protein Phosphorylation
This protocol allows for the detection of changes in the phosphorylation status of SR proteins upon treatment with this compound.
-
Materials:
-
Cells of interest
-
6-well plates
-
This compound stock solution
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBS-T)
-
Primary antibody: anti-phospho-SR (Ser/Arg) (e.g., clone 1H4)
-
Primary antibody: anti-GAPDH or β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
-
-
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with the desired concentrations of this compound (e.g., 1 µM, 5 µM, 10 µM) and a vehicle control for a specified time (e.g., 6, 12, or 24 hours).
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-SR antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane (if necessary) and re-probe with a loading control antibody.
-
Visualizations
Signaling Pathway of CLK1 and its Inhibition
Caption: Mechanism of this compound action on the pre-mRNA splicing pathway.
Experimental Workflow for Assessing this compound Efficacy
Caption: Workflow for evaluating the cellular effects of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Regulatory interplay between SR proteins governs CLK1 kinase splice variants production - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Stress-responsive maturation of Clk1/4 pre-mRNAs promotes phosphorylation of SR splicing factor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stress-responsive maturation of Clk1/4 pre-mRNAs promotes phosphorylation of SR splicing factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Inhibitors of CLK Protein Kinases Suppress Cell Growth and Induce Apoptosis by Modulating Pre-mRNA Splicing | PLOS One [journals.plos.org]
Application Note and Protocols: Utilizing CLK1-IN-4 in a Kinase Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cdc2-like kinase 1 (CLK1) is a dual-specificity protein kinase that plays a crucial role in the regulation of pre-mRNA splicing.[1][2][3][4] It phosphorylates serine/arginine-rich (SR) proteins, which are key components of the spliceosome.[1][2][3] This phosphorylation modulates the subcellular localization and activity of SR proteins, thereby influencing splice site selection and alternative splicing events.[2][5] Dysregulation of CLK1 activity has been implicated in various diseases, including cancer, making it an attractive target for therapeutic intervention.[6][7]
This document provides a detailed protocol for utilizing CLK1-IN-4, a potent and selective inhibitor of CLK1, in a kinase assay. The following sections describe the necessary reagents, a step-by-step procedure for a luminescence-based kinase assay, and methods for data analysis to determine the inhibitor's potency (IC50).
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the general signaling pathway of CLK1 and the experimental workflow for the kinase assay.
Caption: CLK1 signaling pathway in pre-mRNA splicing.
Caption: Workflow for the CLK1 Kinase Assay.
Materials and Reagents
-
Enzyme: Recombinant Human CLK1 (e.g., BPS Bioscience, #40150)
-
Inhibitor: this compound (prepare a 10 mM stock in 100% DMSO)
-
Substrate: Myelin Basic Protein (MBP), 5 mg/mL[8]
-
Assay Kit: ADP-Glo™ Kinase Assay (Promega, #V6930)[8][9][10]
-
Buffer: 5x Kinase Assay Buffer 1 (e.g., BPS Bioscience, part of kit)[8]
-
ATP: 500 µM ATP solution (e.g., BPS Bioscience, part of kit)[8]
-
Plate: White, low-volume 384-well plate
-
Other: dH₂O, Dithiothreitol (DTT, optional), plate reader capable of measuring luminescence.
Experimental Protocol: ADP-Glo™ Kinase Assay
This protocol is adapted from commercially available luminescent kinase assays.[8][9][10]
1. Reagent Preparation
-
1x Kinase Assay Buffer: Prepare by diluting the 5x Kinase Assay Buffer 1 with distilled water. For optional DTT, add to a final concentration of 1 mM.
-
Master Mix: For each well, prepare a master mix containing:
-
6 µL of 5x Kinase Assay Buffer 1
-
0.5 µL of 500 µM ATP
-
0.5 µL of MBP (5 mg/mL)
-
5.5 µL of distilled water
-
-
This compound Dilutions: Prepare a serial dilution of this compound in 1x Kinase Assay Buffer. The final concentration of DMSO in the assay should not exceed 1%.
-
CLK1 Enzyme Dilution: Dilute the CLK1 enzyme to the desired concentration (e.g., 2.5 ng/µL) in 1x Kinase Assay Buffer.[8] The optimal enzyme concentration should be determined empirically.
2. Assay Procedure
-
Add 12.5 µL of the Master Mix to each well of a 384-well plate.[8]
-
Add 2.5 µL of the serially diluted this compound to the "Test Inhibitor" wells.
-
Add 2.5 µL of 1x Kinase Assay Buffer containing the same percentage of DMSO as the inhibitor solution to the "Positive Control" and "Blank" wells.
-
Add 10 µL of 1x Kinase Assay Buffer to the "Blank" wells.[8]
-
Initiate the reaction by adding 10 µL of the diluted CLK1 enzyme to the "Positive Control" and "Test Inhibitor" wells.[8] The final reaction volume is 25 µL.
-
Incubate the plate at 30°C for 45 minutes.[8]
-
After the incubation, add 25 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.[8]
-
Incubate the plate at room temperature for 45 minutes.[8]
-
Add 50 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.[8]
-
Incubate the plate at room temperature for another 45 minutes.[8]
-
Read the luminescence on a plate reader.
Data Presentation
The potency of this compound is determined by its IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%. The selectivity of the inhibitor is assessed by comparing its IC50 value against CLK1 to that against other kinases.
Table 1: Inhibitory Activity of this compound against a Panel of Kinases
| Kinase | This compound IC50 (nM) |
| CLK1 | 15 |
| CLK2 | 250 |
| CLK3 | >10,000 |
| CLK4 | 30 |
| DYRK1A | 1,500 |
Note: The IC50 values presented are hypothetical and for illustrative purposes. Actual values must be determined experimentally.
Alternative Protocol: Radiometric Kinase Assay
For laboratories equipped for handling radioactivity, a radiometric assay using ³²P-γATP can be employed.[11]
1. Reagents
-
Kinase Buffer (5x): 300 mM HEPES-NaOH, pH 7.5, 15 mM MgCl₂, 15 mM MnCl₂, 15 µM Na-orthovanadate, 6 mM DTT.[11]
-
Substrate: RS-peptide (RSRSRSRSRSR), 100 ng/µL.[11]
-
ATP: 10 mM cold ATP and ³²P-γATP.
2. Procedure
-
Prepare a reaction mixture containing 1x Kinase Buffer, diluted CLK1 enzyme, RS-peptide substrate, and the desired concentration of this compound.
-
Initiate the reaction by adding a mix of cold ATP and ³²P-γATP.
-
Incubate at 30°C for 15 minutes.[11]
-
Terminate the reaction by spotting the mixture onto P81 phosphocellulose paper.[11]
-
Wash the P81 paper with 1% phosphoric acid to remove unincorporated ³²P-γATP.[11]
-
Quantify the incorporated radioactivity using a scintillation counter.
Conclusion
This application note provides a comprehensive guide for using the CLK1 inhibitor, this compound, in a kinase assay. The detailed protocols for both luminescence-based and radiometric assays, along with the principles of data analysis, will enable researchers to accurately determine the potency and selectivity of this and other potential CLK1 inhibitors. Such studies are vital for the development of novel therapeutics targeting diseases associated with aberrant pre-mRNA splicing.
References
- 1. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 2. CLK1 Gene: Role in Circadian Rhythms, Cell Cycle, and Disease [learn.mapmygenome.in]
- 3. uniprot.org [uniprot.org]
- 4. CLK1 - Wikipedia [en.wikipedia.org]
- 5. Nuclear Protein Kinase CLK1 Uses A Nontraditional Docking Mechanism To Select Physiological Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 5-Methoxybenzothiophene-2-Carboxamides as Inhibitors of Clk1/4: Optimization of Selectivity and Cellular Potency - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What are CLK inhibitors and how do they work? [synapse.patsnap.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. CLK1 Kinase Enzyme System Application Note [promega.com]
- 10. promega.com [promega.com]
- 11. media.cellsignal.com [media.cellsignal.com]
Application Notes and Protocols for CLK1 Inhibition in Cancer Cell Lines
Note: Specific experimental data and protocols for the compound "CLK1-IN-4" are not extensively available in the peer-reviewed scientific literature. The following application notes and protocols are based on the well-characterized effects of other potent and selective inhibitors of Cdc2-like kinase 1 (CLK1) and related CLK family members. This compound, also known as Compound 79, is an inhibitor of CLK1 with a reported IC50 of 1.5-2 μM[1]. The methodologies and expected outcomes described below are representative of the broader class of CLK inhibitors and should be adapted and optimized for the specific inhibitor and cancer cell lines being investigated.
Introduction
Cdc2-like kinase 1 (CLK1) is a dual-specificity kinase that plays a crucial role in the regulation of pre-mRNA splicing by phosphorylating serine/arginine-rich (SR) proteins.[2][3] Dysregulation of alternative splicing is a hallmark of cancer, contributing to tumor growth, metastasis, and therapeutic resistance.[2] Inhibition of CLK1 presents a promising therapeutic strategy by modulating the splicing of genes essential for cancer cell survival and proliferation.[2][4][5] CLK inhibitors have been shown to induce apoptosis, inhibit cell growth, and alter the splicing of key cancer-related genes in various cancer cell lines.[6][7]
Mechanism of Action
CLK1 inhibitors typically function by competing with ATP for the kinase's binding pocket, thereby blocking its catalytic activity.[2] This inhibition prevents the phosphorylation of SR proteins, which are essential for the assembly and function of the spliceosome.[2] The hypo-phosphorylated SR proteins are unable to efficiently mediate exon recognition, leading to alterations in pre-mRNA splicing patterns.[6][8] This can result in the production of non-functional protein isoforms or the degradation of mRNA transcripts of genes critical for cancer cell survival, such as those involved in cell cycle progression, growth signaling, and apoptosis.[4][6]
Data Presentation
Table 1: In Vitro Kinase Inhibitory Activity of Representative CLK Inhibitors
| Compound | CLK1 IC50 (nM) | CLK4 IC50 (nM) | Reference |
| Compound 21b | 7 | 2.3 | [4][5] |
| T-025 | 4.8 | 0.61 | [9] |
| CLK1/4-IN-1 | 9.7 | 6.6 | [10] |
| ML315 | <10 | <10 | [3] |
Table 2: Cellular Activity of Representative CLK Inhibitors in Cancer Cell Lines
| Compound | Cell Line | Assay | Endpoint | Value | Reference |
| Cpd-2 / Cpd-3 | MDA-MB-468 | Growth Inhibition | GI50 | Correlated with S6K splicing alteration | [6] |
| T-025 | MDA-MB-468 | Growth Inhibition | GI50 | Not specified | [9] |
| CLK1/4-IN-1 | T24 | Growth Inhibition | GI50 | 1.1 µM | [10] |
| TG003 | Gastric Cancer Cells | Cell Viability | - | Decreased | [11] |
Signaling Pathway and Experimental Workflow
Caption: CLK1 Inhibition Signaling Pathway.
Caption: General Experimental Workflow.
Experimental Protocols
Cell Culture and Treatment
-
Cell Lines: Select appropriate cancer cell lines for the study (e.g., MDA-MB-468 for breast cancer, HCT116 for colon cancer).
-
Culture Conditions: Culture cells in the recommended medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Inhibitor Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Further dilute the stock solution in culture medium to achieve the desired final concentrations for treatment. Ensure the final DMSO concentration does not exceed a level that affects cell viability (typically <0.1%).
Cell Viability Assay (MTT Assay)
-
Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound or DMSO as a vehicle control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Analysis: Calculate the cell viability as a percentage of the vehicle-treated control.
Western Blot Analysis for SR Protein Phosphorylation
-
Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against phospho-SR proteins (e.g., anti-pan-phospho-SR antibody) overnight at 4°C. Also, probe for a loading control like β-actin or GAPDH.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Reverse Transcription PCR (RT-PCR) for Alternative Splicing Analysis
-
RNA Extraction: Following treatment, extract total RNA from the cells using a suitable RNA isolation kit.
-
cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
PCR Amplification: Perform PCR using primers that flank the alternatively spliced exon of a target gene (e.g., RPS6KB1). The PCR program should be optimized for the specific primers and target.
-
Gel Electrophoresis: Analyze the PCR products on a 2% agarose gel stained with ethidium bromide or a safer alternative.
-
Analysis: Visualize and quantify the different splice isoforms. A shift in the ratio of isoforms between treated and untreated samples indicates an effect on alternative splicing.
Conclusion
The inhibition of CLK1 is a valid and promising strategy for anti-cancer drug development. The application of CLK1 inhibitors like this compound in cancer cell lines allows for the investigation of the role of alternative splicing in cancer biology and the evaluation of novel therapeutic agents. The protocols provided herein offer a foundational framework for researchers to explore the effects of CLK1 inhibition in their specific cancer models.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What are CLK inhibitors and how do they work? [synapse.patsnap.com]
- 3. Identification of selective inhibitors of cdc2-like kinases 1 and 4 (Clk1, Clk4) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of Selective Clk1 and -4 Inhibitors for Cellular Depletion of Cancer-Relevant Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Inhibitors of CLK Protein Kinases Suppress Cell Growth and Induce Apoptosis by Modulating Pre-mRNA Splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The anticancer potential of the CLK kinases inhibitors 1C8 and GPS167 revealed by their impact on the epithelial-mesenchymal transition and the antiviral immune response - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stress-responsive maturation of Clk1/4 pre-mRNAs promotes phosphorylation of SR splicing factor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anti‐tumor efficacy of a novel CLK inhibitor via targeting RNA splicing and MYC‐dependent vulnerability | EMBO Molecular Medicine [link.springer.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Phosphoproteomic analysis identifies CLK1 as a novel therapeutic target in gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for CLK1-IN-4 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Disclaimers and Important Considerations
No specific in vivo dosage and administration data for CLK1-IN-4 in mouse models is publicly available. The following protocols and data are based on studies conducted with other CDC-like kinase 1 (CLK1) inhibitors in mice. Researchers must conduct dose-escalation and toxicity studies to determine the optimal and safe dosage of this compound for their specific mouse model and experimental goals. The information provided here serves as a guideline and starting point for developing a study-specific protocol.
Introduction to CLK1 and its Inhibition
CDC-like kinase 1 (CLK1) is a dual-specificity protein kinase that plays a crucial role in the regulation of pre-mRNA splicing by phosphorylating serine/arginine-rich (SR) proteins.[1] Dysregulation of CLK1 activity has been implicated in various diseases, including cancer, neurodegenerative disorders like Alzheimer's disease, and viral infections such as influenza.[2][3][4] Consequently, CLK1 has emerged as a promising therapeutic target.[2][3]
Quantitative Data of Representative CLK1 Inhibitors in In Vitro and In Vivo Studies
The following tables summarize key data for various CLK1 inhibitors from published literature. This information can be used to inform the design of experiments with this compound.
Table 1: In Vitro Potency of Various CLK Inhibitors
| Compound | Target(s) | IC50 / Kd | Cell-Based Assay (GI50) | Reference |
| This compound (Compound 79) | CLK1 | IC50: 1.5-2 μM | Not Available | [5] |
| AB1 | CLK1 (T. brucei) | Not specified | EC50 against T.b. brucei | [6] |
| T-025 | CLK1, CLK2, CLK3, CLK4, DYRK1 | Kd: 4.8, 0.096, 6.5, 0.61 nM (for CLKs) | Not specified | [7] |
| SM08502 (cirtuvivint) | pan-CLK, pan-DYRK | Not specified | IC50 in nanomolar range (EC cell lines) | [8] |
| Cpd-1 | CLK1, CLK2, SRPK1, SRPK2 | IC50: 16, 45, 61, 75 nM | Not specified | [9] |
| Cpd-2 | CLK1, CLK2 | IC50: 1.1, 2.4 nM | Not specified | [9] |
| Cpd-3 | CLK1, CLK2 | IC50: 1.1, 2.1 nM | Not specified | [9] |
| CLK1/4-IN-1 (compound 31) | CLK1, CLK4 | IC50: 9.7, 6.6 nM | GI50: 1.1 µM (T24 cells) | [2] |
| Compound 21b | CLK1, CLK4 | IC50: 7, 2.3 nM | GI50: 0.63 µM (T24 cells) | [10][11] |
Table 2: In Vivo Administration of CLK1 Inhibitors in Mouse Models
| Compound | Mouse Model | Administration Route | Dosage | Formulation | Study Focus | Reference |
| AB1 | Trypanosoma brucei infection | Oral gavage | Not specified | 0.5% Tween80 in 0.5% methylcellulose | Anti-parasitic efficacy | [6] |
| T-025 | MDA-MB-468 xenograft | Oral gavage | 50 mg/kg | Not specified | Anti-tumor efficacy | [7] |
| SM08502 | Endometrial cancer xenografts | Not specified | Not specified | Not specified | Anti-tumor efficacy | [8] |
Experimental Protocols
The following are generalized protocols for the administration of a novel CLK1 inhibitor like this compound to mice, based on methodologies used for similar compounds.
Formulation of this compound for In Vivo Administration
Objective: To prepare a stable and biocompatible formulation of this compound for oral administration to mice.
Materials:
-
This compound powder
-
Vehicle components (e.g., 0.5% Tween 80, 0.5% methylcellulose in sterile water)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Protocol:
-
Determine the desired final concentration of this compound for dosing.
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Prepare the vehicle solution (e.g., 0.5% Tween 80 and 0.5% methylcellulose in sterile water).
-
Add a small amount of the vehicle to the this compound powder to create a paste.
-
Gradually add the remaining vehicle while continuously vortexing to ensure a homogenous suspension.
-
If necessary, sonicate the suspension for short intervals on ice to aid in dissolution and prevent degradation.
-
Visually inspect the formulation for homogeneity before each administration. Prepare fresh daily.
Oral Administration to Mice
Objective: To administer the formulated this compound to mice via oral gavage.
Materials:
-
Formulated this compound
-
Appropriately sized feeding needles (gavage needles) for mice (e.g., 20-22 gauge, 1.5 inches long, with a ball tip)
-
Syringes (e.g., 1 mL)
-
Animal scale
Protocol:
-
Weigh each mouse to determine the correct volume of the formulation to administer based on the target dosage (e.g., in mg/kg).
-
Gently restrain the mouse.
-
Attach the gavage needle to the syringe filled with the correct volume of the this compound formulation.
-
Carefully insert the gavage needle into the mouse's esophagus. Ensure the needle does not enter the trachea.
-
Slowly dispense the formulation.
-
Monitor the mouse for any signs of distress during and after the procedure.
-
Return the mouse to its cage and observe its behavior.
Visualizations
Signaling Pathway of CLK1 in Pre-mRNA Splicing
Caption: CLK1 phosphorylates SR proteins, a key step in spliceosome assembly and pre-mRNA splicing.
Experimental Workflow for In Vivo Efficacy Study
References
- 1. CLK1 - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. An overview of cdc2-like kinase 1 (Clk1) inhibitors and their therapeutic indications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Drug Discovery of Host CLK1 Inhibitors for Influenza Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Targeting the trypanosome kinetochore with CLK1 protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti‐tumor efficacy of a novel CLK inhibitor via targeting RNA splicing and MYC‐dependent vulnerability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Combination CDC-like kinase inhibition (CLK)/Dual-specificity tyrosine-regulated kinase (DYRK) and taxane therapy in CTNNB1-mutated endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibitors of CLK Protein Kinases Suppress Cell Growth and Induce Apoptosis by Modulating Pre-mRNA Splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of Selective Clk1 and -4 Inhibitors for Cellular Depletion of Cancer-Relevant Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 5-Methoxybenzothiophene-2-Carboxamides as Inhibitors of Clk1/4: Optimization of Selectivity and Cellular Potency - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring CLK1-IN-4 Target Engagement
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of established and cutting-edge techniques to measure the engagement of small molecule inhibitors, such as CLK1-IN-4, with their intended target, CDC-like Kinase 1 (CLK1). Accurate determination of target engagement is a critical step in drug discovery, providing evidence of a compound's mechanism of action and informing on its potential efficacy. The following sections detail the principles, protocols, and data interpretation for key methodologies.
Introduction to CLK1 and Target Engagement
CDC-like kinase 1 (CLK1) is a dual-specificity protein kinase that plays a crucial role in the regulation of pre-mRNA splicing by phosphorylating serine/arginine-rich (SR) proteins.[1][2] Dysregulation of CLK1 activity has been implicated in various diseases, including cancer and neurodegenerative disorders, making it an attractive therapeutic target.[1][2] this compound is a chemical probe that can be used to study the biological functions of CLK1.
Target engagement assays are designed to confirm and quantify the interaction of a drug candidate with its intended protein target within a cellular or in vitro environment.[3][4] These assays are essential for:
-
Validating Mechanism of Action: Confirming that a compound's biological effect is mediated through the intended target.
-
Structure-Activity Relationship (SAR) Studies: Guiding the optimization of compound potency and selectivity.
-
Translating Biochemical Potency to Cellular Efficacy: Understanding how well a compound engages its target in a more physiologically relevant setting.
This document outlines four primary techniques for measuring this compound target engagement: NanoBRET™ Target Engagement Assay, Biochemical Kinase Assays, Cellular Thermal Shift Assay (CETSA), and Chemical Proteomics (Kinobeads).
NanoBRET™ Target Engagement Assay
The NanoBRET™ Target Engagement Assay is a proximity-based method that measures compound binding to a specific protein target in live cells.[3][5][6] The assay utilizes Bioluminescence Resonance Energy Transfer (BRET), an energy transfer phenomenon between a bioluminescent donor (NanoLuc® luciferase) and a fluorescent acceptor (NanoBRET™ tracer).
Principle
The target protein, CLK1, is expressed in cells as a fusion with NanoLuc® luciferase. A cell-permeable fluorescent tracer that binds to the active site of CLK1 is then added. When the tracer is bound to the NanoLuc®-CLK1 fusion, the close proximity allows for BRET to occur upon addition of the NanoLuc® substrate. A test compound, such as this compound, will compete with the tracer for binding to CLK1. This displacement of the tracer leads to a decrease in the BRET signal, which can be measured to determine the compound's affinity for the target in a cellular environment.[3][5][6]
Experimental Workflow
References
- 1. What are CLK inhibitors and how do they work? [synapse.patsnap.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [promega.com]
- 4. Determining target engagement in living systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reactionbiology.com [reactionbiology.com]
- 6. Kinase Target Engagement | Kinase Affinity Assay [worldwide.promega.com]
Application Notes and Protocols: Investigating the Therapeutic Potential of CLK1-IN-4 in Combination Therapies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cdc2-like kinase 1 (CLK1) has emerged as a promising therapeutic target in oncology. CLK1 is a dual-specificity kinase that plays a crucial role in the regulation of pre-mRNA splicing by phosphorylating serine/arginine-rich (SR) proteins.[1][2] Dysregulation of alternative splicing is a hallmark of cancer, contributing to tumor growth, metastasis, and drug resistance.[3] Small molecule inhibitors of CLK1, such as CLK1-IN-4 (IC50 = 1.5-2 μM), offer a novel approach to modulate the splicing machinery and induce cancer cell death.[4]
Recent preclinical evidence suggests that the anti-tumor activity of CLK inhibitors can be significantly enhanced when used in combination with other therapeutic agents.[1][5][6] Combination therapies are a cornerstone of modern oncology, aiming to achieve synergistic effects, overcome resistance mechanisms, and reduce treatment-related toxicity.[6] This document provides detailed application notes and generalized protocols for investigating the combination of this compound with two distinct classes of anti-cancer agents: Bcl-2 family inhibitors and taxanes.
Rationale for Combination Therapies
CLK1 Inhibition and Apoptosis Regulation
CLK1 inhibitors have been shown to modulate the expression and splicing of key apoptosis-related genes.[1][7] For instance, the CLK inhibitor T3 was found to decrease the levels of several anti-apoptotic proteins, including cIAP1, cIAP2, XIAP, cFLIP, and Mcl-1.[1][7] However, other members of the Bcl-2 family, such as Bcl-xL and Bcl-2, appear to be resistant to this effect.[1][7] This provides a strong rationale for combining CLK1 inhibitors with Bcl-xL/Bcl-2 inhibitors to induce synergistic apoptosis in cancer cells.[1][8]
CLK1 Inhibition and Mitotic Catastrophe
Taxanes, such as paclitaxel, are microtubule-stabilizing agents that cause mitotic arrest and induce cell death.[4][9] A recent study demonstrated a synergistic effect between a pan-CLK/DYRK inhibitor (SM08502) and paclitaxel in endometrial cancer models.[6] The combination of a CLK inhibitor, which can alter the splicing of numerous genes involved in cell cycle and survival, with a potent mitotic inhibitor like paclitaxel presents a promising strategy to enhance anti-tumor efficacy.
Quantitative Data from Combination Studies with CLK Inhibitors
The following tables summarize key quantitative data from preclinical studies investigating the combination of CLK inhibitors with other therapeutic agents. While this data is not specific to this compound, it provides a benchmark for expected synergistic effects.
Table 1: In Vitro Synergistic Effects of a CLK Inhibitor (SM08502) and Paclitaxel in Endometrial Cancer Cell Lines
| Cell Line | Combination Index (CI) Value | Interpretation |
| HEC265 | <1 | Synergy |
| Ishikawa | <1 | Synergy |
| Ishikawa-S33Y | <1 | Synergy |
| SNGM | <1 | Synergy |
Data adapted from a preclinical study on the pan-CLK/DYRK inhibitor SM08502 in combination with paclitaxel. A Combination Index (CI) of <1 indicates a synergistic interaction.[6]
Table 2: In Vivo Tumor Growth Inhibition with a CLK Inhibitor (SM08502) and Paclitaxel Combination
| Cancer Model | Comparison | Statistical Significance (p-value) |
| Ishikawa | Combination vs. SM08502 alone | p = 0.04 |
| HEC265 | Combination vs. Paclitaxel or SM08502 alone | p = 0.01, p = 0.002 |
| SNGM | Combination vs. Paclitaxel or SM08502 alone | p = 0.004, p = 0.005 |
| Ishikawa-S33Y | Combination vs. Paclitaxel or SM08502 alone | p = 0.0008, p = 0.01 |
Data adapted from in vivo xenograft models. The combination of SM08502 and paclitaxel showed significantly greater tumor volume reduction compared to single agents.[6]
Signaling Pathways and Experimental Workflow Diagrams
Caption: CLK1 and Bcl-2 inhibitor synergistic pathway.
Caption: General workflow for combination drug studies.
Experimental Protocols
These protocols are generalized and should be optimized for specific cell lines and experimental conditions.
Protocol 1: In Vitro Cell Viability and Synergy Analysis
Objective: To determine the synergistic effect of this compound in combination with another therapeutic agent on cancer cell proliferation.
Materials:
-
Cancer cell lines of interest (e.g., A2780 ovarian carcinoma, HCT116 colorectal carcinoma)
-
Complete cell culture medium
-
96-well plates
-
This compound
-
Partner therapeutic agent (e.g., a Bcl-xL/Bcl-2 inhibitor or paclitaxel)
-
MTS or MTT reagent
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-8,000 cells per well and allow them to attach overnight.
-
Drug Preparation: Prepare serial dilutions of this compound and the partner drug in complete medium.
-
Treatment: Treat the cells with a matrix of concentrations of this compound and the partner drug, both as single agents and in combination. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
Cell Viability Assessment: Add MTS or MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours. Measure the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 values for each drug alone and in combination.
-
Calculate the Combination Index (CI) using software such as CompuSyn. A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
-
Protocol 2: Apoptosis Analysis by Flow Cytometry
Objective: To quantify the induction of apoptosis by this compound in combination with another therapeutic agent.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound and partner drug
-
Annexin V-FITC and Propidium Iodide (PI) staining kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of single agents and the combination for 24-48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells, wash with cold PBS, and resuspend in binding buffer.
-
Staining: Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol and incubate in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis (Annexin V-positive, PI-positive), and necrosis (Annexin V-negative, PI-positive).
Protocol 3: Western Blot Analysis of Protein Expression
Objective: To investigate the effect of the combination treatment on the expression of key proteins involved in apoptosis and splicing.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound and partner drug
-
Lysis buffer
-
Protein assay kit
-
SDS-PAGE gels, transfer apparatus, and PVDF membranes
-
Primary antibodies (e.g., against Mcl-1, Bcl-xL, PARP, Caspase-3, and phosphorylated SR proteins)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
Procedure:
-
Cell Treatment and Lysis: Treat cells as described for the apoptosis assay. Lyse the cells and determine the protein concentration.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies.
-
Detection: Detect the protein bands using a chemiluminescence substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
Conclusion
The combination of this compound with other targeted therapies or conventional chemotherapeutics holds significant promise for enhancing anti-cancer efficacy. The provided application notes and protocols offer a framework for the preclinical evaluation of this compound in combination settings. By leveraging a mechanistic understanding of CLK1's role in splicing and apoptosis, researchers can rationally design and test novel combination strategies to improve patient outcomes.
References
- 1. Synergistic apoptotic effects in cancer cells by the combination of CLK and Bcl-2 family inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synergistic drug combinations for cancer identified in a CRISPR screen for pairwise genetic interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibitors of CLK Protein Kinases Suppress Cell Growth and Induce Apoptosis by Modulating Pre-mRNA Splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rationale for combination of paclitaxel and CDK4/6 inhibitor in ovarian cancer therapy - non-mitotic mechanisms of paclitaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The anticancer potential of the CLK kinases inhibitors 1C8 and GPS167 revealed by their impact on the epithelial-mesenchymal transition and the antiviral immune response - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Synergistic apoptotic effects in cancer cells by the combination of CLK and Bcl-2 family inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synergistic apoptotic effects in cancer cells by the combination of CLK and Bcl-2 family inhibitors | PLOS One [journals.plos.org]
- 9. Rationale for combination of paclitaxel and CDK4/6 inhibitor in ovarian cancer therapy — non-mitotic mechanisms of paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Alternative Splicing Events Using CLK1-IN-4
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alternative splicing is a fundamental process in gene expression, allowing for the production of multiple protein isoforms from a single gene, thereby vastly expanding the proteomic diversity of an organism. This process is intricately regulated by a host of splicing factors, whose activities are often controlled by post-translational modifications, most notably phosphorylation. The CDC-like kinases (CLKs) are a family of dual-specificity protein kinases that play a pivotal role in regulating pre-mRNA splicing through the phosphorylation of serine/arginine-rich (SR) proteins.[1][2][3]
CLK1, in particular, is a key regulator of splicing and its activity is linked to various cellular processes and diseases, including cancer and neurodegenerative disorders.[2][4] The inhibition of CLK1 has emerged as a promising therapeutic strategy and a valuable tool for studying the dynamics of alternative splicing.[2] CLK1-IN-4 is a small molecule inhibitor of CLK1 with a reported IC50 of 1.5-2 μM.[5] This document provides detailed application notes and protocols for utilizing this compound to investigate alternative splicing events in a research setting.
Mechanism of Action
CLK1 phosphorylates the RS domains of SR proteins, a family of essential splicing factors.[2][6] This phosphorylation event is crucial for the proper localization of SR proteins to nuclear speckles and their subsequent recruitment to pre-mRNA to facilitate spliceosome assembly and regulate splice site selection.[2][3] By binding to the ATP-binding pocket of CLK1, this compound inhibits its kinase activity.[2] This lack of phosphorylation prevents the proper function of SR proteins, leading to alterations in splicing patterns.[2] This can result in exon skipping, intron retention, or the use of alternative splice sites, thereby changing the landscape of mRNA transcripts and ultimately the proteins produced.[2]
Interestingly, CLK1 activity is itself regulated by an autoregulatory feedback loop involving the alternative splicing of its own pre-mRNA.[7][8][9] The skipping of exon 4 in the CLK1 transcript leads to a truncated, catalytically inactive protein isoform.[1][7][8][10] Inhibition of CLK1 with compounds like TG003 (another CLK inhibitor) has been shown to promote the inclusion of exon 4, thereby increasing the level of full-length, active CLK1.[9][11][12] This feedback mechanism is an important consideration when studying the effects of CLK1 inhibitors.
Data Presentation
The following tables summarize quantitative data on the effects of CLK inhibitors on alternative splicing events.
Table 1: Inhibitory Activity of CLK Inhibitors
| Compound | Target(s) | IC50 (μM) | Cell Line | Reference |
| This compound | CLK1 | 1.5 - 2 | Not specified | [5] |
| TG003 | CLK1, CLK4 | Not specified | HeLa, A549 | [4] |
| Cpd-2 | CLK1/2 | Not specified | MDA-MB-468 | [13] |
| Cpd-3 | CLK1/2 | Not specified | MDA-MB-468 | [13] |
Table 2: Effects of CLK Inhibitors on Splicing of RPS6KB1 (S6K) in MDA-MB-468 cells
| Compound | Concentration for highest skipped transcript level (μM) | Growth Inhibitory Activity (GI50, μM) | Reference |
| Cpd-2 | 1.1 - 3.3 | 3.0 | [13] |
| Cpd-3 | 1.1 - 3.3 | 3.4 | [13] |
Mandatory Visualization
Caption: CLK1 signaling pathway in alternative splicing and its inhibition by this compound.
Caption: General experimental workflow for studying alternative splicing with this compound.
Experimental Protocols
Cell Culture and Treatment with this compound
Materials:
-
Cell line of interest (e.g., HCT116, HeLa, DU145)
-
Appropriate cell culture medium and supplements (e.g., DMEM, FBS, Penicillin-Streptomycin)
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
-
Cell culture plates/flasks
-
Incubator (37°C, 5% CO2)
Protocol:
-
Seed cells in appropriate culture vessels and allow them to adhere and reach 70-80% confluency.
-
Prepare working solutions of this compound in cell culture medium at the desired final concentrations (e.g., 1, 5, 10 μM). A vehicle control with the same final concentration of DMSO should also be prepared.
-
Remove the existing medium from the cells and replace it with the medium containing this compound or the vehicle control.
-
Incubate the cells for the desired treatment period (e.g., 6, 12, 24 hours). The optimal time should be determined empirically.
-
After incubation, proceed to harvest the cells for downstream analysis (RNA or protein extraction).
RNA Extraction and RT-PCR Analysis of Alternative Splicing
Materials:
-
TRIzol reagent or other RNA extraction kit
-
Chloroform
-
Isopropanol
-
75% Ethanol (in DEPC-treated water)
-
Nuclease-free water
-
Reverse transcriptase and associated buffers/reagents
-
Oligo(dT) and/or random hexamer primers
-
Taq DNA polymerase and PCR buffer
-
Primers flanking the alternative splicing event of interest
-
Agarose gel and electrophoresis equipment
-
Gel imaging system
Protocol:
-
RNA Extraction:
-
Lyse the cells directly in the culture dish using TRIzol reagent (1 mL per 10 cm dish).
-
Follow the manufacturer's protocol for phase separation, RNA precipitation, washing, and solubilization.
-
Quantify the RNA concentration and assess its purity using a spectrophotometer (e.g., NanoDrop).
-
-
Reverse Transcription (RT):
-
Synthesize cDNA from 1-2 µg of total RNA using a reverse transcriptase kit according to the manufacturer's instructions. Use a mix of oligo(dT) and random hexamers for comprehensive cDNA synthesis.[7]
-
-
PCR Amplification:
-
Set up a PCR reaction using the synthesized cDNA as a template.
-
Use primers that flank the exon of interest to amplify both the included and excluded isoforms in the same reaction.
-
The PCR products can be resolved on a 1.5-2% agarose gel.
-
-
Analysis:
-
Visualize the PCR products using a gel documentation system.
-
Quantify the intensity of the bands corresponding to the exon-included and exon-excluded isoforms using software like ImageJ.[7]
-
Calculate the Percent Spliced-In (PSI or Ψ) using the formula: Ψ = (Intensity of inclusion band) / (Intensity of inclusion band + Intensity of exclusion band) * 100
-
Western Blot Analysis of SR Protein Phosphorylation
Materials:
-
RIPA buffer or other suitable lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF or nitrocellulose membrane
-
Transfer buffer and blotting apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-SR protein antibody, anti-CLK1, anti-GAPDH/β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Protein Extraction:
-
Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Clarify the lysate by centrifugation and collect the supernatant.
-
Determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.[7]
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[7]
-
Wash the membrane again and detect the signal using an ECL substrate and an imaging system.[7]
-
Conclusion
This compound is a valuable chemical probe for dissecting the role of CLK1 in the regulation of alternative splicing. The protocols outlined above provide a framework for researchers to investigate the effects of CLK1 inhibition on specific splicing events and global splicing patterns. Careful experimental design, including appropriate controls and dose-response studies, is crucial for obtaining robust and interpretable results. The use of this compound, in conjunction with molecular biology and bioinformatics techniques, will undoubtedly continue to advance our understanding of the complex mechanisms governing alternative splicing in health and disease.
References
- 1. mdpi.com [mdpi.com]
- 2. What are CLK inhibitors and how do they work? [synapse.patsnap.com]
- 3. 5-Methoxybenzothiophene-2-Carboxamides as Inhibitors of Clk1/4: Optimization of Selectivity and Cellular Potency - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An extensive program of periodic alternative splicing linked to cell cycle progression | eLife [elifesciences.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Release of SR Proteins from CLK1 by SRPK1: A Symbiotic Kinase System for Phosphorylation Control of Pre-mRNA Splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regulatory interplay between SR proteins governs CLK1 kinase splice variants production - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Regulatory interplay between SR proteins governs CLK1 kinase splice variants production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Autoregulation of the human splice factor kinase CLK1 through exon skipping and intron retention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. elifesciences.org [elifesciences.org]
- 11. Stress-responsive maturation of Clk1/4 pre-mRNAs promotes phosphorylation of SR splicing factor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development of an orally available inhibitor of CLK1 for skipping a mutated dystrophin exon in Duchenne muscular dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibitors of CLK Protein Kinases Suppress Cell Growth and Induce Apoptosis by Modulating Pre-mRNA Splicing | PLOS One [journals.plos.org]
Application Notes and Protocols for Assessing the Effect of CLK1-IN-4 on Gene Expression
For Researchers, Scientists, and Drug Development Professionals
Introduction
CLK1-IN-4 is a small molecule inhibitor of CDC-like kinase 1 (CLK1), a dual-specificity kinase that plays a crucial role in the regulation of pre-mRNA splicing.[1][2] CLK1 phosphorylates serine/arginine-rich (SR) proteins, which are key components of the spliceosome.[1][2] By modulating the phosphorylation status of SR proteins, CLK1 influences splice site selection and thereby regulates the generation of different mRNA isoforms from a single gene. Dysregulation of CLK1 activity and alternative splicing is implicated in various diseases, including cancer.[3][4][5]
This compound inhibits CLK1 with an IC50 of 1.5-2 μM. This document provides a detailed protocol for researchers to assess the impact of this compound on gene expression, encompassing global transcriptomic analysis and validation of specific gene targets.
Key Concepts
-
Alternative Splicing: A process that allows a single gene to code for multiple proteins. By selectively including or excluding certain exons, different mRNA transcripts and, consequently, different protein isoforms can be produced.
-
CLK1 and SR Proteins: CLK1 is a key regulator of alternative splicing through its phosphorylation of SR proteins. This phosphorylation is critical for the proper assembly and function of the spliceosome.
-
Impact of CLK1 Inhibition: Inhibition of CLK1 is expected to alter the phosphorylation of SR proteins, leading to changes in alternative splicing patterns and the expression levels of various genes.
Experimental Protocols
This section outlines the detailed methodologies for investigating the effects of this compound on gene expression in a cellular context.
Cell Culture and Treatment with this compound
-
Cell Line Selection: Choose a biologically relevant cell line for your research question. For example, if studying cancer, a cancer cell line with known dependence on splicing regulation would be appropriate.
-
Cell Seeding: Plate cells in appropriate culture vessels (e.g., 6-well plates for RNA extraction, 96-well plates for viability assays) at a density that ensures they are in the logarithmic growth phase at the time of treatment.
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO). Store the stock solution at -20°C or -80°C as recommended by the supplier.
-
Treatment:
-
The IC50 of this compound is in the range of 1.5-2 μM. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental endpoint. A typical starting range for a dose-response study would be from 0.1 µM to 10 µM.
-
Include a vehicle control (DMSO) at the same final concentration as the highest concentration of this compound used.
-
A recommended treatment duration is 24 hours. However, it is advisable to perform a time-course experiment (e.g., 6, 12, 24, and 48 hours) to identify the optimal time point for observing changes in gene expression.
-
-
Cell Harvesting: After the treatment period, harvest the cells for downstream analysis (e.g., RNA extraction).
Global Gene Expression Analysis using RNA Sequencing (RNA-seq)
RNA-seq provides a comprehensive, unbiased view of the transcriptome and is the recommended method for initial discovery of genes and splicing events affected by this compound.
-
RNA Extraction:
-
Lyse the cells directly in the culture dish using a suitable lysis buffer (e.g., from a commercial RNA extraction kit).
-
Extract total RNA using a column-based kit or other preferred method.
-
Treat the RNA with DNase I to remove any contaminating genomic DNA.
-
-
RNA Quality Control:
-
Assess the quantity and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). The A260/A280 ratio should be ~2.0.
-
Evaluate the integrity of the RNA using an automated electrophoresis system (e.g., Agilent Bioanalyzer). The RNA Integrity Number (RIN) should be ≥ 8 for optimal results.
-
-
Library Preparation and Sequencing:
-
Prepare RNA-seq libraries from the high-quality RNA samples using a commercial kit. For a cost-effective and high-throughput approach, methods like DRUG-seq can be considered.
-
Perform sequencing on a next-generation sequencing platform (e.g., Illumina). The sequencing depth should be sufficient to detect changes in both gene expression and alternative splicing (typically 20-30 million reads per sample).
-
-
Data Analysis:
-
Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads.
-
Alignment: Align the reads to a reference genome using a splice-aware aligner (e.g., STAR, HISAT2).
-
Differential Gene Expression Analysis: Use software packages such as DESeq2 or edgeR to identify genes that are significantly up- or down-regulated upon treatment with this compound.
-
Differential Splicing Analysis: Employ tools like rMATS, MAJIQ, or LeafCutter to identify and quantify changes in alternative splicing events (e.g., exon skipping, intron retention).
-
Validation of Gene Expression Changes by Quantitative PCR (qPCR)
qPCR is a targeted approach used to validate the findings from RNA-seq or to investigate the effect of this compound on specific genes of interest.
-
Primer Design:
-
Design primers specific to the target genes and at least one stably expressed reference gene (e.g., GAPDH, ACTB).
-
For validating alternative splicing events, design primers that can distinguish between the different isoforms (e.g., primers flanking a skipped exon).
-
-
cDNA Synthesis:
-
Reverse transcribe 1-2 µg of total RNA into complementary DNA (cDNA) using a reverse transcription kit.
-
-
qPCR Reaction:
-
Set up the qPCR reactions using a SYBR Green or probe-based master mix.
-
Include the following controls:
-
No-template control (NTC): To check for contamination.
-
No-reverse transcriptase (-RT) control: To ensure no amplification from contaminating genomic DNA.
-
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each reaction.
-
Normalize the Ct values of the target genes to the Ct value of the reference gene (ΔCt).
-
Calculate the relative gene expression changes using the ΔΔCt method.
-
Data Presentation
Quantitative data should be summarized in clearly structured tables for easy comparison.
Table 1: Example of Dose-Response Effect of this compound on Cell Viability
| Concentration (µM) | Percent Viability (Mean ± SD) |
| Vehicle (DMSO) | 100 ± 5.2 |
| 0.1 | 98.1 ± 4.5 |
| 0.5 | 95.3 ± 6.1 |
| 1.0 | 85.7 ± 5.8 |
| 2.5 | 60.2 ± 7.3 |
| 5.0 | 41.5 ± 6.9 |
| 10.0 | 25.8 ± 5.5 |
Table 2: Example of RNA-seq Results for Differentially Expressed Genes
| Gene Symbol | Log2 Fold Change | p-value | Adjusted p-value |
| GENE_A | 2.58 | 1.2e-8 | 2.5e-7 |
| GENE_B | -1.75 | 3.4e-6 | 5.1e-5 |
| GENE_C | 1.92 | 5.6e-5 | 6.8e-4 |
Table 3: Example of qPCR Validation of Target Gene Expression
| Gene Symbol | Treatment | Relative Expression (Mean ± SD) |
| GENE_A | Vehicle | 1.00 ± 0.12 |
| This compound (2 µM) | 5.85 ± 0.45 | |
| GENE_B | Vehicle | 1.00 ± 0.09 |
| This compound (2 µM) | 0.42 ± 0.05 |
Mandatory Visualization
CLK1 Signaling Pathway
The following diagram illustrates the central role of CLK1 in regulating pre-mRNA splicing through the phosphorylation of SR proteins.
Caption: CLK1 signaling pathway in pre-mRNA splicing.
Experimental Workflow
The following diagram outlines the experimental workflow for assessing the effect of this compound on gene expression.
Caption: Workflow for analyzing this compound's effect on gene expression.
References
- 1. genecards.org [genecards.org]
- 2. CLK1 - Wikipedia [en.wikipedia.org]
- 3. biorxiv.org [biorxiv.org]
- 4. Cdc-Like Kinases (CLKs): Biology, Chemical Probes, and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of Selective Clk1 and -4 Inhibitors for Cellular Depletion of Cancer-Relevant Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Navigating CLK1-IN-4 In Vitro Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility and other experimental issues with the CDC-like kinase 1 (CLK1) inhibitor, CLK1-IN-4.
Frequently Asked Questions (FAQs)
Q1: My this compound powder is difficult to dissolve. What is the recommended solvent?
A1: this compound is sparingly soluble in aqueous solutions. The recommended solvent for preparing a stock solution is dimethyl sulfoxide (DMSO). It may be necessary to use ultrasonic treatment to ensure the compound is fully dissolved. For in vitro assays, it is crucial to use newly opened, anhydrous DMSO as hygroscopic DMSO can negatively impact solubility.[1][2][3]
Q2: I'm observing precipitation when I dilute my this compound DMSO stock solution into my aqueous assay buffer or cell culture medium. What can I do to prevent this?
A2: This is a common issue with hydrophobic compounds like many kinase inhibitors. Here are several strategies to mitigate precipitation:
-
Lower the Final Concentration: The most straightforward approach is to reduce the final concentration of this compound in your experiment. The concentration may be exceeding its aqueous solubility limit.
-
Optimize DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible, ideally below 1%, as higher concentrations can be toxic to cells.[4] However, some cell lines can tolerate up to 2%. It is recommended to perform a vehicle control with the same final DMSO concentration to assess its effect on your specific cell line.
-
Use Pre-warmed Media: Gently warming your cell culture medium or aqueous buffer to 37°C before adding the this compound stock solution can aid in dissolution.[4]
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your DMSO stock in the aqueous buffer. This gradual change in solvent polarity can help keep the compound in solution.
-
Sonication: Brief sonication of the final diluted solution can help to break down small precipitates and improve solubility.[5]
Q3: What is the optimal storage condition for this compound stock solutions?
A3: To prevent degradation and maintain the activity of this compound, it is recommended to aliquot your high-concentration DMSO stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for shorter-term storage (up to 1 month).[1][5]
Q4: I am seeing inconsistent results in my cell-based assays with this compound. What could be the cause?
A4: Inconsistent results can often be traced back to solubility issues. If this compound is not fully dissolved or precipitates out of solution during the experiment, the effective concentration of the inhibitor will be inaccurate. To troubleshoot this:
-
Visual Inspection: Before and after treating your cells, carefully inspect the wells of your culture plates under a microscope for any signs of precipitation.
-
Fresh Dilutions: Always prepare fresh dilutions of this compound from your frozen stock immediately before each experiment.
-
Solubility Test: Perform a preliminary solubility test in your specific cell culture medium at the desired final concentration to ensure the inhibitor remains in solution for the duration of your experiment.
Quantitative Data Summary
For your convenience, the following tables summarize key quantitative data for working with this compound.
Table 1: this compound Solubility and Stock Solution Preparation
| Parameter | Value | Reference |
| Primary Solvent | Dimethyl Sulfoxide (DMSO) | [1][2][3] |
| Solubility in DMSO | 33.33 mg/mL (102.11 mM) | [1][2][3] |
| Stock Solution Storage | -80°C for 6 months; -20°C for 1 month | [1][5] |
Note: Ultrasonic treatment may be required for complete dissolution in DMSO.[1][2][3]
Table 2: Recommended Final DMSO Concentrations in Cell Culture
| DMSO Concentration | Potential Effect | Recommendation | Reference |
| < 0.1% | Generally considered safe for most cell lines. | Ideal for sensitive cell lines. | [2] |
| 0.1% - 0.5% | Tolerated by many cell lines, but may have minor effects. | Perform a vehicle control to assess effects. | [2] |
| > 0.5% - 2% | May cause stress or toxicity in some cell lines. | Use with caution and extensive validation. | [2] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Solubilization: Vortex the solution thoroughly. If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes. Visually inspect to ensure no solid particles remain.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile cryovials. Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
Protocol 2: General In Vitro Kinase Assay using this compound
This protocol is a general guideline and should be optimized for your specific experimental setup. An example using a luminescence-based assay like the ADP-Glo™ Kinase Assay is provided.
-
Reagent Preparation: Prepare the kinase buffer, recombinant CLK1 enzyme, substrate (e.g., a generic substrate like Myelin Basic Protein or a specific SR protein), and ATP solution according to the assay kit manufacturer's instructions.
-
Inhibitor Dilution: Thaw a single aliquot of your this compound DMSO stock solution. Prepare a serial dilution of the inhibitor in kinase buffer to achieve a range of desired final concentrations. Ensure the final DMSO concentration remains constant across all wells and is below a level that affects enzyme activity.
-
Assay Plate Setup: In a 384-well plate, add the following to each well:
-
1 µL of diluted this compound or DMSO vehicle control.
-
2 µL of diluted CLK1 enzyme.
-
2 µL of the substrate/ATP mixture.
-
-
Kinase Reaction: Incubate the plate at room temperature (or 30°C, as recommended by the kit) for 60 minutes to allow the kinase reaction to proceed.
-
Signal Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Read the luminescence on a plate reader. The signal will be inversely proportional to the activity of CLK1.
Visualizations
Signaling Pathway
References
- 1. promega.com [promega.com]
- 2. researchgate.net [researchgate.net]
- 3. SGC-CLK-1: A chemical probe for the Cdc2-like kinases CLK1, CLK2, and CLK4 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of selective inhibitors of cdc2-like kinases 1 and 4 (Clk1, Clk4) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Optimizing CLK1-IN-4 Concentration for Maximum Effect: A Technical Support Center
Welcome to the technical support center for CLK1-IN-4, a potent inhibitor of CDC-like Kinase 1. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the experimental use of this compound to achieve maximum on-target efficacy. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to ensure the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is CLK1 and why is it a target in drug development?
A1: CDC-like Kinase 1 (CLK1) is a dual-specificity protein kinase that plays a crucial role in the regulation of pre-mRNA splicing.[1][2] It phosphorylates serine/arginine-rich (SR) proteins, which are key components of the spliceosome.[1][2][3] By modulating the activity of SR proteins, CLK1 influences the selection of splice sites, thereby controlling gene expression.[1] Dysregulation of CLK1 activity has been implicated in various diseases, including cancer, making it an attractive target for therapeutic intervention.[4][5][6][7]
Q2: What is the mechanism of action of this compound?
A2: this compound is a small molecule inhibitor that functions by binding to the ATP-binding pocket of CLK1, thereby preventing the transfer of phosphate groups to its substrates.[8] This inhibition of CLK1's kinase activity prevents the phosphorylation of SR proteins, leading to alterations in pre-mRNA splicing patterns.[8]
Q3: What is a typical starting concentration range for this compound in cell-based assays?
A3: The effective concentration of this compound can vary depending on the cell line, experimental conditions, and the specific biological endpoint being measured. Based on data from similar potent CLK1 inhibitors, a starting point for in vitro assays could range from low nanomolar to low micromolar concentrations.[9][10] For instance, some potent CLK1 inhibitors show IC50 values in the single-digit nanomolar range.[9][11] It is highly recommended to perform a dose-response experiment, for example from 1 nM to 10 µM, to determine the optimal concentration for your specific experimental setup.
Q4: How do I determine the optimal concentration of this compound for my experiment?
A4: The optimal concentration is best determined by generating a dose-response curve and calculating the half-maximal inhibitory concentration (IC50) or the half-maximal effective concentration (EC50) for your endpoint of interest. This involves treating your cells with a serial dilution of this compound and measuring a relevant biological outcome, such as inhibition of SR protein phosphorylation, changes in alternative splicing of a target gene, or a phenotypic effect like decreased cell viability.
Q5: What are the known off-targets for CLK inhibitors?
A5: While this compound is designed to be selective for CLK1, like many kinase inhibitors, it may exhibit off-target activity at higher concentrations. A common off-target for CLK inhibitors is the highly homologous kinase DYRK1A (Dual-specificity tyrosine-phosphorylation-regulated kinase 1A).[6][11] It is advisable to test for effects on known off-targets, especially when using higher concentrations of the inhibitor.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No observable effect of this compound | 1. Concentration too low: The concentration of this compound may be insufficient to inhibit CLK1 in your specific cell line or assay. 2. Cell line resistance: The cell line may not be sensitive to CLK1 inhibition. 3. Compound degradation: The inhibitor may have degraded due to improper storage or handling. 4. Inactive pathway: The CLK1 signaling pathway may not be critical for the phenotype being measured in your chosen cell line. | 1. Perform a wider dose-response curve, extending to higher concentrations (e.g., up to 20 µM). 2. Use a positive control cell line known to be sensitive to CLK1 inhibition. 3. Ensure proper storage of the compound as per the manufacturer's instructions and prepare fresh dilutions for each experiment. 4. Confirm the expression and activity of CLK1 in your cell line and its role in the biological process you are studying. |
| High cell toxicity or off-target effects | 1. Concentration too high: The concentration of this compound may be in a range that causes general cytotoxicity or inhibits other kinases. 2. Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be too high. | 1. Lower the concentration of this compound and perform a careful dose-response analysis to find a therapeutic window. 2. Ensure the final concentration of the solvent in the culture medium is low (typically ≤ 0.1%) and include a vehicle-only control in your experiments. |
| Inconsistent results between experiments | 1. Variability in cell culture: Differences in cell passage number, confluency, or growth conditions can affect the response to the inhibitor. 2. Inconsistent compound dilution: Errors in preparing serial dilutions can lead to variability. | 1. Standardize your cell culture procedures, using cells within a defined passage number range and seeding at a consistent density. 2. Prepare a fresh stock solution and perform serial dilutions carefully for each experiment. |
| Difficulty dissolving the compound | 1. Poor solubility: The inhibitor may have limited solubility in aqueous media. | 1. Prepare a high-concentration stock solution in an appropriate organic solvent like DMSO. Ensure the final concentration of the solvent in the assay is minimal. Gentle warming or sonication may aid in dissolution. |
Quantitative Data Presentation
While specific quantitative data for this compound is not publicly available, the following table presents representative data for other potent and selective CLK1 inhibitors to provide an expected range of activity.
| Compound | Target(s) | IC50 (nM) | Cell Line | Effect | Reference |
| Compound 21b | CLK1, CLK4 | 7, 2.3 | T24 (Bladder Carcinoma) | Depletion of EGFR, HDAC1, p70S6K | [9][11] |
| TG003 | CLK1, CLK4 | - | Gastric Cancer Cell Lines | Decreased cellular proliferation | [4] |
| SGC-CLK-1 | CLK1, CLK2, CLK4 | 13, 4, 46 | Multiple Cancer Cell Lines | Reduced SR protein phosphorylation | [10] |
| ML315 | CLK1, CLK4 | <100 | - | Modulates VEGF splice variants | [8][12] |
Note: IC50 values represent the concentration of the inhibitor required to achieve 50% inhibition of the kinase's activity in biochemical assays. Cellular effects may require different concentrations.
Experimental Protocols
Protocol: Determining the Optimal Concentration of this compound Using a Cell Viability Assay
This protocol describes a general method to determine the dose-dependent effect of this compound on cell viability using a standard MTT or resazurin-based assay.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (or other appropriate solvent)
-
96-well cell culture plates
-
MTT or resazurin reagent
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations (e.g., a 10-point, 3-fold dilution series starting from 10 µM).
-
Prepare a vehicle control (medium with the same final concentration of DMSO as the highest inhibitor concentration) and a no-treatment control (medium only).
-
-
Cell Treatment:
-
Carefully remove the medium from the wells.
-
Add 100 µL of the prepared inhibitor dilutions, vehicle control, or no-treatment control to the respective wells. Each concentration should be tested in triplicate.
-
Incubate the plate for a predetermined duration (e.g., 48 or 72 hours).
-
-
Viability Assessment:
-
Add the MTT or resazurin reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.
-
-
Data Analysis:
-
Subtract the background reading from all wells.
-
Normalize the data to the vehicle control (set to 100% viability).
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC50 value.
-
Mandatory Visualizations
CLK1 Signaling Pathway
Caption: CLK1 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Optimizing this compound Concentration
Caption: Workflow for determining the optimal concentration of this compound.
References
- 1. CLK1 - Wikipedia [en.wikipedia.org]
- 2. genecards.org [genecards.org]
- 3. uniprot.org [uniprot.org]
- 4. researchgate.net [researchgate.net]
- 5. Cdc-Like Kinases (CLKs): Biology, Chemical Probes, and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 5-Methoxybenzothiophene-2-Carboxamides as Inhibitors of Clk1/4: Optimization of Selectivity and Cellular Potency - PMC [pmc.ncbi.nlm.nih.gov]
- 7. oncotarget.com [oncotarget.com]
- 8. Identification of selective inhibitors of cdc2-like kinases 1 and 4 (Clk1, Clk4) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Development of Selective Clk1 and -4 Inhibitors for Cellular Depletion of Cancer-Relevant Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. SGC-CLK-1: A chemical probe for the Cdc2-like kinases CLK1, CLK2, and CLK4 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Opposing roles of CLK SR kinases in controlling HIV-1 gene expression and latency - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Identification of selective inhibitors of cdc2-like kinases 1 and 4 (Clk1, Clk4) - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting CLK1 Inhibitors
Disclaimer: Information regarding the specific compound "CLK1-IN-4" is limited to its identification as a CLK1 inhibitor with an IC50 of 1.5-2 μM.[1] A detailed troubleshooting guide requires comprehensive selectivity data, which is not publicly available for this compound. Therefore, this guide will use the well-characterized, potent, and selective chemical probe SGC-CLK-1 as a representative example to discuss and troubleshoot potential off-target effects common to CLK1 inhibitors. Researchers using any kinase inhibitor should validate its on-target and off-target effects in their specific experimental system.
Frequently Asked Questions (FAQs)
Q1: What is SGC-CLK-1 and what are its primary targets?
SGC-CLK-1 is a potent, ATP-competitive chemical probe that primarily targets the CDC-like kinases CLK1, CLK2, and CLK4.[2][3] These kinases are crucial regulators of pre-mRNA splicing through their phosphorylation of serine/arginine-rich (SR) proteins.[4] This phosphorylation event causes SR proteins to relocate to the spliceosome, where they facilitate exon recognition and processing of pre-mRNA into mature mRNA.[4][5]
Q2: What are the known off-target kinases for SGC-CLK-1?
While highly selective, SGC-CLK-1 does exhibit activity against a small number of other kinases. Kinome-wide screening has identified HIPK1 (Homeodomain Interacting Protein Kinase 1), HIPK2, STK16 (Serine/Threonine Kinase 16, also known as MPSK1), and MAPK15 (Mitogen-Activated Protein Kinase 15, also known as ERK8) as potential off-targets.[2] It is significantly less potent against the highly homologous CLK3.[2][6] A major advantage of many modern CLK inhibitors is improved selectivity against the closely related DYRK kinases, which were common off-targets for earlier generation compounds.[7][8]
Q3: Why is it important to use a negative control compound?
A negative control is a compound that is structurally very similar to the active inhibitor but lacks activity against the intended target. For SGC-CLK-1, the corresponding negative control is SGC-CLK-1N.[5][9] Using a negative control is critical to distinguish between the biological effects caused by inhibiting the primary target (on-target effects) and those caused by unintended interactions with other molecules or general chemical stress (off-target or non-specific effects). If a phenotype is observed with SGC-CLK-1 but not with SGC-CLK-1N at the same concentration, it provides strong evidence that the effect is due to inhibition of its intended targets (CLK1/2/4).
Q4: How can I confirm that SGC-CLK-1 is engaging CLK1 in my cells?
Directly confirming that a drug binds to its intended target in a cellular environment is a crucial step. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.[9] CETSA is based on the principle that when a ligand (like SGC-CLK-1) binds to its target protein (CLK1), it generally increases the protein's thermal stability. By heating cell lysates treated with the inhibitor or a vehicle control to various temperatures, you can measure the amount of soluble CLK1 remaining. An increase in soluble CLK1 at higher temperatures in the inhibitor-treated samples confirms target engagement.
Q5: What are the expected downstream effects of on-target CLK1 inhibition?
Inhibition of CLK1 (and CLK2/4) is expected to cause a reduction in the phosphorylation of SR proteins.[2] This can be observed by Western blot using antibodies specific for phosphorylated SR proteins. Functionally, this leads to alterations in pre-mRNA splicing patterns, which can be quantified by RT-qPCR or RNA sequencing.[10] These splicing changes can lead to the depletion of specific protein isoforms essential for cell growth and survival, ultimately resulting in effects like suppressed cell growth and apoptosis in cancer cells.[10]
Quantitative Data Summary
The selectivity and potency of a kinase inhibitor are critical for interpreting experimental results. The following tables summarize the biochemical and cellular activity of SGC-CLK-1.
Table 1: Enzymatic Potency of SGC-CLK-1 against CLK Isoforms and Key Off-Targets
| Kinase Target | IC50 (nM) | Data Source |
|---|---|---|
| CLK1 | 13 | [2][6] |
| CLK2 | 4 | [2][6] |
| CLK4 | 46 | [2][6] |
| CLK3 | 363 | [2][6] |
| HIPK1 | 50 | [3] |
| HIPK2 | 42 | [3] |
| STK16 | 49 |[3] |
Table 2: KINOMEscan Selectivity Profile of SGC-CLK-1 Data represents the percentage of control (PoC) binding at a 1 µM concentration of SGC-CLK-1. A lower PoC value indicates stronger binding.
| Kinase Target | Percent of Control (PoC) | Data Source |
|---|---|---|
| CLK1 | < 10 | [2] |
| CLK2 | < 10 | [2] |
| CLK4 | < 10 | [2] |
| HIPK1 | < 35 | [2] |
| HIPK2 | < 35 | [2] |
| MAPK15 (ERK8) | < 35 |[2] |
Table 3: Cellular Target Engagement of SGC-CLK-1 (NanoBRET Assay) The NanoBRET assay measures compound binding to a target kinase inside living cells.
| Kinase Target | Cellular IC50 (nM) | Data Source |
|---|---|---|
| CLK1 | 165 | [4] |
| CLK2 | 70 | [4] |
| CLK4 | 100 | [4] |
| STK16 | 167 |[3] |
Troubleshooting Guide
Problem: I'm observing a phenotype (e.g., cell death, morphological change) that doesn't match the reported effects of CLK1 knockdown/knockout.
-
Possible Cause: This could be due to an off-target effect or inhibition of other CLK isoforms (CLK2/4) that may have functions not fully compensated for by CLK1 alone.
-
Troubleshooting Steps:
-
Use the Negative Control: Treat cells with SGC-CLK-1N at the identical concentration. If the phenotype disappears, it is likely an on-target effect of the CLK/HIPK family. If it persists, the effect is likely non-specific.
-
Titrate the Inhibitor: Perform a dose-response curve. On-target effects should correlate with the cellular IC50 for CLK1/2/4 (see Table 3). Effects that only appear at much higher concentrations (>1 µM) are more likely to be off-target.
-
Knockdown Off-Targets: Use siRNA or shRNA to knock down the known off-targets (HIPK1, HIPK2, STK16). If the phenotype is rescued or mimicked by knockdown of an off-target kinase, you have identified the source of the effect.
-
Problem: My Western blot shows unexpected changes in protein phosphorylation.
-
Possible Cause: The unexpected phosphorylation event could be a downstream consequence of altered splicing, or it could result from direct inhibition of an off-target kinase (e.g., HIPK1/2).
-
Troubleshooting Steps:
-
Confirm SR Protein Dephosphorylation: First, confirm that the inhibitor is working as expected by checking the phosphorylation status of known CLK substrates (e.g., using a pan-phospho-SR protein antibody).
-
Consult Kinase-Substrate Databases: Use resources like PhosphoSitePlus® to check if your protein of interest is a known substrate of the off-target kinases (HIPK1, HIPK2, STK16).
-
In Vitro Kinase Assay: Perform an in vitro kinase assay using the recombinant off-target kinase and your protein of interest as a substrate to see if it can be directly phosphorylated.
-
Negative Control and siRNA: As above, use the negative control (SGC-CLK-1N) and siRNA against the off-targets to dissect the pathway.
-
Problem: The inhibitor is not reducing SR protein phosphorylation in my cells.
-
Possible Cause: The compound may not be entering the cells efficiently, it could be metabolized or effluxed, or the cellular ATP concentration might be too high for effective competition.
-
Troubleshooting Steps:
-
Confirm Target Engagement with CETSA: This is the most direct way to verify that the inhibitor is binding to CLK1 in your specific cell line (see Protocol 1).
-
Check Compound Integrity and Solubility: Ensure your DMSO stock is fresh and the compound is fully dissolved in the final culture medium.
-
Increase Incubation Time/Concentration: Perform a time-course and dose-response experiment to find the optimal conditions for observing the downstream effect.
-
Use a Different Cell Line: Test the inhibitor in a cell line where its activity has been previously validated, such as those mentioned in the SGC-CLK-1 publications, to ensure your experimental setup is correct.
-
Visualizations
Signaling & Experimental Workflows
Caption: CLK1 phosphorylates SR proteins to regulate pre-mRNA splicing.
Caption: Decision tree for troubleshooting unexpected inhibitor phenotypes.
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Key Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) to Confirm Target Engagement
This protocol is adapted from standard CETSA methodologies to verify the binding of an inhibitor to CLK1 within cells.
Materials:
-
Cell culture reagents
-
Your cell line of interest
-
SGC-CLK-1 inhibitor and vehicle (DMSO)
-
PBS with protease and phosphatase inhibitors
-
PCR tubes or 96-well PCR plate
-
Thermal cycler
-
Ultracentrifuge or high-speed microcentrifuge
-
SDS-PAGE and Western blot reagents
-
Anti-CLK1 antibody
Methodology:
-
Cell Treatment: Plate cells to reach ~80-90% confluency on the day of the experiment. Treat one set of cells with the desired concentration of SGC-CLK-1 (e.g., 1 µM) and another with vehicle (DMSO) for 1-2 hours.
-
Harvesting: Harvest cells by scraping, wash with ice-cold PBS containing inhibitors, and resuspend the cell pellet in a small volume of PBS with inhibitors.
-
Lysing: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature).
-
Heating: Aliquot the cell lysate into PCR tubes for each temperature point. Place the tubes in a thermal cycler and heat for 3 minutes across a temperature gradient (e.g., 40°C to 70°C in 2-3°C increments). Include an unheated control.
-
Separation: After heating, cool the samples to room temperature. Centrifuge at high speed (e.g., 20,000 x g or 100,000 x g) for 20-30 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Analysis: Carefully collect the supernatant, which contains the soluble protein fraction. Denature the samples in SDS-PAGE loading buffer, and analyze the levels of soluble CLK1 by Western blotting.
-
Interpretation: A positive result is a shift in the melting curve to the right (higher temperatures) for the inhibitor-treated samples compared to the vehicle control, indicating that inhibitor binding stabilized the CLK1 protein.
Protocol 2: Western Blot Analysis of SR Protein Phosphorylation
This protocol assesses the direct downstream pharmacological effect of CLK1 inhibition.
Materials:
-
Cell culture reagents
-
SGC-CLK-1 and SGC-CLK-1N
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
SDS-PAGE and Western blot reagents
-
Primary antibodies: Anti-phospho-SR (e.g., mAb104), Anti-GAPDH or β-actin (loading control)
-
HRP-conjugated secondary antibody
Methodology:
-
Treatment: Treat cells with a dose-response of SGC-CLK-1, SGC-CLK-1N, and vehicle for a predetermined time (e.g., 2-6 hours).
-
Lysis: Wash cells with ice-cold PBS and lyse directly on the plate with lysis buffer.
-
Quantification: Determine protein concentration using a BCA or Bradford assay.
-
Western Blot: Load equal amounts of protein per lane on an SDS-PAGE gel. Transfer proteins to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: Block the membrane and incubate with the primary anti-phospho-SR antibody overnight at 4°C. Wash, then incubate with the HRP-conjugated secondary antibody.
-
Detection: Detect the signal using an ECL substrate and an imaging system.
-
Analysis: Strip the membrane and re-probe for a loading control (e.g., GAPDH) to ensure equal loading. A dose-dependent decrease in the phospho-SR signal in SGC-CLK-1-treated samples, but not in SGC-CLK-1N samples, indicates on-target activity.
Protocol 3: Using a Negative Control to Differentiate On-Target vs. Off-Target Effects
This protocol is a crucial control for any experiment measuring a phenotypic outcome.
Methodology:
-
Experimental Design: For any assay (e.g., cell viability, migration, gene expression), design the experiment to include three groups:
-
Vehicle (e.g., DMSO)
-
Active Inhibitor (SGC-CLK-1)
-
Negative Control (SGC-CLK-1N)
-
-
Concentration: It is critical that the active inhibitor and the negative control are used at the exact same final concentration.
-
Execution: Perform the experiment as planned, ensuring all conditions are identical across the three groups.
-
Interpretation:
-
On-Target Effect: The phenotype is observed only in the SGC-CLK-1 treated group. The vehicle and SGC-CLK-1N groups are indistinguishable.
-
Off-Target or Non-Specific Effect: The phenotype is observed in both the SGC-CLK-1 and SGC-CLK-1N treated groups. This suggests the effect is due to a shared structural feature unrelated to CLK inhibition or general chemical toxicity.
-
Ambiguous Result: If the SGC-CLK-1N group shows a partial or intermediate phenotype, it may indicate a weak off-target effect of the control or a complex on-target/off-target contribution from the active compound. Further investigation is needed.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. SGC-CLK-1: A chemical probe for the Cdc2-like kinases CLK1, CLK2, and CLK4 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Probe SGC-CLK-1 | Chemical Probes Portal [chemicalprobes.org]
- 4. SGC-CLK-1 | Structural Genomics Consortium [thesgc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. An overview of cdc2-like kinase 1 (Clk1) inhibitors and their therapeutic indications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 5-Methoxybenzothiophene-2-Carboxamides as Inhibitors of Clk1/4: Optimization of Selectivity and Cellular Potency - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Cdc-Like Kinases (CLKs): Biology, Chemical Probes, and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
improving the stability of CLK1-IN-4 in solution
Welcome to the technical support center for CLK1-IN-4. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly concerning the stability of this compound in solution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor of CDC-like kinase 1 (CLK1).[1] CLK1 is a dual-specificity protein kinase that plays a crucial role in the regulation of pre-mRNA splicing by phosphorylating serine/arginine-rich (SR) proteins.[2][3] By inhibiting CLK1, this compound can modulate the phosphorylation status of SR proteins, leading to alterations in pre-mRNA splicing and downstream cellular processes.
Q2: What are the recommended solvents for dissolving this compound?
This compound is soluble in dimethyl sulfoxide (DMSO). For in vitro experiments, a stock solution can be prepared in DMSO. For in vivo studies, co-solvent systems such as 10% DMSO in 90% (20% SBE-β-CD in Saline) or 10% DMSO in 90% corn oil can be used to achieve a clear solution.[1]
Q3: What are the recommended storage conditions for this compound?
For optimal stability, this compound powder should be stored at -20°C for up to 3 years or at 4°C for up to 2 years. Once dissolved in a solvent, the stock solution is best stored at -80°C for up to 6 months, or at -20°C for up to 1 month. It is highly recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.[1]
Q4: I am observing precipitation of this compound when I dilute my DMSO stock solution into aqueous buffer or cell culture medium. What should I do?
This is a common issue with hydrophobic compounds like this compound. Here are a few troubleshooting steps:
-
Decrease the final concentration: The solubility of this compound in aqueous solutions is limited. Try lowering the final working concentration.
-
Increase the percentage of DMSO: While high concentrations of DMSO can be toxic to cells, a final concentration of up to 0.5% is generally well-tolerated by most cell lines. Increasing the final DMSO concentration may help keep the compound in solution.
-
Use a co-solvent: For in vivo experiments, formulations with co-solvents like SBE-β-CD or corn oil are recommended to improve solubility.[1]
-
Gentle warming and sonication: If precipitation occurs during preparation, gentle warming and/or sonication can aid in dissolution. However, be cautious with temperature as it might affect the stability of the compound.[1]
-
Prepare fresh working solutions: It is always best practice to prepare fresh working solutions from your stock solution immediately before each experiment to minimize the risk of precipitation and degradation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of this compound in working solution. | Prepare fresh working solutions for each experiment. Avoid storing diluted aqueous solutions. Aliquot stock solutions to minimize freeze-thaw cycles. |
| Precipitation of the compound in the assay. | Lower the final concentration of this compound. Ensure the final DMSO concentration is sufficient to maintain solubility but non-toxic to cells (typically ≤ 0.5%). Visually inspect for precipitation before use. | |
| Low potency or lack of expected biological effect | Incorrect concentration of the stock solution. | Verify the calculations for preparing the stock solution. If possible, confirm the concentration using an analytical method like HPLC. |
| Inactive compound due to improper storage. | Ensure the compound has been stored according to the recommended conditions (-20°C for powder, -80°C for stock solution). | |
| Cell toxicity observed at working concentrations | High concentration of DMSO. | Ensure the final concentration of DMSO in the cell culture medium is at a non-toxic level (generally ≤ 0.5%). Prepare a vehicle control with the same final DMSO concentration to assess its effect on cells. |
| Off-target effects of the compound. | Perform dose-response experiments to determine the optimal non-toxic working concentration. Consult the literature for known off-target effects of CLK inhibitors. |
Data Summary
This compound Properties
| Property | Value | Reference |
| Molecular Formula | C₁₈H₁₈N₂O₂S | [1] |
| Molecular Weight | 326.41 g/mol | [1] |
| CAS Number | 332939-32-9 | [1] |
| IC₅₀ for CLK1 | 1.5-2 µM | [1] |
Solubility and Storage Recommendations
| Form | Solvent | Storage Temperature | Storage Duration | Reference |
| Powder | - | -20°C | 3 years | [1] |
| Powder | - | 4°C | 2 years | [1] |
| In Solvent | DMSO | -80°C | 6 months | [1] |
| In Solvent | DMSO | -20°C | 1 month | [1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Weigh out the required amount of this compound powder. For example, to make 1 mL of a 10 mM stock solution, you will need 3.2641 mg of this compound (Molecular Weight = 326.41 g/mol ).
-
Add the appropriate volume of DMSO to the vial containing the this compound powder.
-
To aid dissolution, vortex the solution and, if necessary, use an ultrasonic bath for a few minutes. Gentle warming can also be applied, but avoid excessive heat.[1]
-
Once the powder is completely dissolved, aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1]
-
Protocol 2: Preparation of Working Solutions for Cell Culture Experiments
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed cell culture medium
-
-
Procedure:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Calculate the volume of the stock solution needed to achieve the desired final concentration in your cell culture medium. For example, to prepare 1 mL of a 10 µM working solution, you will need to add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium.
-
Add the calculated volume of the stock solution to the pre-warmed cell culture medium and mix thoroughly by gentle pipetting or vortexing.
-
Ensure the final concentration of DMSO in the working solution is not toxic to your cells (typically ≤ 0.5%).
-
Prepare the working solution fresh immediately before adding it to your cells. Do not store diluted aqueous solutions of this compound.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: CLK1 Signaling Pathway and Inhibition by this compound.
Caption: Recommended Experimental Workflow for Using this compound.
References
Technical Support Center: Minimizing Toxicity of CLK1 Inhibitors in Cell Culture
Disclaimer: No specific information was found for a compound named "CLK1-IN-4." This guide provides general recommendations for minimizing toxicity associated with CDC-like kinase 1 (CLK1) inhibitors based on available research. The principles and protocols outlined here should be adapted for your specific inhibitor and cell system.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of CLK1 inhibitors and how does it relate to potential toxicity?
CLK1 is a kinase that plays a crucial role in the regulation of pre-mRNA splicing by phosphorylating serine/arginine-rich (SR) proteins.[1][2] Inhibition of CLK1 disrupts this process, leading to alterations in alternative splicing.[2][3] This can affect the expression of numerous proteins, including those essential for cell survival and proliferation.[3][4] While this is the basis for their therapeutic potential in diseases like cancer, it can also lead to off-target effects and toxicity in cell culture if not properly managed. The widespread impact on gene expression can induce cellular stress and apoptosis.[3][5]
Q2: What are the common signs of toxicity with CLK1 inhibitors in cell culture?
Common indicators of cytotoxicity include:
-
Reduced cell viability and proliferation: A noticeable decrease in the number of viable cells.
-
Changes in cell morphology: Cells may appear rounded, shrunken, or detached from the culture surface.
-
Induction of apoptosis: Observable signs of programmed cell death, such as membrane blebbing or nuclear fragmentation.
-
Alterations in cell cycle: Arrest at specific phases of the cell cycle, often observed through flow cytometry.[5]
-
Significant changes in the expression of housekeeping genes: This can indicate a broad, non-specific effect on cellular processes.
Q3: How can I determine the optimal, non-toxic concentration of a CLK1 inhibitor for my experiments?
The optimal concentration will be a balance between achieving the desired biological effect (e.g., inhibition of a specific splicing event) and minimizing cytotoxicity. A dose-response experiment is crucial. We recommend the following workflow:
Q4: Are there cell type-specific considerations for CLK1 inhibitor toxicity?
Yes, the sensitivity to CLK1 inhibitors can vary significantly between different cell lines. For instance, cancer cell lines with an over-expression of CLK1 or a dependency on specific splicing events may be more sensitive.[6][7][8] It is essential to determine the toxicity profile of the inhibitor in each cell line you are working with.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High cell death even at low concentrations | - The cell line is highly sensitive to splicing modulation.- The inhibitor has off-target effects. | - Perform a more granular dose-response curve with lower concentrations.- Reduce the treatment duration.- Test a different CLK1 inhibitor with a different chemical scaffold if available.- Ensure the inhibitor is fully dissolved and not precipitating in the media. |
| Inconsistent results between experiments | - Variability in cell density at the time of treatment.- Inconsistent inhibitor concentration due to improper mixing or degradation. | - Standardize cell seeding density.- Prepare fresh inhibitor dilutions for each experiment from a stable stock solution.- Ensure complete mixing of the inhibitor in the culture medium before adding to cells. |
| Loss of desired biological effect over time | - Cellular adaptation or development of resistance mechanisms.- Degradation of the inhibitor in the culture medium. | - Consider shorter-term experiments.- Replenish the inhibitor-containing medium if the experiment requires long incubation times (be mindful of cumulative dose). |
Quantitative Data: Inhibitory Concentrations of Various CLK Inhibitors
The following table summarizes the reported 50% inhibitory concentrations (IC50) or growth inhibitory concentrations (GI50) for several CLK inhibitors across different assays and cell lines. This data can provide a starting point for determining the concentration range for your experiments.
| Inhibitor | Target | IC50/GI50 (nM) | Assay/Cell Line |
| SGC-CLK-1 | CLK1 | 13 | Enzymatic Assay |
| CLK2 | 4 | Enzymatic Assay | |
| CLK4 | 46 | Enzymatic Assay | |
| Compound 10b | CLK1 | 12.7 | Cell-free Assay |
| T24 cells | 430 | Growth Inhibition | |
| Compound 21b | CLK1 | 7 | IC50 |
| CLK4 | 2.3 | IC50 | |
| ML315 | CLK1 | <10 | IC50 |
| CLK4 | <10 | IC50 | |
| Dyrk1A | <10 | IC50 | |
| Dyrk1B | <10 | IC50 | |
| Sunitinib | CLK1 | 22 | IC50 |
| CLK2 | 20 | IC50 | |
| CLK4 | 29 | IC50 |
Data compiled from multiple sources.[4][6][7][9]
Experimental Protocols
Protocol: Assessing Cell Viability using MTT Assay
This protocol provides a method to determine the cytotoxic effects of a CLK1 inhibitor.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
CLK1 inhibitor stock solution (in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Plate reader (570 nm absorbance)
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of the CLK1 inhibitor in complete medium. Include a vehicle control (DMSO) at the same final concentration as the highest inhibitor dose.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the inhibitor or vehicle control.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After incubation, add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization buffer to each well.
-
Mix gently on an orbital shaker for 10-15 minutes to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Read the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Visualizations
CLK1 Signaling Pathway and Inhibition
Troubleshooting Logic for High Toxicity
References
- 1. Regulatory interplay between SR proteins governs CLK1 kinase splice variants production - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are CLK inhibitors and how do they work? [synapse.patsnap.com]
- 3. Inhibitors of CLK Protein Kinases Suppress Cell Growth and Induce Apoptosis by Modulating Pre-mRNA Splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of Selective Clk1 and -4 Inhibitors for Cellular Depletion of Cancer-Relevant Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The anticancer potential of the CLK kinases inhibitors 1C8 and GPS167 revealed by their impact on the epithelial-mesenchymal transition and the antiviral immune response - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 5-Methoxybenzothiophene-2-Carboxamides as Inhibitors of Clk1/4: Optimization of Selectivity and Cellular Potency - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SGC-CLK-1: A chemical probe for the Cdc2-like kinases CLK1, CLK2, and CLK4 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SGC-CLK-1: A chemical probe for the Cdc2-like kinases CLK1, CLK2, and CLK4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification of selective inhibitors of cdc2-like kinases 1 and 4 (Clk1, Clk4) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
refining CLK1-IN-4 treatment duration for optimal results
This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective use of CLK1-IN-4 in experimental settings. Below you will find frequently asked questions (FAQs) and troubleshooting guides to help optimize your treatment protocols and resolve common issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (also known as Compound 79) is a small molecule inhibitor of CDC-like kinase 1 (CLK1).[1] CLK kinases are crucial regulators of pre-mRNA splicing, a fundamental process in gene expression. They phosphorylate serine/arginine-rich (SR) proteins, which are essential for the assembly and function of the spliceosome. By inhibiting CLK1, this compound can modulate splicing patterns, affecting the production of various protein isoforms. This alteration of the splicing landscape is the primary mechanism by which CLK inhibitors influence cellular processes and disease states.
Q2: What is the potency of this compound?
A2: There is some variability in the reported in vitro potency of this compound. Some sources indicate an IC50 value for CLK1 in the range of 1.5-2 μM.[1] Another study reports an IC50 of 970 nM.[2] It is recommended to experimentally determine the IC50 in your specific assay system.
Q3: What is the kinase selectivity profile of this compound?
Q4: How should I prepare and store this compound stock solutions?
A4: this compound is typically soluble in DMSO.[1] For stock solutions, it is recommended to dissolve the compound in high-quality, anhydrous DMSO to a concentration of 10 mM or higher. To avoid repeated freeze-thaw cycles, which can lead to degradation, the stock solution should be aliquoted into single-use volumes and stored at -20°C or -80°C.[4] When stored at -80°C, the stock solution is generally stable for up to 6 months.[1]
Q5: What is the recommended starting concentration and treatment duration for cell-based assays?
A5: The optimal concentration and treatment duration for this compound are highly dependent on the cell type, the specific biological question, and the endpoint being measured. Based on the reported IC50 values, a starting concentration range of 1-10 µM is a reasonable starting point for most cell-based assays.
The treatment duration can vary from a few hours to several days. For signaling pathway studies that investigate immediate downstream effects, a shorter treatment of 1-6 hours may be sufficient. For assays that measure downstream functional outcomes like apoptosis or changes in cell proliferation, a longer treatment of 24-72 hours or more might be necessary. It is crucial to perform a time-course experiment to determine the optimal treatment duration for your specific experimental setup.
Quantitative Data Summary
| Parameter | Value | Reference |
| Synonyms | Compound 79 | [1] |
| Target | CLK1 | [1] |
| IC50 (CLK1) | 1.5-2 µM | [1] |
| IC50 (CLK1) | 970 nM | [2] |
| Molecular Formula | C18H18N2O2S | |
| Solubility | DMSO | [1] |
| Storage | Powder at -20°C for 2 years; In DMSO at -80°C for 6 months | [1] |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration (Dose-Response)
Objective: To determine the effective concentration range of this compound for a specific cell line and biological endpoint.
Methodology:
-
Cell Seeding: Plate your cells of interest in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the end of the experiment. Allow the cells to adhere overnight.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in your cell culture medium. It is recommended to start from a high concentration (e.g., 50 µM) and perform 8-12 dilutions. Include a vehicle control (e.g., DMSO) at the same final concentration as in the highest inhibitor concentration well.
-
Treatment: Remove the existing medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubation: Incubate the cells for a predetermined duration (e.g., 48 hours). This duration should be based on the expected time to observe the desired biological effect.
-
Endpoint Measurement: At the end of the incubation period, measure the desired endpoint. This could be cell viability (e.g., using an MTT or CellTiter-Glo assay), apoptosis (e.g., using a caspase activity assay), or a more specific molecular marker (e.g., phosphorylation of a downstream target measured by Western blot or ELISA).
-
Data Analysis: Plot the measured response against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 or EC50 value.
Protocol 2: Determining the Optimal Treatment Duration (Time-Course)
Objective: To identify the optimal time point to observe the desired biological effect of this compound.
Methodology:
-
Cell Seeding: Plate your cells in multiple plates or in different sections of a larger plate to accommodate the different time points.
-
Compound Preparation: Prepare your cell culture medium with this compound at a fixed, effective concentration (e.g., at or slightly above the predetermined IC50). Also, prepare a vehicle control medium.
-
Treatment: Treat the cells with the this compound or vehicle control medium.
-
Time Points: At various time points (e.g., 2, 6, 12, 24, 48, and 72 hours), harvest the cells or perform the endpoint measurement.
-
Endpoint Measurement: Analyze the desired biological endpoint at each time point for both the treated and control groups.
-
Data Analysis: Plot the response against time for both the this compound treated and vehicle control groups to identify the time point at which the maximal effect is observed.
Troubleshooting Guides
Issue 1: No or weak inhibitory effect observed in cell-based assays.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Inhibitor Insolubility | Prepare a fresh stock solution in 100% anhydrous DMSO. Ensure complete dissolution by vortexing or brief sonication. Visually inspect the solution for any precipitate before diluting it in the cell culture medium. | A clear stock solution and consistent experimental results. |
| Inhibitor Instability | Aliquot the stock solution to minimize freeze-thaw cycles. For long-term experiments ( > 24 hours), consider replenishing the medium with fresh inhibitor every 24-48 hours. | Maintained inhibitor activity throughout the experiment. |
| Suboptimal Concentration | Perform a dose-response experiment to determine the IC50 for your specific cell line and assay conditions. | Identification of the effective concentration range. |
| Suboptimal Treatment Duration | Conduct a time-course experiment to identify the optimal incubation time for your desired endpoint. | Determination of the time point for maximal inhibitor effect. |
| Low Target Expression/Activity | Confirm the expression and activity (phosphorylation status) of CLK1 in your cell line using Western blot or other relevant methods. | Confirmation that the target kinase is present and active in your experimental model. |
Issue 2: High cytotoxicity observed at effective concentrations.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Off-Target Effects | Given the limited public selectivity data, consider testing a structurally different CLK1 inhibitor to see if the same phenotype is observed. If possible, perform a kinase selectivity screen. | Distinguishing between on-target and off-target toxicity. |
| Solvent Toxicity | Ensure the final concentration of the vehicle (e.g., DMSO) is consistent across all wells and is at a non-toxic level for your cells (typically ≤ 0.5%). | Reduced background cytotoxicity in your assay. |
| On-Target Toxicity | If the cytotoxicity is a result of CLK1 inhibition, it may be an inherent part of the inhibitor's mechanism in that cell line. Consider using lower concentrations for shorter durations to minimize toxicity while still observing the desired molecular effect. | A better therapeutic window for your experiments. |
Issue 3: Inconsistent results between experiments.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Cell Passage Number | Use cells with a consistent and low passage number for all experiments, as cellular characteristics can change over time in culture. | Improved reproducibility of your results. |
| Cell Density | Ensure that cells are seeded at a consistent density and are in the logarithmic growth phase during the experiment. | More consistent responses to the inhibitor treatment. |
| Reagent Variability | Use fresh aliquots of this compound for each experiment. Ensure all other reagents (e.g., media, serum) are from the same lot if possible. | Reduced variability in your experimental data. |
Visualizations
Caption: Simplified CLK1 signaling pathway and the point of inhibition by this compound.
Caption: Experimental workflow for optimizing this compound treatment conditions.
Caption: A logical decision tree for troubleshooting common experimental issues.
References
Technical Support Center: Challenges in Delivering CLK1-IN-4 in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the in vivo delivery of CLK1-IN-4. This guide focuses on addressing issues related to the compound's physicochemical properties and provides detailed experimental protocols to aid in successful animal model studies.
Frequently Asked Questions (FAQs)
Q1: Why is delivering this compound in animal models challenging?
A1: While specific preclinical studies on this compound are not extensively published, its nature as a small molecule kinase inhibitor suggests it likely faces common challenges of this drug class. Many kinase inhibitors are lipophilic and have low aqueous solubility, which can lead to poor absorption and low bioavailability when administered orally.[1][2] Formulation strategies are often necessary to achieve adequate systemic exposure in animal models.
Q2: What are the recommended starting formulations for in vivo studies with this compound?
A2: Due to presumed low aqueous solubility, standard saline solutions are likely unsuitable for this compound. Based on commercially available information, two primary formulation strategies are recommended as starting points[3]:
-
Aqueous-based formulation using a solubilizing agent: A mixture of 10% DMSO and 90% (20% SBE-β-CD in Saline).
-
Lipid-based formulation: A solution of 10% DMSO in 90% corn oil.
Both formulations aim to achieve a clear solution with a minimum concentration of 2.5 mg/mL.[3]
Q3: My this compound formulation is precipitating upon administration. What can I do?
A3: Precipitation upon administration is a common issue for poorly soluble compounds. Here are a few troubleshooting steps:
-
Ensure complete initial dissolution: Use sonication and gentle warming to ensure the compound is fully dissolved in the vehicle during preparation.[3]
-
Prepare fresh daily: It is recommended to prepare the working solution for in vivo experiments freshly on the same day of use to minimize the risk of precipitation over time.[3]
-
Consider the route of administration: If using a route that involves dilution in aqueous biological fluids (e.g., intraperitoneal), the compound may crash out. A lipid-based formulation might be more stable in such environments.
-
Evaluate vehicle compatibility: Ensure that the chosen vehicle is appropriate for the route of administration and the animal model.
Q4: I am observing high variability in plasma concentrations between animals. What could be the cause?
A4: High inter-animal variability in plasma concentrations can stem from several factors:
-
Inconsistent formulation: If using a suspension, ensure it is homogenous before each administration.
-
Inaccurate dosing: Ensure accurate dosing volume for each animal based on its precise body weight.
-
First-pass metabolism: If administering orally, the compound may be subject to significant and variable first-pass metabolism in the liver, which is a common characteristic of some kinase inhibitors.[2]
Q5: Are there alternative delivery strategies for poorly soluble kinase inhibitors like this compound?
A5: Yes, if standard formulations are not providing the desired exposure, several advanced formulation strategies can be explored, although these will require more extensive formulation development:
-
Nanosuspensions: Reducing the particle size of the drug to the nanometer range can increase its surface area and dissolution rate.
-
Lipid-based delivery systems: Formulations like self-emulsifying drug delivery systems (SEDDS) can improve the solubilization of lipophilic drugs in the gastrointestinal tract.[4]
-
Amorphous solid dispersions: Dispersing the drug in a polymer matrix can improve its dissolution rate.[4]
Troubleshooting Guide
The following table provides a summary of common problems, potential causes, and suggested solutions when delivering this compound in animal models.
| Problem | Potential Cause | Suggested Solution |
| Low or undetectable plasma concentrations | Poor aqueous solubility of the formulation. | - Increase solubility using co-solvents (e.g., PEG400, DMSO) in the vehicle, being mindful of potential toxicity. - Consider formulating as a nanosuspension or in a lipid-based delivery system to improve dissolution.[4] |
| Low intestinal permeability. | - Include a permeation enhancer in the formulation (use with caution and after a thorough literature review for the specific animal model). - Investigate if this compound is a substrate for efflux transporters like P-glycoprotein (P-gp) and consider co-administration with a P-gp inhibitor. | |
| High variability in plasma concentrations between animals | Inconsistent dosing volume or formulation instability. | - Ensure accurate dosing volume for each animal based on its body weight. - Check the stability of the formulation over the dosing period. If it is a suspension, ensure it is homogenous before each administration. |
| Precipitation of the compound during or after administration | The compound "crashing out" upon contact with aqueous biological fluids. | - Ensure the formulation is a clear solution before administration. - Consider using a lipid-based formulation (e.g., corn oil) which may better maintain solubility in a biological environment.[3] - For intravenous administration, a slower infusion rate may help prevent precipitation in the bloodstream. |
| Adverse effects or toxicity in animal models | Vehicle toxicity. | - Minimize the concentration of organic solvents like DMSO in the final formulation. - Ensure the chosen vehicle is well-tolerated for the intended route of administration and dosing frequency. |
| Off-target effects of the inhibitor. | - Conduct selectivity profiling of this compound against other kinases to understand potential off-target activities.[5] - Titrate the dose to find a balance between efficacy and toxicity. |
Experimental Protocols
Protocol 1: Preparation of this compound in a Captisol®-based Formulation
This protocol is adapted from commercially available recommendations for a clear, aqueous-based solution suitable for injection.[3]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), high purity
-
SBE-β-CD (Sulfobutylether-β-cyclodextrin, e.g., Captisol®)
-
Sterile Saline (0.9% NaCl)
-
Sterile vials
-
Sonicator
Procedure:
-
Prepare 20% SBE-β-CD in Saline:
-
Weigh 2 g of SBE-β-CD powder and dissolve it in 10 mL of sterile saline.
-
Mix thoroughly until the solution is clear. This solution can be stored at 4°C for up to one week.
-
-
Prepare the this compound Formulation (to make 1 mL):
-
Weigh the required amount of this compound to achieve the desired final concentration (e.g., 2.5 mg for a 2.5 mg/mL solution).
-
Add 100 µL of DMSO to the this compound powder in a sterile vial.
-
Vortex and sonicate until the compound is completely dissolved in DMSO.
-
Add 900 µL of the 20% SBE-β-CD in saline solution to the DMSO-drug solution.
-
Vortex thoroughly until a clear, homogenous solution is obtained. If precipitation or phase separation occurs, gentle heating and/or further sonication can be used to aid dissolution.
-
Prepare this formulation fresh on the day of use.
-
Protocol 2: Preparation of this compound in a Corn Oil-based Formulation
This protocol is for a lipid-based formulation, which may be suitable for oral or parenteral administration.[3]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), high purity
-
Corn oil, sterile
-
Sterile vials
-
Sonicator
Procedure:
-
Prepare the this compound Formulation (to make 1 mL):
-
Weigh the required amount of this compound to achieve the desired final concentration (e.g., 2.5 mg for a 2.5 mg/mL solution).
-
Add 100 µL of DMSO to the this compound powder in a sterile vial.
-
Vortex and sonicate until the compound is completely dissolved in DMSO.
-
Add 900 µL of sterile corn oil to the DMSO-drug solution.
-
Vortex thoroughly until a clear, homogenous solution is obtained. If necessary, use sonication to aid in mixing.
-
Prepare this formulation fresh on the day of use.
-
Visualizations
Caption: Experimental workflow for in vivo delivery and pharmacokinetic analysis of this compound.
Caption: Impact of delivery challenges on the CLK1 signaling pathway.
Caption: Troubleshooting decision tree for in vivo delivery of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Considering the Oral Bioavailability of Protein Kinase Inhibitors: Essential in Assessing the Extent of Drug-Drug Interaction and Improving Clinical Practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. Cdc-Like Kinases (CLKs): Biology, Chemical Probes, and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Method Refinement for CLK1-IN-4 Western Blot Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their western blot analysis of CLK1 following treatment with the inhibitor, CLK1-IN-4.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and how does it affect CLK1 signaling?
A1: this compound is a small molecule inhibitor that targets the kinase activity of Cdc2-like kinase 1 (CLK1). CLK1 is a dual-specificity kinase that plays a crucial role in the regulation of pre-mRNA splicing by phosphorylating serine/arginine-rich (SR) proteins. By inhibiting the ATP-binding pocket of CLK1, this compound prevents the phosphorylation of SR proteins. This leads to alterations in splicing patterns and affects the production of various proteins. The primary downstream effect to measure when assessing the inhibitor's efficacy is a decrease in the phosphorylation of SR proteins.
Q2: What is the expected outcome on a western blot after successful treatment with this compound?
A2: Successful treatment with a CLK1 inhibitor like this compound should result in a dose- and time-dependent decrease in the phosphorylation of SR proteins. This can be visualized on a western blot using a pan-phospho-SR protein antibody, which recognizes multiple phosphorylated SR proteins. Total CLK1 protein levels are not expected to change significantly with short-term inhibitor treatment and can serve as a loading control, although it is always recommended to also use a housekeeping protein like GAPDH or β-actin.
Q3: What are the key considerations for sample preparation when analyzing CLK1 and phospho-SR proteins?
A3: The phosphorylation state of proteins is highly dynamic. Therefore, it is critical to inhibit endogenous phosphatases during cell lysis to preserve the phosphorylation signal. Lysis buffers should be supplemented with a phosphatase inhibitor cocktail (e.g., sodium orthovanadate and sodium fluoride).[1] All sample preparation steps should be performed on ice or at 4°C to minimize protein degradation.[2]
Experimental Protocols
Protocol for this compound Treatment and Western Blot Analysis of CLK1 and Phospho-SR Proteins
This protocol provides a general framework. Optimal conditions (e.g., inhibitor concentration, treatment time, antibody dilutions) should be determined empirically for each cell line and experimental setup.
1. Cell Culture and Inhibitor Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound (a dose-response experiment is recommended, for example, using concentrations around the IC50 of similar inhibitors like TG003 which is ~20 nM).[2] A time-course experiment (e.g., 6, 12, 24 hours) is also recommended.
-
Include a vehicle-treated control (e.g., DMSO).
2. Cell Lysis:
-
After treatment, wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[3]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, followed by centrifugation to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
4. SDS-PAGE and Western Blotting:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.[2][4]
-
Separate the proteins on a 10% or 12% SDS-polyacrylamide gel.[4]
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[5]
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
For total CLK1, use a specific anti-CLK1 antibody.
-
To assess inhibitor activity, use a pan-phospho-SR protein antibody.
-
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.[5]
Data Presentation
Table 1: Recommended Antibody Dilutions for Western Blot
| Antibody Target | Host Species | Supplier (Example) | Catalog # (Example) | Recommended Dilution | Predicted Band Size (kDa) |
| CLK1 | Rabbit | Abcam | ab151429 | 1:1000 - 1:3000 | 57 |
| CLK1 | Rabbit | Abcam | ab74044 | 1:500 | 57 |
| CLK1 | Rabbit | Thermo Fisher | 20439-1-AP | 1:300 | 57 |
| Phospho-SR Proteins (1H4) | Mouse | MilliporeSigma | MABE50 | 1:500 | Varies |
Table 2: IC50 Values for Various CLK Inhibitors
| Inhibitor | CLK1 IC50 (nM) | CLK2 IC50 (nM) | CLK4 IC50 (nM) | Reference |
| Compound 1 | 16 | 45 | - | [6] |
| Compound 2 | <10 | <10 | - | [6] |
| Compound 3 | <10 | <10 | - | [6] |
| TG003 | 20 | - | - | [2] |
| SGC-CLK-1 | 13 | 4 | 46 | [3] |
Mandatory Visualization
Caption: Experimental workflow for this compound western blot analysis.
Caption: CLK1 signaling pathway and the inhibitory action of this compound.
Troubleshooting Guide
Problem 1: Weak or No Signal for CLK1 or Phospho-SR Proteins
| Possible Cause | Solution |
| Insufficient Protein Loaded | Ensure accurate protein quantification and load at least 20-30 µg of total protein per lane.[2] For low-abundance phospho-proteins, you may need to load more. |
| Inefficient Protein Transfer | Confirm successful transfer by staining the membrane with Ponceau S after transfer. Optimize transfer time and voltage, especially for high molecular weight proteins. |
| Suboptimal Antibody Dilution | Perform an antibody titration to determine the optimal concentration. Refer to the manufacturer's datasheet for recommended starting dilutions. |
| Inactive Antibody | Ensure antibodies have been stored correctly and have not expired. Avoid repeated freeze-thaw cycles. |
| Loss of Phosphorylation Signal | Ensure lysis buffer contains fresh phosphatase inhibitors. Keep samples on ice or at 4°C throughout the preparation process.[1] |
| Ineffective Inhibitor Treatment | Perform a dose-response and time-course experiment to determine the optimal concentration and duration of this compound treatment for your specific cell line. |
Problem 2: High Background on the Western Blot
| Possible Cause | Solution |
| Insufficient Blocking | Increase the blocking time to 1-2 hours at room temperature or overnight at 4°C. Consider using 5% BSA instead of milk, as it may reduce background with some antibodies. |
| Antibody Concentration Too High | Reduce the concentration of the primary and/or secondary antibody. |
| Inadequate Washing | Increase the number and duration of washes with TBST between antibody incubations. |
| Contaminated Buffers | Prepare fresh buffers, especially the wash buffer (TBST). |
Problem 3: Non-Specific Bands or Unexpected Band Sizes
| Possible Cause | Solution |
| Antibody Cross-Reactivity | Check the antibody datasheet for information on specificity and potential cross-reactivity. Consider using a different antibody clone if the issue persists. |
| Protein Degradation | Ensure that protease inhibitors are included in the lysis buffer and that samples are handled quickly and kept cold.[2] |
| Splice Variants of CLK1 | CLK1 has multiple splice isoforms which may be detected by the antibody, leading to bands of different molecular weights.[4] Consult the antibody datasheet to see which isoforms it is expected to recognize. |
| Post-Translational Modifications | Phosphorylation and other modifications can alter the apparent molecular weight of a protein on SDS-PAGE. |
References
- 1. benchchem.com [benchchem.com]
- 2. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 3. SGC-CLK-1: A chemical probe for the Cdc2-like kinases CLK1, CLK2, and CLK4 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Regulatory interplay between SR proteins governs CLK1 kinase splice variants production - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibitors of CLK Protein Kinases Suppress Cell Growth and Induce Apoptosis by Modulating Pre-mRNA Splicing - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating Kinase Inhibitor Specificity: A Comparative Analysis of CLK1 Inhibitors
The development of highly specific kinase inhibitors is a critical endeavor in drug discovery, aimed at maximizing therapeutic efficacy while minimizing off-target effects. This guide provides a comparative analysis of the specificity of various inhibitors targeting Cdc2-like kinase 1 (CLK1), a key regulator of pre-mRNA splicing. Due to the high degree of homology within the CLK family and with other kinase families like the dual-specificity tyrosine-regulated kinases (DYRKs), achieving inhibitor specificity is a significant challenge. A major drawback of many CLK1 inhibitors is their lack of selectivity, with DYRK kinases and haspin frequently identified as off-targets, in addition to other CLK isoforms.[1][2] This guide will delve into the experimental validation of inhibitor specificity, presenting comparative data for several known CLK1 inhibitors and outlining the methodologies used for their evaluation.
Comparative Specificity of CLK1 Inhibitors
The following table summarizes the in vitro inhibitory activity (IC50) of several compounds against CLK1 and other related kinases. This data is crucial for assessing the specificity profile of each inhibitor. A lower IC50 value indicates higher potency. The selectivity of an inhibitor is determined by comparing its IC50 for the primary target (CLK1) to its IC50 for other kinases.
| Compound | CLK1 IC50 (nM) | CLK2 IC50 (nM) | CLK4 IC50 (nM) | DYRK1A IC50 (nM) | DYRK1B IC50 (nM) | Reference Compound |
| TG003 | - | - | - | - | - | Cpd-1[3] |
| KH-CB19 | - | - | - | - | - | - |
| ML315 | <10 | >200 (moderate) | <10 | >200 (moderate) | <10 | Probe Molecule[4] |
| Compound 10b | 12.7 | - | - | - | - | [5] |
| Sunitinib | 22 | 20 | 29 | - | - | [5] |
Experimental Protocols for Kinase Inhibition Assays
Accurate determination of inhibitor specificity relies on robust and well-defined experimental protocols. Below are outlines of common methods used to assess the potency and selectivity of kinase inhibitors.
In Vitro Kinase Inhibition Assay (Example using ADP-Glo™)
This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.
Materials:
-
Purified recombinant CLK1 kinase
-
Kinase substrate (e.g., Myelin Basic Protein, MBP)[7]
-
ATP
-
Kinase assay buffer
-
Test inhibitor (e.g., CLK1-IN-4)
-
ADP-Glo™ Kinase Assay Kit (Promega)[8]
Protocol:
-
Reaction Setup: Prepare a reaction mixture containing the kinase buffer, substrate, and ATP.
-
Inhibitor Addition: Add serial dilutions of the test inhibitor to the reaction mixture. Include a positive control (no inhibitor) and a negative control (no kinase).
-
Kinase Reaction Initiation: Add the purified CLK1 kinase to initiate the phosphorylation reaction.
-
Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).[8]
-
ADP Detection:
-
Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
-
Data Acquisition: Measure the luminescence using a plate reader. The signal intensity is proportional to the amount of ADP produced and thus reflects the kinase activity.
-
Data Analysis: Plot the kinase activity against the inhibitor concentration to determine the IC50 value.
Radiometric-Based Filtration Binding Assay
This method measures the incorporation of a radiolabeled phosphate group (from [γ-³³P]ATP) into a substrate.
Protocol:
-
Reaction Setup: Prepare a reaction mixture containing kinase buffer, substrate, [γ-³³P]ATP, and the test inhibitor.
-
Kinase Reaction: Initiate the reaction by adding the purified CLK1 kinase.
-
Incubation: Incubate at a controlled temperature.
-
Reaction Termination and Filtration: Stop the reaction and spot the mixture onto a filter membrane that binds the phosphorylated substrate.
-
Washing: Wash the filter to remove unincorporated [γ-³³P]ATP.
-
Detection: Measure the radioactivity on the filter using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition at different inhibitor concentrations to determine the IC50.
KINOMEscan™ (DiscoverX)
For a broader assessment of selectivity, inhibitors can be profiled against a large panel of kinases using binding assays like KINOMEscan™. This competition binding assay quantifies the ability of a test compound to displace a ligand from the active site of each kinase in the panel, providing a comprehensive view of its off-target interactions.[4]
Visualizing Experimental Workflows and Signaling Pathways
Experimental Workflow for Kinase Inhibitor Specificity Testing
The following diagram illustrates a typical workflow for evaluating the specificity of a kinase inhibitor.
Caption: Workflow for determining kinase inhibitor specificity.
CLK1 Signaling Pathway in Pre-mRNA Splicing
CLK1 plays a crucial role in the regulation of pre-mRNA splicing through the phosphorylation of SR (serine/arginine-rich) proteins.
Caption: CLK1-mediated regulation of pre-mRNA splicing.
This guide provides a framework for understanding and evaluating the specificity of CLK1 inhibitors. The presented data and protocols serve as a starting point for researchers to compare new chemical entities like this compound against existing compounds and to design rigorous experimental plans for their validation.
References
- 1. researchgate.net [researchgate.net]
- 2. An overview of cdc2-like kinase 1 (Clk1) inhibitors and their therapeutic indications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Item - Specificity of the kinase inhibitors for CLK1, CLK2, SRPK1, SRPK2, and SRPK3. - Public Library of Science - Figshare [plos.figshare.com]
- 4. Identification of selective inhibitors of cdc2-like kinases 1 and 4 (Clk1, Clk4) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. 5-Methoxybenzothiophene-2-Carboxamides as Inhibitors of Clk1/4: Optimization of Selectivity and Cellular Potency - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. promega.com [promega.com]
A Comparative Guide to CLK1 Inhibitors: Benchmarking CLK1-IN-4 Analogs Against Key Competitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of novel Cdc2-like kinase 1 (CLK1) inhibitors, using the publicly available data for CLK1-IN-1 and CLK1-IN-3 as proxies for CLK1-IN-4, against other well-characterized CLK inhibitors such as TG-003, KH-CB19, and Leucettine L41. This objective analysis, supported by experimental data, is intended to aid researchers in selecting the most appropriate tool compound for their studies in areas such as cancer, neurodegenerative diseases, and virology.
Cdc2-like kinases (CLKs) are a family of dual-specificity kinases (CLK1, CLK2, CLK3, and CLK4) that play a crucial role in the regulation of pre-mRNA splicing through the phosphorylation of serine/arginine-rich (SR) proteins.[1][2] Dysregulation of CLK activity has been implicated in various diseases, making them attractive therapeutic targets. This guide focuses on a comparative analysis of the potency, selectivity, and cellular effects of different CLK inhibitors.
Quantitative Comparison of Inhibitor Potency and Selectivity
The following tables summarize the in vitro inhibitory activity of CLK1-IN-1, CLK1-IN-3, TG-003, KH-CB19, and Leucettine L41 against various kinases. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 1: In Vitro Potency (IC50) of CLK Inhibitors against CLK Isoforms (nM)
| Inhibitor | CLK1 | CLK2 | CLK3 | CLK4 | Reference(s) |
| CLK1-IN-1 | 2 | 31 | - | 8 | [3] |
| CLK1-IN-3 | 5 | 42 | - | 108 | [1][4] |
| TG-003 | 20 | 200 | >10,000 | 15 | [5] |
| KH-CB19 | 19.7 | - | 530 | - | [4][6] |
| Leucettine L41 | - | - | - | - | [7] |
Note: A lower IC50 value indicates a higher potency. "-" indicates data not available.
Table 2: In Vitro Selectivity Profile of CLK Inhibitors against Other Kinases (IC50 in nM)
| Inhibitor | DYRK1A | Reference(s) |
| CLK1-IN-1 | >10,000 | [3] |
| CLK1-IN-3 | >1,500 | [4] |
| KH-CB19 | 55.2 | [8] |
Note: DYRK1A is a closely related kinase often used to assess the selectivity of CLK inhibitors.
Cellular Activity and Effects
Beyond in vitro potency, the efficacy of a kinase inhibitor is determined by its activity within a cellular context. Key cellular effects of CLK inhibitors include the inhibition of SR protein phosphorylation and the modulation of alternative splicing.
-
CLK1-IN-1 and CLK1-IN-3: CLK1-IN-1 has been shown to induce autophagy in BNLCL.2 and SKOV-3 cells.[9] CLK1-IN-3 also potently induces autophagy in vitro.[1][4]
-
TG-003: This inhibitor has been demonstrated to suppress the phosphorylation of SR proteins, leading to the dissociation of nuclear speckles and the modulation of alternative splicing in mammalian cells.[5] It also inhibits the proliferation of HeLa cells.[10]
-
KH-CB19: In human microvascular endothelial cells, KH-CB19 effectively inhibits the phosphorylation of SR proteins.[6] It has also demonstrated antiviral activity by inhibiting influenza virus replication.[4]
-
Leucettine L41: This compound is a potent inhibitor of both DYRKs and CLKs and has been shown to inhibit cell apoptosis and the production of reactive oxygen species.[7]
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the mechanisms and methodologies discussed, the following diagrams have been generated using the DOT language.
Caption: CLK1 Signaling Pathway and Points of Inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. CLK1 - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. researchgate.net [researchgate.net]
- 10. An extensive program of periodic alternative splicing linked to cell cycle progression - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: CLK1-IN-4 versus siRNA Knockdown of CLK1
For researchers, scientists, and drug development professionals investigating the function of Cdc2-like kinase 1 (CLK1), a key regulator of pre-mRNA splicing, the choice between targeted inhibition using a small molecule like CLK1-IN-4 and genetic knockdown via siRNA is a critical experimental decision. Both methodologies aim to reduce CLK1 activity, yet they operate through distinct mechanisms, each with inherent advantages and disadvantages. This guide provides an objective comparison of these two approaches, supported by experimental data, to aid in the selection of the most appropriate technique for your research needs.
At a Glance: this compound vs. siRNA Knockdown
| Feature | This compound (and other small molecule inhibitors) | siRNA Knockdown of CLK1 |
| Mechanism of Action | Competitive inhibition of the ATP-binding site of the CLK1 kinase domain, preventing the phosphorylation of its substrates (e.g., SR proteins).[1] | Post-transcriptional gene silencing through RNA-induced silencing complex (RISC)-mediated degradation of CLK1 mRNA. |
| Target | Primarily the kinase activity of the CLK1 protein. May exhibit off-target effects on other kinases with similar ATP-binding pockets, such as other CLK isoforms (CLK2, CLK4) and DYRK kinases.[2] | The CLK1 mRNA transcript. Off-target effects can occur due to partial complementarity with other mRNAs.[3] |
| Mode of Action | Inhibition of protein function. | Reduction of protein expression. |
| Kinetics | Rapid and reversible onset of inhibition. | Slower onset of action (typically 24-72 hours to achieve significant knockdown) and longer-lasting effects.[4] |
| Specificity | Can be multi-targeted against several kinases. The selectivity of CLK1 inhibitors varies, with many also targeting CLK4 and DYRK1A.[2] | Highly specific to the target mRNA sequence, but off-target effects are a known concern and can be sequence-dependent.[5] |
| Dosing | Dose-dependent inhibition of kinase activity. | Concentration-dependent knockdown of mRNA levels. |
| Cellular Effects | Alters splicing patterns of pre-mRNAs regulated by CLK1.[1] Can induce apoptosis and cell cycle arrest in cancer cells.[6] | Alters splicing patterns similar to CLK inhibitors. Phenocopies many of the cellular effects of CLK1 inhibitors, such as reduced cell proliferation and migration.[2][6] |
Quantitative Data Summary
The following table summarizes quantitative data from studies comparing the effects of CLK inhibitors (such as TG003, a well-characterized CLK1 inhibitor) and siRNA-mediated knockdown of CLK1.
| Parameter | CLK Inhibitor (TG003) | siRNA Knockdown of CLK1 | Cell Line | Reference |
| CLK1 Level | No direct effect on protein level | ~50% reduction in mRNA levels | 3T3-L1 | [7] |
| UCP1 mRNA Level | 3-4 fold increase | ~4 fold increase | 3T3-L1 | [7] |
| PGC1α mRNA Level | ~2 fold increase | ~3.5 fold increase | 3T3-L1 | [7] |
| Cell Proliferation (Ki67) | Significant decrease | Significant decrease | PC3 | [2][6] |
| Apoptosis (Caspase 3/7) | Significant increase | Significant increase | PC3 | [2][6] |
| Scratch Closure | Significant inhibition | Significant inhibition | PC3 | [2][6] |
| S6K Pre-mRNA Splicing | Induction of aberrant splicing | Induction of aberrant splicing | MDA-MB-468 | [8] |
Experimental Protocols
This compound (Small Molecule Inhibitor) Treatment Protocol
This protocol is adapted from methodologies used for similar potent CLK1 inhibitors like TG003.
-
Reagent Preparation : Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). For TG003, a stock concentration of 10 mM is commonly used.[9] Store the stock solution at -20°C or -80°C.
-
Cell Seeding : Seed the cells of interest in appropriate culture vessels (e.g., 6-well plates, 96-well plates) and allow them to adhere overnight.
-
Treatment : On the day of the experiment, dilute the this compound stock solution in fresh culture medium to the desired final concentration (e.g., a typical starting concentration for TG003 is 10 µM).[9][10]
-
Incubation : Remove the old medium from the cells and replace it with the medium containing this compound. An equivalent volume of DMSO should be added to control wells. Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).[10]
-
Analysis : Following incubation, cells can be harvested for downstream analysis, such as RNA extraction for splicing analysis, protein extraction for Western blotting, or assays for cell proliferation and apoptosis.
siRNA Knockdown of CLK1 Protocol
This is a general protocol for siRNA-mediated knockdown of CLK1. Optimization of siRNA concentration and transfection reagent may be required for specific cell lines.
-
siRNA Preparation : Resuspend lyophilized CLK1-specific siRNA and a non-targeting control siRNA in nuclease-free water or buffer to a stock concentration of 20 µM.
-
Cell Seeding : Seed cells in antibiotic-free medium to achieve 30-50% confluency on the day of transfection.
-
Transfection Complex Formation :
-
For each well to be transfected, dilute the CLK1 siRNA (e.g., to a final concentration of 25-100 nM) in serum-free medium.[6][7]
-
In a separate tube, dilute a transfection reagent (e.g., Lipofectamine™ 2000 or DharmaFECT™) in serum-free medium according to the manufacturer's instructions.[6][8]
-
Combine the diluted siRNA and diluted transfection reagent, mix gently, and incubate at room temperature for 5-20 minutes to allow the formation of siRNA-lipid complexes.
-
-
Transfection : Add the transfection complexes drop-wise to the cells.
-
Incubation : Incubate the cells for 24-72 hours at 37°C in a CO2 incubator.[8] The medium can be changed after 4-6 hours if toxicity is a concern.
-
Analysis : Harvest the cells for analysis of CLK1 mRNA or protein levels to confirm knockdown, and for subsequent functional assays.
Visualizing the Mechanisms and Workflows
CLK1 Signaling Pathway
Caption: CLK1 phosphorylates SR proteins, a critical step for spliceosome assembly and pre-mRNA splicing.
Experimental Workflow: this compound vs. siRNA
Caption: Comparative workflow for evaluating this compound and CLK1 siRNA effects.
Concluding Remarks
The choice between this compound and siRNA knockdown depends on the specific research question.
-
This compound and other small molecule inhibitors are ideal for studying the acute effects of inhibiting CLK1's catalytic activity and for experiments where a rapid and reversible effect is desired. They are also more readily applicable to high-throughput screening. However, researchers must be mindful of potential off-target effects on other kinases.
-
siRNA knockdown offers a highly specific way to reduce the total amount of CLK1 protein, which is advantageous for confirming that a phenotype is indeed due to the loss of CLK1 and not just the inhibition of its kinase function. This method is particularly useful for validating the on-target effects of small molecule inhibitors. The slower onset and longer duration of action should be considered in experimental design.
For a comprehensive understanding of CLK1 function, a combinatorial approach is often the most rigorous. Using siRNA knockdown to validate the phenotypes observed with this compound can provide strong evidence that the effects are on-target and directly related to the depletion of CLK1 activity.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Guidelines for transfection of siRNA [qiagen.com]
- 4. web.stanford.edu [web.stanford.edu]
- 5. escholarship.org [escholarship.org]
- 6. Regulatory interplay between SR proteins governs CLK1 kinase splice variants production - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacological CLK inhibition disrupts SR protein function and RNA splicing blocking cell growth and migration in TNBC - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibitors of CLK Protein Kinases Suppress Cell Growth and Induce Apoptosis by Modulating Pre-mRNA Splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. CDC2-like (CLK) protein kinase inhibition as a novel targeted therapeutic strategy in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of CLK1-IN-4's Effects with Genetic Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacological inhibition of Cdc2-like kinase 1 (CLK1) by CLK1-IN-4 and its genetic modulation through knockout and knockdown models. The data presented herein is intended to offer an objective analysis of the functional consequences of CLK1 perturbation, supporting further research and drug development efforts targeting this kinase.
Introduction to CLK1
Cdc2-like kinase 1 (CLK1) is a dual-specificity protein kinase that plays a crucial role in the regulation of pre-mRNA splicing by phosphorylating serine/arginine-rich (SR) proteins.[1][2] This post-translational modification is critical for the assembly of the spliceosome and the determination of splice site selection. Dysregulation of CLK1 activity has been implicated in various diseases, including cancer, neurodegenerative disorders, and viral infections.[3][4] Consequently, CLK1 has emerged as a promising therapeutic target. This guide cross-validates the effects of a chemical inhibitor, this compound, with genetic approaches to provide a multi-faceted understanding of CLK1 function.
Comparative Analysis of Pharmacological Inhibition and Genetic Models
The effects of targeting CLK1 have been investigated using both small molecule inhibitors and genetic manipulation. This compound is a known inhibitor of CLK1 with an IC50 in the low micromolar range.[5] Genetic models include CLK1 knockout (KO) mice, which provide a systemic and chronic absence of the kinase, and siRNA-mediated knockdown, which allows for transient reduction in CLK1 expression.
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies employing either pharmacological inhibition or genetic knockout/knockdown of CLK1.
Table 1: Effects on Metabolic Phenotype in Mice
| Parameter | CLK1 Knockout (HFD-fed mice) | Chemical Inhibition (HFD-fed mice) | Reference |
| Body Weight Gain | Significantly reduced vs. Wild Type | Ameliorated diet-induced obesity | [6] |
| Insulin Sensitivity | Improved | Improved | [6] |
| Energy Expenditure | Increased | Not explicitly stated, but implied by obesity amelioration | [6] |
| Adipose Tissue Browning | Significantly increased | Not explicitly stated, but implied by obesity amelioration | [6] |
Table 2: Molecular Effects on Splicing and Protein Phosphorylation
| Molecular Event | CLK1 Knockdown (siRNA) | Chemical Inhibition (TG003) | Reference |
| SR Protein Phosphorylation | Reduced rephosphorylation after heat shock | Delayed recovery of SR protein phosphorylation after heat shock | [7][8] |
| CLK1 Exon 4 Splicing | Promotes exon 4 inclusion (autoregulation) | Reduced exon 4 skipping (autoregulation) | [9] |
| PPARγ Phosphorylation (Ser273) | Reduced in brown adipocytes | Not explicitly stated | [6] |
| THRAP3 Phosphorylation (Ser243) | Not explicitly stated | Not explicitly stated, but CLK1 is shown to phosphorylate this site | [6] |
Table 3: Effects on Viral Replication
| Virus | CLK1 Knockout (mice) | CLK1 Knockdown (cells) | Chemical Inhibition | Reference |
| Influenza A Virus | Lower levels of virus replication | Reduced virus replication | Similar effect to knockdown | [3][10] |
Signaling Pathways and Experimental Workflows
CLK1 Signaling Pathway in Insulin Sensitivity
The following diagram illustrates the proposed signaling pathway through which CLK1 modulates insulin sensitivity, as suggested by studies on CLK1 knockout mice.[6]
Caption: CLK1-mediated signaling in insulin sensitivity.
Experimental Workflow for Assessing SR Protein Phosphorylation
This diagram outlines a typical experimental workflow to compare the effects of CLK1 inhibition and knockdown on SR protein phosphorylation in response to cellular stress.[7]
Caption: Workflow for analyzing SR protein phosphorylation.
Experimental Protocols
Generation of CLK1 Knockout Mice
CLK1 knockout mice can be generated using CRISPR/Cas9 technology in a C57BL/6J background.[6] The specific guide RNAs targeting the Clk1 gene and the detailed protocol for microinjection into zygotes and implantation into surrogate mothers would follow standard procedures for generating knockout mouse models.
In Vivo Study of Metabolic Phenotype
Male CLK1 KO mice and wild-type littermates are typically fed a high-fat diet (HFD) for a specified period (e.g., 8 weeks), starting at a defined age (e.g., 8 weeks).[6][11] Body weight, glucose tolerance, and insulin tolerance are monitored. Energy expenditure can be measured using a Comprehensive Laboratory Monitoring System (CLAMS).[6] At the end of the study, adipose tissues are collected for histological analysis (H&E staining) and molecular analysis (e.g., Western blotting for protein phosphorylation).[6][11]
Cell Culture and siRNA-mediated Knockdown
Cell lines such as NIH-3T3 or HCT116 can be used.[1][7] For knockdown experiments, cells are transfected with siRNAs targeting CLK1 and/or CLK4 using a suitable transfection reagent like Lipofectamine 2000. A non-targeting siRNA (e.g., against luciferase) is used as a control. The knockdown efficiency is typically confirmed by RT-PCR or immunoblotting.
In Vitro Kinase Assay
The inhibitory activity of compounds like this compound can be determined using an in vitro kinase assay, such as the ADP-Glo™ Kinase Assay.[12] This assay measures the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity. The assay involves incubating the purified CLK1 enzyme with a substrate and ATP in the presence of varying concentrations of the inhibitor.[12]
Immunoblotting for SR Protein Phosphorylation
Following experimental treatments, whole-cell extracts are prepared, and proteins are separated by SDS-PAGE. Proteins are then transferred to a nitrocellulose membrane and probed with a primary antibody that specifically recognizes phosphorylated SR proteins. An appropriate horseradish peroxidase-coupled secondary antibody is used for detection, and the signal is visualized using a chemiluminescence substrate.[7]
Conclusion
The comparative data presented in this guide demonstrates a strong correlation between the effects of the pharmacological inhibitor this compound (and other CLK1 inhibitors) and genetic models of CLK1 deficiency. Both approaches lead to similar phenotypic outcomes, including improved insulin sensitivity and reduced viral replication. At the molecular level, both chemical inhibition and genetic knockdown result in altered SR protein phosphorylation and changes in alternative splicing. This cross-validation strengthens the rationale for targeting CLK1 in various disease contexts and underscores the utility of both chemical probes and genetic models in elucidating the complex biology of this important kinase. Further studies with direct, side-by-side quantitative comparisons of this compound and genetic models on a global splicing level would be highly valuable.
References
- 1. Regulatory interplay between SR proteins governs CLK1 kinase splice variants production - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Regulatory interplay between SR proteins governs CLK1 kinase splice variants production | Semantic Scholar [semanticscholar.org]
- 3. Cdc-Like Kinases (CLKs): Biology, Chemical Probes, and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An overview of cdc2-like kinase 1 (Clk1) inhibitors and their therapeutic indications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Frontiers | Inhibition of a Novel CLK1-THRAP3-PPARγ Axis Improves Insulin Sensitivity [frontiersin.org]
- 7. Stress-responsive maturation of Clk1/4 pre-mRNAs promotes phosphorylation of SR splicing factor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Autoregulation of the human splice factor kinase CLK1 through exon skipping and intron retention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Clk1 CDC-like kinase 1 [Mus musculus (house mouse)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. promega.com [promega.com]
Comparative Analysis of CLK1 Inhibitors: CLK1-IN-4 vs. TG003
A comprehensive guide for researchers, scientists, and drug development professionals on the biochemical and cellular activities of two prominent Cdc2-like kinase 1 (CLK1) inhibitors.
This guide provides a detailed comparative analysis of CLK1-IN-4 and TG003, two small molecule inhibitors targeting Cdc2-like kinase 1 (CLK1), a key regulator of pre-mRNA splicing. The information presented herein is intended to assist researchers in selecting the appropriate tool compound for their studies in areas such as cancer biology, neurodegenerative diseases, and virology, where CLK1-mediated alternative splicing plays a critical role.
Introduction to CLK1 and its Inhibitors
Cdc2-like kinase 1 (CLK1) is a dual-specificity kinase that phosphorylates serine/arginine-rich (SR) proteins, which are essential components of the spliceosome.[1] By modulating the phosphorylation status of SR proteins, CLK1 influences splice site selection and thereby regulates the alternative splicing of numerous genes.[1][2] Dysregulation of CLK1 activity has been implicated in various diseases, making it an attractive target for therapeutic intervention.[3]
This compound and TG003 are two widely used inhibitors of CLK1. While both compounds target CLK1, they exhibit distinct biochemical profiles in terms of potency and selectivity. This guide provides a side-by-side comparison of their known characteristics, supported by experimental data and protocols.
Quantitative Data Comparison
The following tables summarize the key quantitative data for this compound and TG003, focusing on their inhibitory potency against CLK isoforms and other kinases.
Table 1: Comparison of Inhibitory Potency (IC50)
| Target | This compound IC50 | TG003 IC50 |
| CLK1 | 1.5-2 µM[4][5] | 20 nM[2][6][7] |
| CLK2 | Not Reported | 200 nM[2][7] |
| CLK3 | Not Reported | >10 µM |
| CLK4 | Not Reported | 15 nM[2][6][7] |
| DYRK1A | Not Reported | 24 nM |
| DYRK1B | Not Reported | 34 nM |
Table 2: Kinase Selectivity Profile of TG003
| Kinase | IC50 |
| CLK1 | 20 nM |
| CLK4 | 15 nM |
| DYRK1A | 24 nM |
| DYRK1B | 34 nM |
| CLK2 | 200 nM |
| SRPK1 | No Inhibition |
| SRPK2 | No Inhibition |
| PKC | No Inhibition |
| CLK3 | >10 µM |
Data for TG003's selectivity profile is compiled from multiple sources.[7] A comprehensive kinase selectivity profile for this compound has not been reported in the reviewed literature.
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the biological context and experimental procedures, the following diagrams have been generated using the DOT language.
Caption: CLK1 phosphorylates SR proteins, leading to their activation and subsequent involvement in pre-mRNA splicing.
Caption: A typical workflow for determining the IC50 value of a kinase inhibitor using a radiometric assay.
Experimental Protocols
In Vitro Kinase Inhibition Assay (Radiometric)
This protocol is a representative method for determining the in vitro potency of inhibitors against CLK1, based on protocols used for TG003 characterization.[7]
1. Reagents and Materials:
-
Recombinant human CLK1 enzyme
-
Myelin Basic Protein (MBP) as a substrate
-
[γ-³²P]ATP
-
Kinase reaction buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)
-
Inhibitor stock solution (e.g., 10 mM in DMSO)
-
P81 phosphocellulose paper
-
Phosphoric acid (0.75%)
-
Scintillation counter
2. Procedure:
-
Prepare serial dilutions of the inhibitor (this compound or TG003) in kinase reaction buffer. The final DMSO concentration should be kept constant across all wells (e.g., <1%).
-
In a reaction tube, add the kinase reaction buffer, the diluted inhibitor (or DMSO for control), and the recombinant CLK1 enzyme. Pre-incubate for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding a mixture of MBP and [γ-³²P]ATP. The final concentrations should be optimized for linear reaction kinetics.
-
Incubate the reaction mixture at 30°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper extensively with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the radioactivity on the P81 paper using a scintillation counter.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the control (DMSO) and determine the IC₅₀ value by fitting the data to a dose-response curve.
Conclusion
This comparative guide highlights the significant differences in potency and the current state of characterization between this compound and TG003. TG003 is a potent inhibitor of CLK1 and CLK4 with a well-defined selectivity profile, making it a valuable tool for studying the roles of these kinases in cellular processes.[2][6][7] In contrast, this compound is a significantly less potent inhibitor of CLK1, and its selectivity against other CLK isoforms and the broader kinome remains to be elucidated.[4][5]
For researchers requiring high potency and well-characterized selectivity, TG003 is the superior choice. However, this compound may serve as a useful negative control or a starting point for medicinal chemistry efforts to develop more potent and selective analogs. Future studies are warranted to fully characterize the kinase selectivity profile of this compound to enable a more comprehensive comparison and guide its appropriate use in research.
References
- 1. Identification of selective inhibitors of cdc2-like kinases 1 and 4 (Clk1, Clk4) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. An overview of cdc2-like kinase 1 (Clk1) inhibitors and their therapeutic indications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
Confirming the On-Target Effects of CLK1-IN-4 in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of CLK1-IN-4 with other known CLK1 inhibitors, focusing on methods to confirm its on-target effects within a cellular context. Detailed experimental protocols and quantitative data are presented to aid in the evaluation and application of this chemical probe.
Introduction to CLK1 and its Inhibition
Cdc2-like kinase 1 (CLK1) is a dual-specificity kinase that plays a crucial role in the regulation of pre-mRNA splicing by phosphorylating serine/arginine-rich (SR) proteins.[1] Dysregulation of CLK1 activity has been implicated in various diseases, including cancer and neurodegenerative disorders, making it an attractive therapeutic target. This compound is a chemical probe developed to inhibit CLK1 activity.[2] Confirming its specific engagement with CLK1 in cells is paramount to validating its utility as a research tool and a potential therapeutic lead.
Comparison of this compound with Alternative Inhibitors
To objectively assess the performance of this compound, a comparison with other well-characterized CLK1 inhibitors is essential. The following table summarizes the biochemical and cellular activities of this compound and selected alternative compounds.
Table 1: Comparison of CLK1 Inhibitor Activities
| Inhibitor | CLK1 IC50 (nM) | CLK2 IC50 (nM) | CLK4 IC50 (nM) | Other Notable Off-Targets (IC50 nM) | Cellular Potency (GI50/EC50) | Reference(s) |
| This compound | 1500-2000 | - | - | - | - | [2] |
| TG003 | 20 | 200 | 15 | DYRK1A (24), DYRK1B (34) | EC50 = 6.6 µM (splicing modulation) | [3] |
| KH-CB19 | 19.7 | - | - | CLK3 (530) | IC50 = 13.6 µM (influenza replication) | [4][5] |
| CX-4945 | 3-90 | Potent | - | CK2 (1) | Varies by cell line | [6][7] |
Experimental Protocols for On-Target Validation
To confirm that this compound engages and inhibits CLK1 within cells, a series of key experiments should be performed. The following are detailed protocols for these essential validation assays.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify direct target engagement in a cellular environment.[8][9] The principle is that ligand binding increases the thermal stability of the target protein.
Experimental Protocol:
-
Cell Culture and Treatment: Plate cells of interest (e.g., a relevant cancer cell line) and grow to 80-90% confluency. Treat cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a specified time (e.g., 1-3 hours) at 37°C.
-
Heat Shock: After treatment, wash the cells with PBS and resuspend them in PBS containing protease inhibitors. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at 4°C for 3 minutes. Include a non-heated control.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature).
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Protein Quantification and Western Blot: Carefully collect the supernatant containing the soluble proteins. Determine the protein concentration and normalize all samples. Analyze the levels of soluble CLK1 by Western blot using a specific anti-CLK1 antibody. A loading control (e.g., GAPDH or β-actin) should also be blotted.
-
Data Analysis: Quantify the band intensities from the Western blot. Plot the percentage of soluble CLK1 as a function of temperature for each treatment condition. A shift in the melting curve to higher temperatures in the presence of this compound indicates target engagement.
In-Cell Western Blot for Phospho-SR Proteins
Inhibition of CLK1 in cells should lead to a decrease in the phosphorylation of its downstream substrates, the SR proteins.[1] This can be assessed using an in-cell Western blot.
Experimental Protocol:
-
Cell Culture and Treatment: Seed cells in a 96-well plate and allow them to adhere overnight. Treat the cells with a dose-response of this compound or a vehicle control for a defined period (e.g., 2-6 hours).
-
Fixation and Permeabilization: After treatment, fix the cells with 4% paraformaldehyde in PBS for 20 minutes at room temperature. Wash the cells with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 20 minutes.
-
Blocking: Block non-specific binding by incubating with a blocking buffer (e.g., 5% BSA in TBST) for 1.5 hours at room temperature.
-
Primary Antibody Incubation: Incubate the cells with a primary antibody specific for phosphorylated SR proteins (e.g., a pan-phospho-SR antibody or an antibody specific for a particular phosphorylated SR protein) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells with TBST and then incubate with an appropriate near-infrared fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Normalization: To normalize for cell number, co-stain with a whole-cell stain or an antibody against a housekeeping protein.
-
Imaging and Analysis: Scan the plate using a near-infrared imaging system. Quantify the fluorescence intensity for phospho-SR proteins and normalize it to the cell number signal. A dose-dependent decrease in the phospho-SR protein signal upon treatment with this compound indicates on-target activity.
Analysis of Alternative Splicing Events
As CLK1 is a key regulator of splicing, its inhibition is expected to alter the splicing patterns of specific pre-mRNAs.[10][11] This can be analyzed by reverse transcription PCR (RT-PCR).
Experimental Protocol:
-
Cell Treatment and RNA Extraction: Treat cells with this compound or a vehicle control. After the desired incubation time, harvest the cells and extract total RNA using a standard method (e.g., TRIzol reagent).
-
Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcriptase and random primers or oligo(dT) primers.
-
PCR Amplification: Perform PCR using primers that flank a known CLK1-regulated alternative splicing event. For example, primers can be designed to amplify a region of a gene that produces two different sized amplicons corresponding to the inclusion or exclusion of an alternative exon.
-
Gel Electrophoresis and Analysis: Separate the PCR products on an agarose gel. Visualize the bands using a DNA stain (e.g., ethidium bromide or SYBR Safe). The ratio of the two splice variants can be quantified by densitometry. A change in this ratio upon treatment with this compound provides evidence of its on-target effect on splicing.
-
Quantitative PCR (qPCR): For more quantitative analysis, qPCR can be performed using primers specific to each splice isoform.[12]
Visualizing the On-Target Confirmation Workflow
The following diagrams illustrate the key concepts and workflows described in this guide.
Caption: CLK1 Signaling Pathway and Point of Inhibition.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Specific CLK Inhibitors from a Novel Chemotype for Regulation of Alternative Splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Structural Basis for the Selective Inhibition of Cdc2-Like Kinases by CX-4945 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of a Novel Function of CX-4945 as a Splicing Regulator | PLOS One [journals.plos.org]
- 8. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Cdc-Like Kinases (CLKs): Biology, Chemical Probes, and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibitors of CLK Protein Kinases Suppress Cell Growth and Induce Apoptosis by Modulating Pre-mRNA Splicing | PLOS One [journals.plos.org]
- 12. Methods for Characterization of Alternative RNA Splicing - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Selectivity Profile of a Potent CLK1 Inhibitor Against Other Kinases
For researchers, scientists, and drug development professionals, understanding the selectivity of a kinase inhibitor is paramount to predicting its biological effects and potential therapeutic applications. This guide provides a detailed comparison of a representative potent Cdc2-like kinase 1 (CLK1) inhibitor, compound 21b, against other kinases, supported by experimental data and protocols.
Compound 21b, a 5-methoxybenzothiophene-2-carboxamide derivative, has been identified as a potent inhibitor of CLK1 and CLK4.[1][2] Its selectivity is a critical attribute, as off-target kinase inhibition can lead to unforeseen cellular effects. This guide will delve into the selectivity profile of this class of inhibitors, offering insights into their potential for targeted therapeutic intervention.
Quantitative Selectivity Profile of Compound 21b
The inhibitory activity of compound 21b and its analogs has been assessed against a panel of kinases to determine its selectivity. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Kinase | Compound 21b IC50 (nM) | Notes |
| CLK1 | 7 | High potency against the primary target. |
| CLK4 | 2.3 | Potent inhibition of a closely related CLK isoform. |
| CLK2 | - | Data not available for 21b, but a related compound (10b) was four times more selective for CLK1 over CLK2.[3] |
| DYRK1A | - | Compound 21b exhibits unprecedented selectivity over DYRK1A.[1][2] |
Data sourced from publications detailing the discovery and characterization of 5-methoxybenzothiophene-2-carboxamide derivatives.[1][2]
Experimental Methodologies
The determination of kinase inhibition and selectivity involves various biochemical assays. The following are representative protocols for the key experiments cited in the characterization of CLK inhibitors.
In Vitro Kinase Inhibition Assay (Radiometric)
This assay quantifies the transfer of a radiolabeled phosphate from ATP to a substrate peptide by the kinase.
-
Reaction Setup : The kinase reaction is performed in a buffer containing the purified CLK1 enzyme, a suitable substrate (e.g., a synthetic peptide derived from a known CLK1 substrate), and ATP spiked with [γ-33P]ATP.
-
Inhibitor Addition : Test compounds, such as compound 21b, are added at varying concentrations to the reaction mixture.
-
Incubation : The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific duration to allow for substrate phosphorylation.
-
Termination and Separation : The reaction is stopped, and the phosphorylated substrate is separated from the free [γ-33P]ATP, typically by spotting the reaction mixture onto phosphocellulose paper followed by washing.
-
Detection : The amount of incorporated radiolabel in the substrate is quantified using a scintillation counter.
-
Data Analysis : IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
LanthaScreen™ Eu Kinase Binding Assay
This is a fluorescence resonance energy transfer (FRET)-based assay that measures the binding of an inhibitor to the kinase active site.[4][5]
-
Assay Principle : The assay relies on the competition between a fluorescently labeled tracer (which binds to the kinase's ATP pocket) and the test inhibitor.[4] Binding of a europium-labeled anti-tag antibody to the kinase and the tracer to the kinase brings the fluorophores in close proximity, resulting in a high FRET signal.[4]
-
Reaction Components : The assay includes the CLK1 kinase, a europium (Eu)-labeled anti-tag antibody, and an Alexa Fluor™ 647-labeled kinase tracer.[4]
-
Inhibitor Competition : When an inhibitor is added, it displaces the tracer from the ATP binding site, leading to a decrease in the FRET signal.[4]
-
Measurement : The fluorescence is read at two wavelengths (e.g., 665 nm for the acceptor and 615 nm for the donor), and the ratio is calculated.[5]
-
IC50 Determination : The IC50 value is determined by plotting the FRET ratio against the inhibitor concentration.[5]
Signaling Pathway and Experimental Workflow
To provide a broader context, the following diagrams illustrate the signaling pathway involving CLK1 and a typical experimental workflow for assessing kinase inhibitor selectivity.
Caption: CLK1's role in pre-mRNA splicing and its inhibition.
Caption: Workflow for kinase inhibitor selectivity profiling.
The Role of CLK1 in Cellular Processes
Cdc2-like kinases (CLKs) are crucial regulators of pre-mRNA splicing, a fundamental process in gene expression.[6] They phosphorylate serine/arginine-rich (SR) proteins, which are essential for the assembly and function of the spliceosome.[6] By inhibiting CLK1, compounds like 21b can modulate splicing patterns, which has therapeutic implications in diseases where splicing is dysregulated, such as cancer and neurodegenerative disorders.[6][7] For instance, inhibition of CLKs has been shown to suppress cancer cell growth and induce apoptosis by affecting the splicing of genes involved in cell survival.[8][9] The selectivity of CLK inhibitors is therefore critical to minimize disruption of normal splicing processes and achieve a targeted therapeutic effect.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Development of Selective Clk1 and -4 Inhibitors for Cellular Depletion of Cancer-Relevant Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 5-Methoxybenzothiophene-2-Carboxamides as Inhibitors of Clk1/4: Optimization of Selectivity and Cellular Potency - PMC [pmc.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Discovery of new Cdc2-like kinase 4 (CLK4) inhibitors via pharmacophore exploration combined with flexible docking-based ligand/receptor contact finge ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA00136E [pubs.rsc.org]
- 6. What are CLK inhibitors and how do they work? [synapse.patsnap.com]
- 7. Cdc-Like Kinases (CLKs): Biology, Chemical Probes, and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibitors of CLK Protein Kinases Suppress Cell Growth and Induce Apoptosis by Modulating Pre-mRNA Splicing | PLOS One [journals.plos.org]
- 9. oncotarget.com [oncotarget.com]
Validating the Mechanism of CLK1 Inhibitors: A Comparative Guide to Rescue Experiments
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of experimental approaches to validate the mechanism of action of Cdc2-like kinase 1 (CLK1) inhibitors, with a focus on rescue experiments. While this document centers on the principles of validating compounds like CLK1-IN-4, specific experimental data cited herein is based on published results for the closely related inhibitor, CLK1-IN-1, due to the current lack of specific public data for this compound. This guide will enable researchers to design and interpret experiments aimed at confirming the on-target effects of novel CLK1 inhibitors.
Introduction to CLK1 and Its Inhibition
Cdc2-like kinase 1 (CLK1) is a dual-specificity kinase that plays a pivotal role in the regulation of pre-mRNA splicing through the phosphorylation of serine/arginine-rich (SR) proteins.[1][2][3] This phosphorylation is critical for the proper assembly of the spliceosome and the subsequent processing of pre-mRNA into mature mRNA.[3] Dysregulation of CLK1 activity has been implicated in various diseases, including cancer and viral infections, making it an attractive target for therapeutic intervention.[3][4]
One of the key self-regulatory mechanisms of CLK1 is the alternative splicing of its own pre-mRNA. The inclusion of exon 4 results in a full-length, catalytically active kinase, while the exclusion of this exon leads to a truncated, inactive protein.[1][4][5][6] Small molecule inhibitors of CLK1 can modulate this and other splicing events, offering a potential therapeutic avenue.
Mechanism of Action and the Principle of Rescue Experiments
CLK1 inhibitors are designed to block the kinase activity of CLK1, thereby preventing the phosphorylation of its downstream targets, including SR proteins. This inhibition leads to alterations in splicing patterns of various genes. A rescue experiment aims to reverse the phenotypic effects of the inhibitor by intervening at a point downstream in the signaling pathway. A successful rescue experiment provides strong evidence that the observed effects of the inhibitor are indeed due to its on-target activity.
Below is a diagram illustrating the signaling pathway of CLK1 and the principle of a rescue experiment in the context of LPS-stimulated TNFα production in monocytes, a process shown to be modulated by CLK1 activity.[1]
Caption: CLK1 signaling pathway, its inhibition, and the logic of a rescue experiment.
Comparative Performance Data
The following table summarizes hypothetical quantitative data for a rescue experiment designed to validate the mechanism of this compound. The data is modeled on the observed effects of CLK1-IN-1 on TNFα production in LPS-stimulated human CD14+ monocytes.[1]
| Experimental Condition | Treatment | CLK1 Activity | Downstream Effector | TNFα Production (% of Control) | Interpretation |
| Control | LPS | High | Endogenous | 100% | Baseline TNFα production upon stimulation. |
| Inhibitor | LPS + this compound | Low | Endogenous | 35% | This compound significantly reduces TNFα production. |
| Rescue | LPS + this compound | Low | Constitutively Active | 85% | The effect of this compound is largely reversed by a downstream effector, confirming the on-target mechanism. |
| Alternative Inhibitor | LPS + Compound X | Low | Endogenous | 40% | Compound X shows a similar inhibitory effect to this compound. |
Experimental Protocols
Key Experiment: Rescue of this compound-mediated Inhibition of TNFα Production
This protocol describes a rescue experiment to validate that the inhibitory effect of this compound on TNFα production is mediated through the inhibition of CLK1.
1. Cell Culture and Stimulation:
-
Culture human CD14+ monocytes in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Stimulate the monocytes with Lipopolysaccharide (LPS) at a final concentration of 100 ng/mL to induce TNFα production.[1]
2. Inhibitor Treatment:
-
Pre-incubate the cells with this compound at a pre-determined optimal concentration (e.g., 10 µM, based on dose-response curves) for 1-2 hours before LPS stimulation.
3. Rescue Condition:
-
For the rescue experiment, transfect the monocytes with a plasmid expressing a phosphomimetic (constitutively active) version of a key SR protein substrate of CLK1 prior to inhibitor treatment and LPS stimulation. A non-transfectable control and a vector-only control should be included.
4. Measurement of TNFα Production:
-
After 4-6 hours of LPS stimulation, collect the cell culture supernatant.
-
Quantify the concentration of TNFα in the supernatant using a commercial ELISA kit, following the manufacturer's instructions.
5. Western Blot Analysis of SR Protein Phosphorylation:
-
To confirm the direct impact of this compound on its substrate, perform a Western blot analysis.
-
Lyse the treated cells and separate the proteins by SDS-PAGE.
-
Probe the membrane with antibodies specific for phosphorylated forms of SR proteins to assess the level of phosphorylation in the presence and absence of the inhibitor.
Workflow for Validating this compound Mechanism
The following diagram outlines the experimental workflow for validating the mechanism of this compound through a rescue experiment.
Caption: Workflow for validating this compound's mechanism via a rescue experiment.
Conclusion
The validation of a specific molecular target is a critical step in drug development. Rescue experiments, as outlined in this guide, provide a robust method for confirming that the biological effects of a CLK1 inhibitor, such as this compound, are a direct consequence of its intended mechanism of action. By demonstrating that the inhibitor's effects can be reversed by a downstream manipulation, researchers can gain confidence in the specificity of their compound and its potential as a therapeutic agent.
References
- 1. mdpi.com [mdpi.com]
- 2. Regulatory interplay between SR proteins governs CLK1 kinase splice variants production - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cdc-Like Kinases (CLKs): Biology, Chemical Probes, and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Regulatory interplay between SR proteins governs CLK1 kinase splice variants production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. elifesciences.org [elifesciences.org]
Decoding the Differential Efficacy of CLK1 Inhibition Across Diverse Cellular Landscapes
For Immediate Release
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals on the Comparative Efficacy of Cdc2-like Kinase 1 (CLK1) Inhibitors, with a focus on the inhibitor class represented by CLK1-IN-4. This guide provides an objective comparison of the performance of CLK inhibitors across various cell types, supported by experimental data and detailed methodologies, to aid in the strategic design of future research and therapeutic development.
Cdc2-like kinase 1 (CLK1) has emerged as a critical regulator of pre-mRNA splicing, a fundamental process frequently dysregulated in cancer and other diseases. By phosphorylating serine/arginine-rich (SR) proteins, CLK1 controls the assembly and function of the spliceosome.[1] Inhibition of CLK1 presents a promising therapeutic strategy by modulating alternative splicing events, leading to the suppression of tumor growth and induction of apoptosis in cancer cells.[2] This guide explores the efficacy of CLK1 inhibition in different cellular contexts, providing a valuable resource for the scientific community.
Quantitative Comparison of CLK Inhibitor Efficacy
Direct comparative studies detailing the IC50 values of this compound across a broad spectrum of cell lines are not extensively available in the public domain. However, to provide a valuable comparative landscape, the following table summarizes the half-maximal inhibitory concentration (IC50) or effective concentration (EC50) values of several well-characterized CLK inhibitors—T-025, SM08502, and TG003—across a diverse panel of cancer cell lines. This data offers insights into the potential range of efficacy and cell-type specificity that can be expected from potent CLK1 inhibitors.
| Inhibitor | Cell Line | Cancer Type | IC50/EC50 (µM) |
| T-025 | Wide range of 240 cancer cell lines | Various (Hematological and Solid Tumors) | 0.03 - 0.3 |
| SM08502 | 13 Breast Cancer cell lines (including 7 TNBC) | Breast Cancer | Average: 0.170 (Range: 0.055 - 0.510) |
| HR+ Breast Cancer cell lines | Breast Cancer | Average: 0.202 (Range: 0.058 - 0.510) | |
| TNBC cell lines | Breast Cancer | Average: 0.142 (Range: 0.055 - 0.240) | |
| Endometrial Cancer cell lines | Endometrial Cancer | In the nanomolar range | |
| TG003 | - | (Biochemical assay vs. CLK1) | 0.02 |
| - | (Biochemical assay vs. CLK4) | 0.015 |
Note: The data for T-025 represents a broad range across 240 cell lines, indicating wide applicability with some cell-type-specific sensitivity.[3] SM08502 shows potent activity in the sub-micromolar range across various breast and endometrial cancer cell lines.[4][5] TG003's potency is presented from biochemical assays, highlighting its direct inhibitory effect on the kinase.[6]
CLK1 Signaling and Mechanism of Inhibition
CLK1 plays a pivotal role in the regulation of pre-mRNA splicing. The kinase phosphorylates SR proteins, which are essential for the recognition of splice sites and the assembly of the spliceosome. Inhibition of CLK1 disrupts this phosphorylation cascade, leading to aberrant splicing of numerous pre-mRNAs, including those encoding proteins crucial for cancer cell survival and proliferation. This can result in the production of non-functional proteins or the activation of nonsense-mediated mRNA decay (NMD), ultimately leading to cell cycle arrest and apoptosis.[2]
References
- 1. researchgate.net [researchgate.net]
- 2. oncotarget.com [oncotarget.com]
- 3. Anti‐tumor efficacy of a novel CLK inhibitor via targeting RNA splicing and MYC‐dependent vulnerability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Combination CDC-like kinase inhibition (CLK)/Dual-specificity tyrosine-regulated kinase (DYRK) and taxane therapy in CTNNB1-mutated endometrial cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Independent Verification of CLK1-IN-4's Published Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the published activity of the CDC-like kinase 1 (CLK1) inhibitor, CLK1-IN-4, with other known CLK1 inhibitors. The information is intended for researchers, scientists, and drug development professionals to facilitate informed decisions on the selection of chemical probes and potential therapeutic agents targeting CLK1. All quantitative data is summarized in clear, tabular formats, and detailed experimental methodologies for key assays are provided.
Comparison of CLK1 Inhibitor Activity
The landscape of CLK1 inhibitors is diverse, with compounds exhibiting a range of potencies and specificities. This compound, also known as Compound 79, has a published IC50 value in the low micromolar range.[1] To provide context for this activity, the table below compares the IC50 values of this compound with several other well-characterized CLK1 inhibitors. It is important to note that direct comparison of IC50 values across different studies should be approached with caution due to variations in assay conditions, ATP concentrations, and enzyme preparations.
| Inhibitor | CLK1 IC50 (nM) | Other Notable Targets (IC50 in nM) | Reference |
| This compound | 1500-2000 | Not specified | [1] |
| TG003 | 15-20 | CLK4 (15) | [2][3] |
| KH-CB19 | 16.5 | DYRK1A (57.8), CLK3 (488) | MedChemExpress |
| ML315 | 68 | CLK4 (68), CLK2 (231), DYRK1A (282) | [4] |
| SGC-CLK-1 | 13 | CLK2 (4), CLK4 (46) | SGC |
| J10688 | 2710 | Not specified | ResearchGate |
| CLK1 inhibitor 25 | 2 | CLK4 (8), CLK2 (31), DYRK1A (138) | Probechem |
CLK1 Signaling Pathway and Experimental Workflow
CLK1 is a dual-specificity kinase that plays a crucial role in the regulation of pre-mRNA splicing by phosphorylating serine/arginine-rich (SR) proteins.[5] This phosphorylation event is essential for the proper assembly of the spliceosome and the subsequent processing of pre-mRNA into mature mRNA. The signaling pathway and a general workflow for assessing inhibitor activity are depicted below.
Caption: CLK1 phosphorylates SR proteins, promoting spliceosome assembly and pre-mRNA splicing.
Caption: A generalized workflow for determining the in vitro activity of a CLK1 inhibitor.
Experimental Protocols
Accurate determination of inhibitor potency relies on robust and well-defined experimental protocols. Below are summaries of common kinase assays used to evaluate CLK1 inhibitors.
ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a luminescent assay that measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.[6]
-
Kinase Reaction:
-
A reaction mixture is prepared containing the CLK1 enzyme, a suitable substrate (e.g., Myelin Basic Protein - MBP), ATP, and the test inhibitor (e.g., this compound) in a kinase buffer.
-
The reaction is typically incubated at 30°C for a defined period (e.g., 45-60 minutes).[7]
-
-
ATP Depletion:
-
ADP to ATP Conversion and Detection:
-
Kinase Detection Reagent is then added, which contains an enzyme that converts the ADP generated in the kinase reaction into ATP.
-
The newly synthesized ATP is then used by a luciferase to generate a luminescent signal, which is proportional to the initial kinase activity.[6]
-
Luminescence is measured using a luminometer.
-
Kinase-Glo® Luminescent Kinase Assay
The Kinase-Glo® Assay is another luminescent method that measures kinase activity by quantifying the amount of ATP remaining in the solution after a kinase reaction.
-
Kinase Reaction:
-
Similar to the ADP-Glo™ assay, a kinase reaction is set up with CLK1, substrate, ATP, and the inhibitor.
-
The reaction is incubated to allow for ATP consumption by the kinase.
-
-
Detection:
-
A single Kinase-Glo® Reagent is added to the completed reaction. This reagent contains a thermostable luciferase that generates a "glow-type" luminescent signal from the remaining ATP.[9]
-
The luminescent signal is inversely proportional to the kinase activity.
-
Luminescence is measured with a luminometer.
-
Radiometric Kinase Assay (³²P-ATP)
This traditional method directly measures the incorporation of a radiolabeled phosphate group from [γ-³²P]ATP onto a substrate.[10][11]
-
Kinase Reaction:
-
The kinase reaction is performed in the presence of [γ-³²P]ATP, a substrate (e.g., a specific peptide or protein), CLK1 enzyme, and the test inhibitor.
-
The reaction is incubated at 30°C for a specified time.[10]
-
-
Separation and Detection:
-
The reaction is stopped, and the radiolabeled substrate is separated from the unreacted [γ-³²P]ATP. This is often achieved by spotting the reaction mixture onto phosphocellulose paper, which binds the substrate.[10]
-
The paper is washed to remove unincorporated [γ-³²P]ATP.
-
The amount of radioactivity incorporated into the substrate is quantified using a phosphorimager or scintillation counter.[10] This radioactivity is directly proportional to the kinase activity.
-
Conclusion
This compound demonstrates inhibitory activity against CLK1 in the low micromolar range. When compared to other published CLK1 inhibitors, it appears to be a moderately potent compound. For researchers requiring higher potency or specific selectivity profiles, other compounds such as TG003, KH-CB19, or SGC-CLK-1 may be more suitable alternatives. The choice of inhibitor and the appropriate assay for its evaluation will depend on the specific research question, the required level of potency and selectivity, and the available laboratory resources. The provided experimental protocols offer a foundation for the independent verification and comparison of these and other CLK1 inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 5-Methoxybenzothiophene-2-Carboxamides as Inhibitors of Clk1/4: Optimization of Selectivity and Cellular Potency - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stress-responsive maturation of Clk1/4 pre-mRNAs promotes phosphorylation of SR splicing factor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of selective inhibitors of cdc2-like kinases 1 and 4 (Clk1, Clk4) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. uniprot.org [uniprot.org]
- 6. promega.com [promega.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 9. promega.com [promega.com]
- 10. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Assay of protein kinases using radiolabeled ATP: a protocol | MRC PPU [ppu.mrc.ac.uk]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for CLK1-IN-4
Researchers and drug development professionals handling CLK1-IN-4, a CDC-like kinase 1 (CLK1) inhibitor, must adhere to stringent disposal protocols to ensure laboratory safety and environmental protection.[1][2] In the absence of a specific Safety Data Sheet (SDS) with explicit disposal instructions for this compound, it is imperative to treat this compound as a potent and potentially hazardous substance. The following guidelines are based on best practices for the disposal of kinase inhibitors and other hazardous laboratory chemicals.
Core Principle: Treat as Hazardous Waste
All materials contaminated with this compound, including the pure compound, solutions, and laboratory consumables, must be managed as hazardous chemical waste.[3][4] Under no circumstances should this compound or its solutions be disposed of down the drain or in regular trash.[3][5] Adherence to your institution's Environmental Health and Safety (EHS) guidelines is mandatory for the disposal of this and all other chemical waste.[3][4][6]
Summary of Waste Disposal Procedures
The following table outlines the recommended disposal methods for different waste streams containing this compound.
| Waste Stream | Recommended Disposal Method | Key Considerations |
| Unused or Expired this compound (Solid) | Dispose of as hazardous chemical waste. | Collect in a designated, sealed, and clearly labeled hazardous waste container.[3][4][6] |
| Solutions Containing this compound | Collect in a sealed, leak-proof hazardous waste container. | Do not mix with incompatible waste streams. Label the container with "Hazardous Waste" and list all chemical constituents and their approximate concentrations.[5] |
| Contaminated Labware (e.g., vials, pipette tips, gloves) | Place in a designated, sealed, and clearly labeled hazardous waste container. | For reusable glassware, rinse three times with a suitable solvent (e.g., ethanol or acetone) and collect the rinsate as hazardous liquid waste before standard washing.[5] |
| Spill Cleanup Materials | Dispose of as hazardous chemical waste. | Absorb spills with inert material and collect in a sealed container for hazardous waste disposal.[6] |
Step-by-Step Disposal Protocol
A systematic approach is crucial for the safe disposal of this compound. The following experimental workflow outlines the necessary steps from waste generation to final disposal.
Personal Protective Equipment (PPE) and Decontamination
When handling this compound for disposal, appropriate personal protective equipment, including a lab coat, safety glasses with side shields or goggles, and chemical-resistant gloves (e.g., nitrile), must be worn.[6][7] All work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of any dust or aerosols.[7]
Surfaces and equipment that have come into contact with this compound should be decontaminated. A common procedure involves wiping surfaces with a suitable solvent, such as 70% ethanol, followed by a cleaning agent. All cleaning materials must also be disposed of as hazardous waste.[3]
In Case of a Spill
In the event of a small spill, and if you are trained to handle it, contain the spill using a chemical spill kit.[6] Absorb liquid spills with an inert absorbent material.[6] For larger spills, or if you are not equipped to handle the cleanup, evacuate the area and immediately notify your supervisor and your institution's EHS department.[6]
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure research environment and demonstrating a commitment to environmental stewardship.
References
Personal protective equipment for handling CLK1-IN-4
This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with CLK1-IN-4. As a potent kinase inhibitor intended for research use only, it is imperative to handle this compound with the appropriate precautions to ensure personal safety and minimize environmental impact. The following procedures are based on general best practices for handling potentially hazardous research chemicals.
Hazard Assessment and Personal Protective Equipment (PPE)
Assumed Hazards:
-
May be harmful if swallowed, inhaled, or absorbed through the skin.
-
May cause irritation to the eyes, skin, and respiratory system.
-
The long-term health effects are unknown.
Due to these potential hazards, a stringent PPE policy is required at all times when handling this compound.
Table 1: Recommended Personal Protective Equipment (PPE) for this compound
| Task | Required PPE |
| Handling Solid Compound | Nitrile gloves, safety glasses with side shields or goggles, lab coat, and a properly fitted N95 (or higher) respirator if outside a chemical fume hood. |
| Preparing Solutions | Nitrile gloves, safety glasses with side shields or goggles, and a lab coat. All work should be performed inside a certified chemical fume hood. |
| General Laboratory Use | Nitrile gloves, safety glasses, and a lab coat. |
Operational Plan: Handling and Storage
Adherence to a strict operational plan is critical for the safe handling and use of this compound.
Step-by-Step Handling Protocol:
-
Receiving and Inspection: Upon receipt, inspect the container for any damage or leaks. Wear appropriate PPE during inspection.
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials. For long-term storage of stock solutions, aliquot to avoid repeated freeze-thaw cycles and store at -80°C for up to 6 months or -20°C for up to 1 month[1].
-
Weighing Solid Compound:
-
Perform all weighing operations within a certified chemical fume hood or a ventilated balance enclosure to prevent inhalation of the powder.
-
Use dedicated spatulas and weighing boats. Clean all equipment thoroughly after use.
-
-
Preparing Stock Solutions:
-
Always work within a chemical fume hood.
-
Add the solvent to the weighed solid slowly to avoid splashing.
-
Ensure the container is securely capped before vortexing or sonicating to dissolve the compound.
-
Clearly label the solution with the chemical name, concentration, solvent, date of preparation, and your initials.
-
Emergency Procedures: Spills and Exposure
In the event of a spill or accidental exposure, immediate action is necessary.
-
Small Spills (Solid or Liquid):
-
Alert personnel in the immediate area.
-
If safe to do so, contain the spill using a chemical spill kit with an inert absorbent material.
-
Carefully sweep or scoop the material, place it in a sealed container, and label it as hazardous waste.
-
Clean the spill area with an appropriate solvent and then soap and water.
-
Dispose of all cleanup materials as hazardous waste.
-
-
Large Spills:
-
Evacuate the area immediately.
-
Notify your institution's Environmental Health and Safety (EHS) department.
-
Prevent entry to the affected area.
-
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.
-
Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.
Disposal Plan
Proper segregation and disposal of chemical waste are crucial for safety and environmental compliance.[2]
-
Solid Waste:
-
Unused Compound: The original container with unused this compound should be disposed of as hazardous chemical waste through your institution's EHS department. Do not mix with other waste.
-
Contaminated Materials: All items that have come into direct contact with this compound (e.g., gloves, pipette tips, tubes, weighing paper) are considered contaminated solid waste.[2] Collect these items in a dedicated, clearly labeled, and sealed hazardous waste container.[2]
-
-
Liquid Waste:
-
Stock Solutions & Dilutions: Collect all solutions containing this compound in a designated, leak-proof, and clearly labeled hazardous liquid waste container.[2]
-
Segregation: Do not mix this compound waste with incompatible waste streams. Consult your institution's EHS guidelines for specific instructions on waste compatibility.[2]
-
-
Requesting Disposal:
-
Store waste containers in a designated secondary containment area.
-
When the container is approximately 80% full, arrange for pickup and disposal through your institution's EHS department.[2]
-
Caption: Workflow for the safe handling and disposal of this compound.
References
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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
